Product packaging for 4-Cyanopiperidine(Cat. No.:CAS No. 4395-98-6)

4-Cyanopiperidine

Cat. No.: B019701
CAS No.: 4395-98-6
M. Wt: 110.16 g/mol
InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyanopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B019701 4-Cyanopiperidine CAS No. 4395-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNTQSJGHSJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196000
Record name 4-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-98-6
Record name 4-Cyanopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Cyanopiperidine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis protocols, and applications of this crucial pharmaceutical intermediate.

Core Properties of this compound and its Hydrochloride Salt

This compound is a versatile heterocyclic building block in organic synthesis. It is most commonly available as a free base (a colorless to pale yellow liquid) and as a more stable hydrochloride salt (a white solid). The distinct CAS numbers for the free base and its hydrochloride are 4395-98-6 and 240401-22-3, respectively.

Physicochemical Data

The following tables summarize the key quantitative properties of both this compound and its hydrochloride salt, facilitating easy comparison.

Table 1: Properties of this compound (Free Base)

PropertyValueReference(s)
CAS Number 4395-98-6[1]
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1]
Appearance Colorless to pale yellow liquid/oil[2][3]
Boiling Point 226.4°C at 760 mmHg[4][5]
Melting Point 0°C (Note: This value from some sources may be indicative of a very low melting point rather than an exact figure)[2][3][4]
Density 0.98 - 0.987 g/mL at 25°C[2][5]
Refractive Index 1.4755[2][5]
Flash Point 91°C (196°F)[5]
Solubility Soluble in chloroform[2][3][5]

Table 2: Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 240401-22-3[6]
Molecular Formula C₆H₁₁ClN₂[6]
Molecular Weight 146.62 g/mol [6]
Appearance White solid[6]
Melting Point 201-204°C[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound, primarily through its hydrochloride salt, are crucial for its application in research and development. Below are representative experimental protocols.

Synthesis of this compound Hydrochloride from N-Boc-4-cyanopiperidine

This method involves the deprotection of the Boc-protected precursor.

Procedure:

  • Dissolve N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).[2][4]

  • Stir the solution at room temperature for 30 minutes.[2][4]

  • Following the completion of the reaction, concentrate the mixture under vacuum.[2][4]

  • The resulting white solid is this compound hydrochloride (yield: 2.10 g, 100%).[2][4]

Synthesis of this compound Hydrochloride from Isonipecotamide (Piperidine-4-carboxamide)

This protocol describes the dehydration of the corresponding amide.

Procedure:

  • Suspend isonipecotamide (10 g, 75.7 mmol, 97% purity) in n-propyl acetate (50 mL) in a reaction vessel at 20°C.[6][7]

  • Add dibutylformamide (11.9 g, 75.7 mmol, 99% purity) to the suspension over 5 minutes.[6][7]

  • After an additional 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at a constant 20°C. This addition should take approximately 45 minutes.[6][7]

  • Stir the mixture at 20°C for another 18 hours.[6][7]

  • Filter the resulting suspension and wash the filter residue with n-propyl acetate.[6][7]

  • After drying, a colorless solid of this compound hydrochloride is obtained.[6][7]

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds.[2][8] Its piperidine core is a common motif in many biologically active molecules. It serves as a precursor for creating more complex piperidine derivatives used in the development of antidepressants and anti-inflammatory agents.[2][5][8]

The following diagram illustrates the logical workflow of utilizing this compound in drug discovery.

Drug_Discovery_Workflow Role of this compound in Drug Discovery cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Lead Generation & Optimization cluster_screening Screening & Development Isonipecotamide Isonipecotamide Cyanopiperidine_HCl This compound HCl Isonipecotamide->Cyanopiperidine_HCl Dehydration (e.g., SOCl₂) N_Boc N-Boc-4-cyanopiperidine N_Boc->Cyanopiperidine_HCl Deprotection (e.g., HCl/EtOAc) Cyanopiperidine_Base This compound (Free Base) Cyanopiperidine_HCl->Cyanopiperidine_Base Basification Derivatization Chemical Derivatization (N-alkylation, etc.) Cyanopiperidine_HCl->Derivatization In situ liberation Cyanopiperidine_Base->Derivatization Compound_Library Compound Library Derivatization->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug Synthesis_Workflow Experimental Workflow: Synthesis of this compound HCl start Start: Isonipecotamide in n-propyl acetate add_dbf Add Dibutylformamide start->add_dbf add_socl2 Add Thionyl Chloride (dropwise at 20°C) add_dbf->add_socl2 react Stir for 18 hours at 20°C add_socl2->react filter Filter the suspension react->filter wash Wash residue with n-propyl acetate filter->wash dry Dry the solid wash->dry end End: this compound HCl (white solid) dry->end

References

An In-depth Technical Guide to 4-Cyanopiperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known by its IUPAC name piperidine-4-carbonitrile, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] Its piperidine scaffold is a prevalent feature in a wide array of pharmaceuticals, and the presence of a nitrile group offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Formula

The chemical structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring) with a nitrile (-C≡N) group attached to the fourth carbon atom.

Chemical Formula: C₆H₁₀N₂[2][3][4]

SMILES: C1CNCCC1C#N[2]

InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N[2][4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 110.16 g/mol [2][3]
Appearance Colorless to pale yellow liquid/oil[3]
Melting Point 0 °C[3]
Boiling Point 226.4 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 90.7 ± 25.4 °C[3]
CAS Number 4395-98-6[2][3]

Spectral Data

Spectroscopic data is fundamental for the identification and purity assessment of this compound.

SpectroscopyKey FeaturesReference
GC-MS m/z Top Peak: 57, 2nd Highest: 56, 3rd Highest: 43[2]
IR Spectroscopy Awaited from experimental data, expected C≡N stretch ~2240 cm⁻¹
¹H NMR (DMSO-d₆, for HCl salt) δ: 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[5]
¹³C NMR Awaited from experimental data

Experimental Protocols

The synthesis of this compound is most commonly achieved through the dehydration of piperidine-4-carboxamide. Below are detailed protocols for this conversion.

Protocol 1: Synthesis of this compound Hydrochloride via Dehydration with Thionyl Chloride

This protocol describes the synthesis of the hydrochloride salt of this compound, which is often a stable and easily handled form of the compound.

Materials:

  • Piperidine-4-carboxamide (Isonipecotamide)

  • Dibutylformamide

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a suspension of piperidine-4-carboxamide (10 g, 75.7 mmol) in toluene (50 ml), add dibutylformamide (11.9 g, 75.7 mmol) at 20 °C over 5 minutes.

  • After stirring for 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) at 20 °C. The addition should take approximately 45 minutes, maintaining the temperature at 20 °C.

  • After the addition is complete, stir the reaction mixture at 20 °C for an additional 18 hours.

  • Filter the resulting suspension and wash the filter cake with toluene.

  • Dry the collected solid under vacuum to yield this compound hydrochloride as a colorless solid.

Purity Analysis: The purity of the final product can be determined by GC analysis after silylation.[6][7]

Protocol 2: Alternative Dehydration using Phosphorus Oxychloride

An alternative method involves the use of phosphorus oxychloride as the dehydrating agent.

Materials:

  • Piperidine-4-carboxamide (Isonipecotamide)

  • Phosphorus oxychloride (POCl₃)

  • Methylene chloride

  • Ether

  • Aqueous sodium hydroxide solution

Procedure:

  • Treat piperidine-4-carboxamide with phosphorus oxychloride.

  • The crude this compound hydrochloride obtained is taken up in water.

  • Adjust the aqueous phase to pH 13 with a concentrated aqueous sodium hydroxide solution.

  • Extract the aqueous phase first with methylene chloride and then repeatedly with ether.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvents by rotary evaporation.

  • The remaining oil can be further purified by distillation.[5]

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a key synthon for a variety of drug candidates.

Drug_Development_Workflow cluster_0 Synthesis of this compound cluster_1 Functional Group Transformations cluster_2 Synthesis of Active Pharmaceutical Ingredients (APIs) Start Piperidine-4-carboxamide Reagent Dehydrating Agent (e.g., SOCl₂, POCl₃) Start->Reagent Reaction Product This compound Reagent->Product Hydrolysis Hydrolysis Product->Hydrolysis to Carboxylic Acid Reduction Reduction Product->Reduction to Amine Cycloaddition Cycloaddition Product->Cycloaddition to Heterocycles API2 Anti-inflammatory Agents Hydrolysis->API2 API1 Antidepressants Reduction->API1 API3 Other Therapeutics Cycloaddition->API3

References

An In-depth Technical Guide to 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Cyanopiperidine, a key heterocyclic building block in modern medicinal chemistry. It covers its chemical and physical properties, established synthesis protocols, reactivity, and significant applications in the development of novel therapeutics.

Chemical Identity and Properties

This compound, systematically named piperidine-4-carbonitrile according to IUPAC nomenclature, is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a nitrile group.[1][2][3] This structure makes it a valuable intermediate for introducing the 4-substituted piperidine motif, a common scaffold in a wide range of biologically active compounds.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name piperidine-4-carbonitrile[1][2]
Synonyms 4-Piperidinecarbonitrile, Isonipecotonitrile[3][4]
CAS Number 4395-98-6[1][2][3]
Molecular Formula C₆H₁₀N₂[1][2][5]
Molecular Weight 110.16 g/mol [1][3][4]
Appearance Clear colorless to pale yellow liquid[2][5]

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 0 °C[4][5]
Boiling Point 226.4 °C at 760 mmHg[4]
Density 0.987 - 1.0 g/cm³ at 25 °C[4][5]
Flash Point 90.7 °C[4]
Solubility Soluble in chloroform[5]
pKa 9.26 ± 0.10[5]
Refractive Index 1.4725-1.4785 @ 20 °C[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the dehydration of isonipecotamide (piperidine-4-carboxamide). Several dehydrating agents can be employed, with thionyl chloride and phosphorus oxychloride being prevalent. Another common route involves the deprotection of an N-protected this compound derivative, such as N-Boc-4-cyanopiperidine.

This method provides this compound hydrochloride in high yield and purity.[6]

Materials:

  • Isonipecotamide

  • Dibutylformamide

  • n-Propyl acetate

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend isonipecotamide (10 g, 75.7 mmol) in n-propyl acetate (50 ml) in a suitable reaction vessel at 20 °C.

  • Add dibutylformamide (11.9 g, 75.7 mmol) to the suspension over 5 minutes.

  • After 5 minutes, begin the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) while maintaining the temperature at 20 °C. The addition may take around 45 minutes.

  • Stir the reaction mixture at 20 °C for an additional 18 hours.

  • Filter the resulting suspension and wash the filter residue with n-propyl acetate.

  • Dry the collected solid to yield this compound hydrochloride. A yield of 85.7% of theory has been reported for this method.[6]

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield this compound hydrochloride.[4][7]

Materials:

  • N-Boc-4-cyanopiperidine

  • 4M HCl in Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (20 mL).

  • Stir the solution at room temperature for 30 minutes.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • The resulting white solid is this compound hydrochloride. A quantitative yield (100%) has been reported.[4][7]

The following diagram illustrates the general workflow for synthesizing the free base this compound from its hydrochloride salt, a common subsequent step after the protocols described above.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Free Base Start This compound HCl Step1 Dissolve in Water Start->Step1 Aqueous Solution Step2 Adjust pH to >9 (e.g., with KOH or NaOH) Step1->Step2 Liberate Free Base Step3 Extract with Organic Solvent (e.g., Chloroform, Dichloromethane) Step2->Step3 Step4 Dry Organic Phase (e.g., with Na2SO4) Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 End Pure this compound Step5->End

Fig. 1: General workflow for the isolation of free base this compound.

Reactivity and Chemical Transformations

The chemical utility of this compound stems from its two reactive centers: the secondary amine and the nitrile group.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to install a wide variety of substituents on the nitrogen atom. This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Protecting the nitrogen, often with a Boc group, is a common strategy to allow for selective reactions elsewhere in a synthetic sequence.[8]

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into other important moieties:

    • Reduction: Reduction of the nitrile (e.g., using LiAlH₄, H₂/Raney Ni) yields a 4-(aminomethyl)piperidine derivative.

    • Hydrolysis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (isonipecotic acid) or a carboxamide (isonipecotamide), respectively.

    • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis leads to the formation of 4-acylpiperidines.

This dual reactivity allows for the divergent synthesis of a large library of complex piperidine derivatives from a single, readily available intermediate.

Reactivity_Diagram cluster_reactivity Key Chemical Transformations of this compound Central This compound N_Func N-Functionalization (Alkylation, Acylation, etc.) Central->N_Func Nitrile_Red Nitrile Reduction Central->Nitrile_Red Nitrile_Hyd Nitrile Hydrolysis Central->Nitrile_Hyd Nitrile_Grig Grignard Reaction Central->Nitrile_Grig Product_N N-Substituted 4-Cyanopiperidines N_Func->Product_N Forms C-N Bond Product_Red 4-(Aminomethyl)piperidines Nitrile_Red->Product_Red Forms Amine Product_Hyd Isonipecotic Acid / Isonipecotamide Nitrile_Hyd->Product_Hyd Forms Acid/Amide Product_Grig 4-Acylpiperidines Nitrile_Grig->Product_Grig Forms Ketone

Fig. 2: Reactivity map of this compound's functional groups.

Applications in Drug Discovery and Development

The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs and clinical candidates.[9] this compound serves as a critical starting material or intermediate for numerous pharmaceutical agents.[6][10]

  • Pharmaceutical Intermediate: It is explicitly cited as an intermediate in the synthesis of antidepressants and anti-inflammatory drugs.[2][3][7] Its structure is a component of molecules designed to treat central nervous system (CNS) disorders, partly due to the ability of piperidine-containing structures to cross the blood-brain barrier.[8]

  • Building Block for Bioactive Molecules: The ability to independently functionalize the nitrogen and the cyano group allows for the systematic exploration of the chemical space around the piperidine core. This is fundamental in structure-activity relationship (SAR) studies during lead optimization.

  • Precursor for Diverse Scaffolds: As detailed in the reactivity section, this compound is a precursor to other important piperidine building blocks, including 4-(aminomethyl)piperidine and isonipecotic acid, further broadening its utility in medicinal chemistry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[1][5] It can cause serious eye damage and skin irritation.[1][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[5][11]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold combined with the reactive nitrile functionality makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and a visualization of its relevance in a key signaling pathway.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with an amine-like odor. It is soluble in chloroform. The physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 4395-98-6[1]
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1]
Appearance Colorless to pale yellow liquid
Melting Point 0 °C[1]
Boiling Point 226 °C
Density 0.98 g/cm³
Refractive Index 1.4755
pKa 9.26 ± 0.10 (Predicted)
Solubility Soluble in chloroform

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the secondary amine within the piperidine ring and the electrophilic nitrile group. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antidepressants and anti-inflammatory drugs.[1]

Synthesis

A common laboratory and industrial synthesis of this compound hydrochloride involves the dehydration of isonipecotamide (piperidine-4-carboxamide) using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3] The free base can be obtained by subsequent treatment with a base.

Experimental Protocol: Synthesis of this compound Hydrochloride from Isonipecotamide

Objective: To synthesize this compound hydrochloride by the dehydration of isonipecotamide.

Materials:

  • Isonipecotamide

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalyst)

  • n-Propyl acetate (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isonipecotamide in n-propyl acetate.

  • Add a catalytic amount of dimethylformamide to the suspension.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • The resulting precipitate of this compound hydrochloride is collected by filtration.

  • The solid is washed with n-propyl acetate to remove any unreacted starting materials and by-products.

  • The product is then dried under vacuum to yield this compound hydrochloride as a white solid.

Key Reactions

The nitrile group of this compound can undergo a variety of chemical transformations, making it a versatile synthetic handle.

  • Reduction to 4-(Aminomethyl)piperidine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon). This transformation is fundamental in the synthesis of compounds where a methylene spacer between the piperidine ring and a primary amine is required.

  • Hydrolysis to Isonipecotic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding isonipecotic acid (piperidine-4-carboxylic acid).[4][5] Isonipecotic acid itself is a GABA receptor partial agonist and a valuable synthon.[6]

Logical Workflow for Key Reactions of this compound

G Key Chemical Transformations of this compound This compound This compound 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine This compound->4-(Aminomethyl)piperidine Reduction (e.g., LiAlH4, H2/Catalyst) Isonipecotic Acid Isonipecotic Acid This compound->Isonipecotic Acid Hydrolysis (H+ or OH-)

Caption: Key reactions of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound.

Mass Spectrometry (GC-MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretationSource(s)
57Top Peak[7]
562nd Highest Peak[7]
433rd Highest Peak[7]

Experimental Protocol: GC-MS Analysis

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Appropriate capillary column (e.g., non-polar or medium-polarity).

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The GC oven temperature program should be set to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

  • The mass spectrometer is operated in EI mode, typically at 70 eV.

  • Acquire the mass spectrum of the peak corresponding to this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are as follows:

Carbon AtomPredicted Chemical Shift (ppm)
C4 (quaternary carbon attached to CN)~25-30
C2, C6 (carbons adjacent to nitrogen)~45-50
C3, C5 (carbons beta to nitrogen)~30-35
CN (nitrile carbon)~120-125

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.

  • The sample is now ready for analysis in an NMR spectrometer.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300-3500Medium, broad
C-H Stretch (alkane)2850-3000Strong
C≡N Stretch (nitrile)2220-2260Medium, sharp
C-N Stretch (amine)1000-1250Medium

Application in Drug Development: Targeting Neuronal T-type Ca²⁺ Channels

Derivatives of this compound have been synthesized and investigated as inhibitors of neuronal T-type calcium channels (Caᵥ3.2).[8] These channels are implicated in various neurological disorders, including neuropathic pain. The this compound scaffold serves as a key structural element for the development of potent and selective inhibitors.

Signaling Pathway: Inhibition of T-type Ca²⁺ Channels

G This compound Derivatives in Neuropathic Pain Modulation cluster_0 Presynaptic Neuron Action_Potential Action Potential T_type_Channel T-type Ca²⁺ Channel (Caᵥ3.2) Action_Potential->T_type_Channel Opens Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Initiates 4-Cyanopiperidine_Derivative This compound Derivative 4-Cyanopiperidine_Derivative->T_type_Channel Inhibits

Caption: Inhibition of T-type Ca²⁺ channels by this compound derivatives.

Conclusion

This compound is a cornerstone molecule in the synthesis of pharmaceutically active compounds. Its well-defined physical properties and the versatile reactivity of its functional groups allow for the creation of diverse molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for researchers and scientists in the field of drug discovery and development to effectively utilize this important chemical intermediate.

References

4-Cyanopiperidine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and toxicological profile of 4-Cyanopiperidine.

This compound, also known as piperidine-4-carbonitrile or isonipecotonitrile, is a versatile chemical intermediate widely utilized in the synthesis of various pharmaceutical agents, including potential antidepressants and anti-inflammatory drugs.[1] Its unique molecular structure, featuring a piperidine ring and a cyano group, makes it a valuable building block in medicinal chemistry.[1] However, its utility is accompanied by significant health hazards that necessitate stringent safety protocols in a laboratory or manufacturing setting. This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for this compound, compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is typically a colorless to pale yellow liquid with an amine-like odor.[2][3] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C6H10N2[4][5]
Molecular Weight 110.16 g/mol [3][5][6]
CAS Number 4395-98-6[2][5]
Density 0.98 g/mL at 25 °C[3][4]
Flash Point 91°C (196°F)[3]
Boiling Point/Range No data available[2]
Melting Point/Range No data available[2]
Solubility Soluble in chloroform[3][4]
Vapor Pressure 0.082 mmHg at 25°C[4]

Toxicological Information and GHS Classification

This compound is classified as a hazardous substance with significant acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Hazard Classification Summary [5][6]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3 / Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

Note: The GHS classification for acute inhalation toxicity varies slightly between different suppliers, with both Category 3 and 4 being reported.[5][6]

Hazard Statements (H-Statements) [5][7]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H331/H332: Toxic/Harmful if inhaled.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The toxicological properties of this compound have not been fully investigated, and as such, it should be handled with the utmost care as a substance with significant potential for harm.[6]

Experimental Protocols for Safety Evaluation

Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)

The "Harmful if swallowed" classification suggests an oral LD50 in the range of 300 to 2000 mg/kg. The following protocol is a generalized representation of how this value would be determined.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Test Animals: Healthy, young adult rats (typically the preferred species) are used.[5] Animals are acclimatized to laboratory conditions for at least five days prior to the test.[5]

  • Dosage: The test substance is administered in a single dose via gavage.[8] The volume of liquid administered at one time should generally not exceed 1 mL/100 g of body weight for rodents.[5]

  • Dose-Finding Study: A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.

  • Main Study: Several groups of animals (at least 5 rodents per dose level) are administered different doses of the substance.[5]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[9] Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and central nervous systems.[2]

  • Data Analysis: The LD50 value is calculated statistically from the dose-response data.[5] A thorough evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities, including mortality and any gross lesions found during necropsy.[5]

Acute Dermal Toxicity (OECD Test Guideline 402)

The "Toxic in contact with skin" classification indicates a dermal LD50 in the range of 200 to 1000 mg/kg.

Objective: To determine the acute toxicity of a substance when applied to the skin.

Methodology:

  • Test Animals: Rats are a commonly used species for this test.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

  • Exposure: The exposure period is typically 24 hours.

  • Observation Period: After the exposure period, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The dermal LD50 is calculated based on the observed mortality at different dose levels.

Signaling and Metabolic Pathways

Detailed studies on the specific metabolic pathways and toxicological signaling of this compound are not extensively published. However, based on the metabolism of structurally related 4-aminopiperidine drugs, a probable metabolic pathway can be inferred.

Many 4-aminopiperidine-containing drugs undergo metabolism by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[10][11] The primary metabolic route is often N-dealkylation.[10] For this compound, it is plausible that it undergoes enzymatic modification in the liver. A hypothetical metabolic pathway is presented below.

Metabolic_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism This compound This compound Metabolite_A Hydroxylated Metabolite This compound->Metabolite_A CYP450 (e.g., CYP3A4) Hydroxylation Metabolite_B N-Oxide Metabolite This compound->Metabolite_B FMO N-Oxidation Conjugated_Metabolite Glucuronide or Sulfate Conjugate Metabolite_A->Conjugated_Metabolite UGTs or SULTs Conjugation Excretion Excretion Conjugated_Metabolite->Excretion Urine/Feces Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up start N-Boc-4-cyanopiperidine reaction Dissolve in 4M HCl/EtOAc solution Stir at room temperature start->reaction end This compound Hydrochloride reaction->end concentration Concentrate under vacuum isolation Isolate white solid

References

The Alchemical Intermediate: A Comprehensive Technical Guide to 4-Cyanopiperidine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Cyanopiperidine, a pivotal heterocyclic building block in modern pharmaceutical research. From its fundamental chemical properties to its critical role in the synthesis of novel therapeutics, this document serves as an essential resource for professionals engaged in drug discovery and development. This guide details the necessary handling and storage protocols, analytical quality control methods, and its application in the synthesis of pharmacologically active agents, ensuring its safe and effective use in the laboratory.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and associated hazards of this compound is paramount for its safe handling and use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
Appearance Colorless to pale yellow liquid
Density 0.987 g/mL at 25 °C
Melting Point 0 °C
Boiling Point 226.4 °C at 760 mmHg
Flash Point 90.7 °C
Solubility Soluble in chloroform. Miscible with water.
pKa 9.26 ± 0.10

Table 2: Hazard Identification and Safety Information

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Harmful if swallowed.Acute Toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxic in contact with skin.Acute Toxicity, Dermal (Category 3)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes serious eye damage.Serious Eye Damage/Eye Irritation (Category 1)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Specific target organ toxicity — Single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Engineering_Controls Work in a well-ventilated fume hood Eye_Protection Wear chemical safety goggles and a face shield Engineering_Controls->Eye_Protection Hand_Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber) Eye_Protection->Hand_Protection Body_Protection Wear a lab coat, closed-toe shoes, and long pants Hand_Protection->Body_Protection Respiratory_Protection Use a NIOSH-approved respirator if ventilation is inadequate Body_Protection->Respiratory_Protection

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Storage and Incompatibility

Proper storage conditions are essential to maintain the stability and integrity of this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight. Keep the container tightly closed. The recommended storage temperature is 2-8 °C.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and quality control of this compound.

Synthesis of this compound Hydrochloride

This protocol is adapted from a patented industrial synthesis method.

Reaction Scheme:

Isonipecotamide + Thionyl Chloride → this compound Hydrochloride

Synthesis_Workflow cluster_synthesis Synthesis of this compound Hydrochloride Start Start: Equip a dry, inert atmosphere reaction vessel Reagents Charge with Isonipecotamide and a suitable solvent (e.g., toluene) Start->Reagents Addition Slowly add thionyl chloride at a controlled temperature (e.g., 20°C) Reagents->Addition Reaction Stir the reaction mixture for a specified period (e.g., 18 hours) Addition->Reaction Isolation Isolate the product by filtration Reaction->Isolation Purification Wash the solid product with the reaction solvent Isolation->Purification Drying Dry the purified product under vacuum Purification->Drying End End: Obtain this compound Hydrochloride Drying->End

Caption: Experimental workflow for the synthesis of this compound Hydrochloride.

Detailed Methodology:

  • Reaction Setup: In a dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend isonipecotamide in a suitable anhydrous solvent such as toluene.

  • Reagent Addition: While maintaining the reaction temperature at approximately 20°C with a cooling bath, add thionyl chloride dropwise to the suspension over a period of 45-60 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to collect the solid product.

  • Purification: Wash the filter cake with fresh toluene to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield this compound Hydrochloride.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a series of analytical tests should be performed.

Table 3: Quality Control Specifications

TestMethodAcceptance Criteria
Appearance Visual InspectionColorless to pale yellow liquid
Identity FTIRThe infrared spectrum should be concordant with that of a reference standard.
Assay Gas Chromatography (GC)≥ 95.0%
Purity HPLCReport any individual impurity ≥ 0.1%
Water Content Karl Fischer Titration≤ 0.5%

Representative HPLC Method for Purity Determination:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its piperidine core is a common motif in many centrally active drugs.

A significant application is in the synthesis of potent and selective inhibitors of T-type calcium channels. Dysregulation of these channels has been implicated in various neurological disorders, including neuropathic pain.

Representative Signaling Pathway: T-Type Calcium Channel Modulation

While this compound itself is not directly involved in signaling, its derivatives are designed to modulate the activity of ion channels like the T-type calcium channel. The diagram below illustrates a simplified representation of a signaling pathway involving these channels, which can be targeted by compounds synthesized from this compound.

T_Type_Channel_Pathway cluster_pathway Simplified T-Type Calcium Channel Signaling Pathway Depolarization Membrane Depolarization T_Channel T-Type Ca2+ Channel Activation Depolarization->T_Channel opens Ca_Influx Ca2+ Influx T_Channel->Ca_Influx Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response Derivative This compound Derivative (Antagonist) Derivative->T_Channel blocks

Caption: A representative diagram of T-type calcium channel signaling and its inhibition by a this compound derivative.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex molecular architectures in the pharmaceutical industry. Its careful handling, guided by the principles outlined in this document, is essential for the safety of researchers and the integrity of scientific outcomes. A comprehensive understanding of its synthesis, quality control, and applications will continue to empower scientists in the development of next-generation therapeutics. This guide serves as a foundational resource to support these endeavors, promoting both safety and innovation in the laboratory.

Commercial Suppliers and Technical Guide for High-Purity 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Cyanopiperidine, a key building block in the synthesis of various pharmaceutical compounds, notably Janus kinase (JAK) inhibitors. This document outlines commercial suppliers, purity specifications, analytical methodologies for quality control, and its application in the synthesis of the JAK inhibitor, Tofacitinib, including its mechanism of action within the JAK-STAT signaling pathway.

Commercial Availability and Purity Specifications

High-purity this compound and its hydrochloride salt are available from a range of commercial suppliers catering to research and development as well as larger-scale manufacturing needs. Purity levels are critical for its use in pharmaceutical synthesis, with suppliers typically offering grades of 95% or higher. The hydrochloride salt is often preferred for its stability and ease of handling. Below is a summary of representative suppliers and their stated purity levels.

Supplier/SourceProductCAS NumberStated PurityAnalytical Method
Thermo Scientific ChemicalsThis compound4395-98-6≥95.0%Gas Chromatography (GC)[1]
ChemicalBook (various)This compound4395-98-698%Not specified[2]
ChemicalBook (various)This compound HCl240401-22-395%-99%Not specified[3]
Home Sunshine PharmaThis compound HCl240401-22-395% (w/w)Quantitative NMR[4]
Patent (US20170369442A1)This compound HCl240401-22-398.1% (w/w)GC after silylation[5]
Patent (US20170369442A1)This compound HCl240401-22-398.4% (w/w)GC after silylation[5]
Patent (WO2016113277A1)This compound HCl240401-22-399.7% (w/w)GC after methanosilylation[3]

Analytical Methodologies for Quality Control

Ensuring the high purity of this compound is paramount for its application in pharmaceutical synthesis. The following are key analytical methods employed for its quality control.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary method for determining the purity of this compound and its hydrochloride salt. Due to the polar nature of the amine, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC Analysis of this compound Hydrochloride (with Silylation)

This protocol is adapted from methodologies described in patent literature[5].

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound HCl sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying potential impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR of this compound Hydrochloride

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound HCl sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Conditions:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiment: Standard ¹H acquisition.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Expected ¹H NMR Data (in DMSO-d₆):

    • The proton chemical shifts for this compound hydrochloride in DMSO-d₆ are approximately: δ 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[2].

Application in the Synthesis of Tofacitinib

This compound is a critical intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis. The piperidine ring and the cyano group are incorporated into the final drug structure.

G cluster_synthesis Tofacitinib Synthesis 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_VI N-((1-benzyl-4-methylpiperidin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Intermediate_VI Condensation cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine->Intermediate_VI Intermediate_V N-((4-methylpiperidin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate_VI->Intermediate_V Hydrogenation (debenzylation) Tofacitinib_base Tofacitinib (free base) Intermediate_V->Tofacitinib_base N-acylation with cyanoacetic acid derivative Tofacitinib Tofacitinib Tofacitinib_base->Tofacitinib Salification (citric acid)

Caption: Synthetic pathway of Tofacitinib from key intermediates.

Role in Janus Kinase (JAK) Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and the immune response.

The JAK-STAT Signaling Pathway and Inhibition by Tofacitinib

  • Cytokine Binding and JAK Activation: The binding of a cytokine (e.g., an interleukin or interferon) to its receptor on the cell surface brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation and immune cell function.

  • Inhibition by Tofacitinib: Tofacitinib acts as a competitive inhibitor at the ATP-binding site of the JAKs, primarily JAK1 and JAK3. By blocking the phosphorylation activity of JAKs, Tofacitinib prevents the downstream phosphorylation and activation of STATs, thus interrupting the signaling cascade and reducing the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 2. Activation JAK3 JAK3 Cytokine_Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation STAT_P STAT-P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription (Inflammatory Response) STAT_dimer->Gene_Transcription 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT->STAT_P

Caption: The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

References

Spectroscopic Profile of 4-Cyanopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of a range of pharmaceutical agents, including antidepressants and anti-inflammatory drugs. A thorough understanding of its spectroscopic properties is essential for researchers to confirm its identity, assess its purity, and elucidate the structure of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following data is for this compound hydrochloride, analyzed in deuterated dimethyl sulfoxide (DMSO-d₆). The presence of the acidic proton on the nitrogen is noted as a broad signal.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.32br1HN-H
3.18-3.08m3HH-2e, H-6e, H-4
2.97-2.92m2HH-2a, H-6a
2.08-2.04m2HH-3e, H-5e
1.95-1.85m2HH-3a, H-5a

Data corresponds to the hydrochloride salt in DMSO-d₆.[1]

¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~122C≡N
~45C-2, C-6
~30C-3, C-5
~25C-4

Note: These are predicted values and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the presence of a sharp, intense absorption for the nitrile group and broader absorptions for the N-H and C-H bonds.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300MediumN-H StretchSecondary Amine
2950-2850StrongC-H StretchAlkane
~2220StrongC≡N StretchNitrile
1470-1430MediumC-H BendAlkane

The nitrile (C≡N) stretch is a highly characteristic and easily identifiable peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (Molecular Weight: 110.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 110, followed by a series of fragment ions.

m/zRelative IntensityProposed Fragment Ion
110Low[M]⁺ (Molecular Ion)
83Moderate[M - HCN]⁺
57High[C₄H₉]⁺ or fragmentation of the piperidine ring
56High[C₄H₈]⁺ or further fragmentation of the piperidine ring
43High[C₃H₇]⁺ or further fragmentation

Fragmentation data is based on common fragmentation pathways and publicly available GC-MS data.[2]

Experimental Protocols

The following are representative protocols for acquiring the spectral data described above. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the sample temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a 90° pulse and an acquisition time of 2-4 seconds.

    • A relaxation delay of 1-2 seconds is typically sufficient.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a 30-45° pulse to reduce relaxation times.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.

    • Place one or two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin, uniform film. Ensure no air bubbles are trapped.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Setup:

    • Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

    • Set the injector temperature to ~250 °C.

    • Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

    • Use helium as the carrier gas.

  • Mass Spectrometry (MS) Setup:

    • Use a mass spectrometer with an electron ionization (EI) source.

    • Set the ionization energy to the standard 70 eV.

    • Scan a mass range of approximately m/z 35-300.

    • The transfer line temperature should be set to ~280 °C.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the mass spectrum of the peak corresponding to the retention time of this compound.

    • Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR 1H NMR Data (Proton Environments) NMR->H_NMR C_NMR 13C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Formula) MS->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for compound identification using spectroscopic techniques.

References

Navigating the Synthesis and Formulation of 4-Cyanopiperidine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – As a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents, including antidepressants and anti-inflammatory drugs, a thorough understanding of the physicochemical properties of 4-Cyanopiperidine is paramount for researchers, scientists, and drug development professionals.[1] This in-depth technical guide addresses a critical aspect of its handling and application: its solubility in various organic solvents. While precise quantitative solubility data remains elusive in publicly available literature, this document provides a comprehensive qualitative overview, detailed experimental protocols for determining solubility, and a workflow for its synthetic application, empowering researchers to optimize their processes.

Qualitative Solubility Profile of this compound

This compound (C₆H₁₀N₂) is a colorless to pale yellow liquid with a molecular weight of 110.16 g/mol .[2][3] General observations from various sources indicate its solubility in a range of common organic solvents. This qualitative assessment, summarized in the table below, is inferred from its use in chemical syntheses and general chemical principles. As a polar molecule containing a basic piperidine ring and a polar cyano group, it exhibits favorable interactions with polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Chloroform, DichloromethaneSolubleFavorable dipole-dipole interactions are expected. Solubility in chloroform is explicitly mentioned in multiple sources.[1][2][4]
Alcohols Methanol, EthanolSolubleThe nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor with the hydroxyl group of alcohols. Solubility in ethanol is noted in the literature.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe polar nature of the C-O-C bond in ethers facilitates dissolution. Solubility in ether is reported.[2]
Esters Ethyl AcetateModerately SolubleUsed as a solvent in the synthesis of this compound hydrochloride from its N-Boc protected form, suggesting at least moderate solubility.[1]
Aromatic Hydrocarbons TolueneSparingly to Moderately SolubleToluene is utilized as a solvent in the synthesis of this compound hydrochloride, indicating some degree of solubility.[5][6]
Water Low SolubilityWhile soluble, its solubility in water is reported to be low.[2]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data for process optimization, formulation development, or kinetic studies, direct experimental determination is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity organic solvents of interest

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 4 hours to permit the undissolved this compound to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method (HPLC-UV or GC).

  • Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

Protocol 2: Gravimetric Method for Solubility Determination

Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass of the solvent.

Materials:

  • This compound

  • Organic solvents of interest

  • Temperature-controlled environment

  • Analytical balance

  • Evaporating dish

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Shake-Flask Method.

  • Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant.

  • Solvent Evaporation: Place the withdrawn sample into a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of this compound.

  • Drying and Weighing: Once the solvent is completely removed, place the evaporating dish containing the solid residue in a desiccator to cool to room temperature. Weigh the dish accurately.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Synthetic Workflow: The Role of this compound in Drug Development

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for more complex piperidine derivatives. The following diagram illustrates a generalized synthetic workflow for the preparation of 4-substituted-4-aminopiperidine derivatives, which are key structural motifs in various bioactive compounds.

G Isonipecotate Isonipecotate Protected_Isonipecotate N-Protected Isonipecotate Isonipecotate->Protected_Isonipecotate Protection (e.g., Boc) Alkylated_Product 4-Substituted-N-Protected Isonipecotate Protected_Isonipecotate->Alkylated_Product Alkylation (R-X, Base) Carboxylic_Acid 4-Substituted-N-Protected Piperidine-4-carboxylic Acid Alkylated_Product->Carboxylic_Acid Ester Hydrolysis Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide Activation & Azide Formation Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Curtius Rearrangement (Heat) Protected_Amine 4-Substituted-4-(N'-Protected-amino) -N-Protected-piperidine Isocyanate->Protected_Amine Reaction with Nucleophile (e.g., t-BuOH) Final_Product 4-Substituted-4-aminopiperidine Derivative Protected_Amine->Final_Product Deprotection

Caption: Synthetic pathway to 4-substituted-4-aminopiperidine derivatives.

This workflow highlights the importance of understanding reaction conditions, including the choice of solvents, which is directly influenced by the solubility of the intermediates.

References

4-Cyanopiperidine: A Versatile Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a key heterocyclic building block in medicinal chemistry and process development. Its rigid piperidine scaffold, coupled with the versatile reactivity of the nitrile functional group, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent structural motif in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The cyano group serves as a versatile handle for various chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, and addition of organometallic reagents to form ketones. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal synthetic intermediate.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference(s)
CAS Number 4395-98-6[1][2][3]
Molecular Formula C₆H₁₀N₂[3][4]
Molecular Weight 110.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid[4][5]
Density 0.987 g/mL at 25 °C[4]
Boiling Point 226.4 °C at 760 mmHg[1]
Melting Point ~0 °C[4]
Flash Point 90.7 °C[1]
Solubility Soluble in chloroform, ethanol, and ether. Low solubility in water.[4]
pKa 9.26 ± 0.10[4]

Safety Summary:

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, inhaled, or in contact with skin and can cause serious eye irritation.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

Synthesis of this compound

The two primary industrial routes to this compound are the dehydration of piperidine-4-carboxamide and the deprotection of N-Boc-4-cyanopiperidine.

Dehydration of Piperidine-4-carboxamide

The most common method for synthesizing this compound is the dehydration of piperidine-4-carboxamide (isonipecotamide). This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate when a formamide is used as a catalyst with thionyl chloride, leading to high yields of the corresponding hydrochloride salt.[6]

G start Piperidine-4-carboxamide product This compound HCl start->product Dehydration reagents SOCl₂, Dibutylformamide Toluene, 20 °C, 20 h

Dehydration of Piperidine-4-carboxamide.

Experimental Protocol: Synthesis of this compound Hydrochloride [6]

  • To a stirred suspension of piperidine-4-carboxamide (10 g, 78 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in n-butyl acetate (50 ml), thionyl chloride (19.5 g, 163 mmol) is slowly added dropwise at 20 °C.

  • The reaction mixture is stirred at 20 °C for 20 hours.

  • The resulting suspension is filtered, and the filter residue is washed with n-butyl acetate.

  • After drying under vacuum, this compound hydrochloride is obtained as a colorless solid.

  • Yields ranging from 73% to 86.5% have been reported depending on the specific reaction conditions and solvent used.[8][9]

Deprotection of N-Boc-4-cyanopiperidine

An alternative route involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from commercially available N-Boc-4-cyanopiperidine. This method is particularly useful for laboratory-scale syntheses where the starting material is readily accessible.

G start N-Boc-4-cyanopiperidine product This compound HCl start->product Deprotection reagents 4M HCl in EtOAc Room Temperature, 30 min

Deprotection of N-Boc-4-cyanopiperidine.

Experimental Protocol: Deprotection of N-Boc-4-cyanopiperidine [10]

  • N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) is dissolved in a 4M solution of HCl in ethyl acetate (20 mL).

  • The solution is stirred at room temperature for 30 minutes.

  • The reaction mixture is then concentrated under vacuum to yield this compound hydrochloride as a white solid.

  • This reaction typically proceeds with a quantitative yield (100%).[10]

Key Reactions and Applications in Synthesis

This compound serves as a versatile precursor to a variety of substituted piperidines, which are key components of many pharmaceuticals.

Reduction of the Nitrile Group: Synthesis of 4-(Aminomethyl)piperidine

The reduction of the cyano group to a primary amine is a fundamental transformation, yielding 4-(aminomethyl)piperidine, a crucial building block for several APIs. This reduction can be accomplished using various reducing agents, including lithium aluminum hydride (LAH) or catalytic hydrogenation.

G cluster_0 Synthetic Pathway start This compound product 1-Alkyl-4-(aminomethyl)piperidine start->product Functionalization reagents 1. N-Alkylation (e.g., N-phenyl-2-chloroacetamide) 2. Reduction (e.g., CoCl₂·6H₂O, NaBH₄)

Synthesis of 1-Alkyl-4-(aminomethyl)piperidine.

Experimental Protocol: Reduction of a this compound Derivative [2]

  • Following N-alkylation of this compound, the resulting N-substituted-4-cyanopiperidine is dissolved in a suitable solvent.

  • Cobalt(II) chloride hexahydrate and sodium borohydride are added to effect the reduction of the nitrile to the primary amine.

  • The reaction yields the corresponding 1-alkyl-4-(aminomethyl)piperidine, which can be further functionalized.

Application in API Synthesis: 4-(Aminomethyl)piperidine and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including cognition enhancers and CCR5 antagonists.[11][12] While a direct synthesis of Fasoracetam from this compound is not the primary route, the related 4-aminopiperidine scaffold is a common feature in many nootropic agents.[13]

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is readily functionalized via N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents at the 1-position, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: N-Alkylation of this compound [2]

  • A mixture of this compound (1.0 g, 9.1 mmol), an alkylating agent such as N-phenyl-2-chloroacetamide (1.54 g, 9.1 mmol), and anhydrous potassium carbonate (2.5 g, 18.2 mmol) in acetonitrile (30 mL) is heated to reflux (90 °C) under an argon atmosphere for 8 hours.

  • After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated to yield the N-alkylated product.

Grignard Addition to the Nitrile

The cyano group can react with Grignard reagents to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. This reaction provides a convenient route to 4-acylpiperidines, which are also valuable synthetic intermediates.

G start N-Protected This compound product N-Protected 4-Acylpiperidine start->product Grignard Reaction reagents 1. Grignard Reagent (R-MgX) 2. H₃O⁺

Synthesis of 4-Acylpiperidines via Grignard Reaction.

General Protocol:

  • The N-protected this compound is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • The Grignard reagent (e.g., methylmagnesium bromide) is added, and the reaction is stirred.

  • The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine, affording the corresponding 4-acylpiperidine.

Application in API Synthesis: 4-Acylpiperidines are precursors to a range of pharmaceuticals, including analgesics. For instance, 1-benzyl-4-acetyl-4-phenylpiperidine, a precursor to certain fentanyl analogs, has been synthesized from 1-benzyl-4-cyano-4-phenylpiperidine using a Grignard reagent.[14]

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR (of the hydrochloride salt in DMSO-d₆)δ (ppm): 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)[9]
¹³C NMR Typical shifts for piperidine carbons are observed, with the nitrile carbon appearing further downfield.[15][16][17]
FT-IR A characteristic sharp peak for the C≡N stretch is observed in the range of 2200-2280 cm⁻¹.[18][19]
Mass Spectrometry (GC-MS)Molecular ion peak (M⁺) at m/z 110. The fragmentation pattern shows characteristic losses. Top peaks are often observed at m/z 57 and 56.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the pharmaceutical industry. Its straightforward synthesis and the rich chemistry of its bifunctional nature—a reactive secondary amine and a convertible nitrile group—provide access to a vast chemical space of piperidine-based compounds. The ability to readily introduce diverse functionalities at both the 1- and 4-positions of the piperidine ring makes it an essential building block for the discovery and development of novel therapeutics. The detailed synthetic protocols and reaction pathways presented in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative medicines.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold."[1][2][3][4] This guide provides a comprehensive technical overview of the biological significance of the piperidine moiety, delving into its physicochemical properties, diverse pharmacological applications, and the experimental methodologies used to evaluate its potential.

The Privileged Nature of the Piperidine Scaffold

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][5][6]

  • Physicochemical Properties : The basicity of the piperidine nitrogen (pKa of the conjugate acid is approximately 11.2) ensures that it is largely protonated at physiological pH, enabling strong ionic interactions with biological targets.[1] Its sp³-hybridized carbon atoms allow for a flexible chair conformation, which can orient substituents in optimal positions for receptor binding. The scaffold itself strikes a balance between lipophilicity and hydrophilicity, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][5] The introduction of chiral centers can further refine these properties and enhance biological activity and selectivity.[5][6]

  • Synthetic Tractability : The piperidine ring can be synthesized through a variety of established and robust chemical reactions, making it an attractive scaffold for medicinal chemists.[7][8][9][10] Common synthetic routes include the hydrogenation of pyridine derivatives and various cyclization strategies.[8][9][10]

Diverse Pharmacological Activities of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the central nervous system.[11][12][13]

.[11][12]

Table 1: Quantitative Bioactivity of Piperidine-Containing CNS Drugs [11][12][14]

DrugPrimary TargetBioactivity
DonepezilAcetylcholinesterase (AChE)IC50 = 0.11 nM
HaloperidolDopamine D2 ReceptorKi = 0.89 nM
RisperidoneDopamine D2 ReceptorKi = 3.2 nM
RisperidoneSerotonin 5-HT2A ReceptorKi = 0.2 nM
MethylphenidateDopamine Transporter (DAT)High Affinity
Fentanylµ-Opioid ReceptorKi = 1-100 nM
Meperidineµ-Opioid ReceptorKi > 100 nM
  • Alzheimer's Disease : Donepezil, a potent and selective inhibitor of acetylcholinesterase, is a first-line treatment for Alzheimer's disease.[12]

  • Schizophrenia : Antipsychotics like haloperidol and risperidone, which antagonize dopamine D2 and serotonin 5-HT2A receptors, respectively, are crucial in managing the symptoms of schizophrenia.[12]

  • Pain Management : The piperidine core is central to the structure of potent opioid analgesics like fentanyl and meperidine.[4][15]

Oncology

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3][13][16][17] They have been shown to inhibit key signaling pathways, induce apoptosis, and exhibit cytotoxic activity against a range of cancer cell lines.[13][16][18][19]

Table 2: In Vitro Anticancer Activity of Piperidine Derivatives [16][20][21]

Compound/DerivativeCancer Cell LineCell TypeActivity (IC50/GI50 in µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
Compound 17aMGC803Gastric1.09
Compound 16786-0Kidney0.4 (µg/mL)
Compound 16HT29Colon4.1 (µg/mL)
Piperidine-dihydropyridine hybridsA-549Lung15.94 - 48.04
Piperidine-dihydropyridine hybridsMCF-7Breast24.68 - 59.12
Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.[16][22][23][24][25]

Table 3: Antiviral Activity of Piperidine Derivatives [16][22][24]

CompoundVirusAssayActivity (EC50/IC50)
FZJ05Influenza A/H1N1MDCK cellsLower than ribavirin
FZJ13HIV-1Cellular AssayComparable to 3TC
1,4,4-Trisubstituted PiperidinesHuman Coronavirus 229E-Micromolar activity
4-Hydroxypiperidine derivativesHIV-1 (CCR5 Antagonists)-Varies by derivative
Metabolic Disorders

Piperidine derivatives are also being explored for the treatment of metabolic disorders such as diabetes.[2][26][27][28] The natural product piperine, found in black pepper, and its derivatives have shown potential as antidiabetic agents.[26][29]

Key Signaling Pathways Modulated by Piperidine Derivatives

The diverse biological activities of piperidine-containing compounds often stem from their ability to modulate critical intracellular signaling pathways. In cancer, for instance, many piperidine derivatives exert their effects by targeting pathways that are frequently dysregulated in malignant cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PiperidineDerivative Piperidine Derivative PiperidineDerivative->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition by certain piperidine derivatives.

Experimental Protocols for Evaluation of Piperidine Derivatives

The biological evaluation of novel piperidine-containing compounds relies on a variety of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][20]

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow Start Start CellSeeding Seed cells in 96-well plates Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundTreatment Treat with piperidine derivatives (various conc.) Incubation1->CompoundTreatment Incubation2 Incubate for 48h CompoundTreatment->Incubation2 MTTAddition Add MTT solution Incubation2->MTTAddition Incubation3 Incubate for 4h MTTAddition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate % viability and IC50 values Absorbance->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of piperidine derivatives using the MTT assay.

Detailed Methodology:

  • Cell Seeding : Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment : Treat the cells with various concentrations of the piperidine derivative (typically in a logarithmic series) and a vehicle control.

  • Incubation : Incubate the plates for an additional 48-72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.[15]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor, such as the dopamine D2 receptor.[11][15]

Detailed Methodology:

  • Membrane Preparation : Prepare cell membranes from a cell line or tissue expressing the target receptor.

  • Assay Buffer : Prepare an appropriate assay buffer.

  • Reaction Mixture : In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-spiperone for the D2 receptor), and various concentrations of the unlabeled piperidine derivative (the competitor). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known ligand).

  • Incubation : Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing : Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting : Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the piperidine derivative from the competition binding curve and then calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.[11][15]

Conclusion

The piperidine scaffold is an undeniably crucial element in the medicinal chemist's toolkit. Its favorable physicochemical properties, synthetic accessibility, and proven track record in a multitude of approved drugs solidify its status as a privileged scaffold. The diverse and potent biological activities of piperidine-containing compounds, spanning from CNS disorders to oncology and infectious diseases, continue to inspire the development of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of the piperidine scaffold will undoubtedly continue to be a fruitful endeavor in the quest for new and improved medicines.

References

4-Cyanopiperidine: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmaceutical agents. Its rigid piperidine core is a common motif in numerous biologically active molecules, offering a three-dimensional scaffold that can be readily functionalized. The cyano group provides a valuable synthetic handle for various chemical transformations, allowing for the introduction of diverse pharmacophores. This technical guide explores the utility of this compound as a precursor in the development of two significant classes of therapeutic agents: Janus kinase (JAK) inhibitors, exemplified by Tofacitinib, and C-C chemokine receptor type 5 (CCR5) antagonists, represented by Vicriviroc.

Synthesis of this compound Hydrochloride

A common and efficient method for the preparation of this compound is through the dehydration of isonipecotamide. The resulting this compound is often converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of this compound Hydrochloride from Isonipecotamide

Materials:

  • Isonipecotamide

  • Dibutylformamide

  • Thionyl chloride

  • Toluene

Procedure:

  • To a stirred suspension of isonipecotamide (5 g, 39 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 ml), thionyl chloride (13.9 g, 117 mmol) is added dropwise at 0°C over 15 minutes.

  • The reaction mixture is then stirred at 0°C for 3 days.

  • The resulting suspension is filtered, and the filter residue is washed with toluene.

  • After drying under vacuum, 4.43 g of this compound hydrochloride is obtained as a colorless solid.

Quantitative Data: Synthesis of this compound Hydrochloride
ParameterValue
Starting MaterialIsonipecotamide
ProductThis compound HCl
Yield74.7% of theory
Purity (GC analysis)96.4% (w/w)

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

Tofacitinib is a potent inhibitor of the Janus kinase family of enzymes and is approved for the treatment of rheumatoid arthritis and other inflammatory diseases. A key intermediate in the synthesis of Tofacitinib is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which can be synthesized from precursors related to this compound, such as 3-amino-4-methylpyridine.

Synthetic Workflow for a Key Tofacitinib Intermediate

The following diagram illustrates a synthetic approach to a key chiral piperidine intermediate for Tofacitinib, starting from 3-amino-4-methylpyridine.

G A 3-Amino-4-methylpyridine B N-Acetyl-3-amino-4-methylpyridine A->B Acylation C Quaternary Ammonium Salt B->C Benzylation D (1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)acetamide C->D Reduction (NaBH4) E cis-(1-Benzyl-4-methylpiperidin-3-yl)acetamide D->E Hydrogenation F (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (Key Intermediate) E->F Reduction & Resolution G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Gene Target Gene Transcription DNA->Gene Initiates Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition G A Isonipecotate B N-Boc-isonipecotate A->B Boc Protection C N-Boc-4-methyl-isonipecotate B->C Alkylation D N-Boc-4-methyl-piperidine-4-carboxylic acid C->D Hydrolysis E N-Boc-4-methyl-4-aminopiperidine (Key Building Block) D->E Curtius Rearrangement G cluster_membrane Host Cell Membrane cluster_virus HIV-1 Virion CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change in gp120 CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 4. gp41-mediated Fusion gp120->CD4 1. Initial Binding gp120->CCR5 3. Co-receptor Binding Fusion Membrane Fusion & Viral Entry gp41->Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibition

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyanopiperidine from Piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-cyanopiperidine, a valuable intermediate in the preparation of various pharmaceutical agents. The primary method described is the dehydration of piperidine-4-carboxamide using common dehydrating agents such as thionyl chloride and phosphorus oxychloride. This application note includes comprehensive experimental procedures, tables summarizing reaction conditions and yields, characterization data, and essential safety information. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including antidepressants and anti-inflammatory drugs.[1] Its synthesis from the readily available piperidine-4-carboxamide via a dehydration reaction is a common and effective transformation in medicinal and process chemistry. This document outlines two established methods for this conversion, providing researchers with the necessary details to reproduce these procedures safely and efficiently.

Chemical Reaction

The synthesis involves the dehydration of the primary amide group of piperidine-4-carboxamide to a nitrile group, yielding this compound.

Figure 1: Dehydration of Piperidine-4-carboxamide to this compound.

Experimental Protocols

Two primary methods for the dehydration of piperidine-4-carboxamide are detailed below. Method A employs thionyl chloride, while Method B utilizes phosphorus oxychloride.

Method A: Dehydration using Thionyl Chloride

This protocol is adapted from various reported procedures and can be scaled as needed.[2][3]

Materials:

  • Piperidine-4-carboxamide

  • Thionyl chloride (SOCl₂)

  • Toluene (or n-propyl acetate)

  • Dimethylformamide (DMF) or Dibutylformamide (DBF) (optional, as catalyst)

  • Crushed ice

  • 46% Caustic lye (NaOH solution) or Potassium Hydroxide (KOH)

  • Toluene for extraction

  • 10% Diluted caustic lye solution (for vent gas neutralization)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Condenser with a gas outlet tube

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • High vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, place the desired solvent (e.g., toluene). The condenser outlet should be connected to a bubbler containing a 10% caustic lye solution to neutralize evolved HCl and SO₂ gases.[2]

  • Reagent Addition: Add thionyl chloride to the solvent. The molar ratio of thionyl chloride to piperidine-4-carboxamide can range from 1.5:1 to 10:1.[2] A catalytic amount of DMF or DBF can be added to the reaction mixture.[3]

  • Addition of Starting Material: Add piperidine-4-carboxamide to the reaction mixture lot-wise (in portions) with continuous stirring. An exothermic reaction will occur, and the temperature may rise. Maintain the reaction temperature, typically between 65-70°C, for 3-4 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mass to room temperature.

    • Carefully pour the reaction mixture onto crushed ice, maintaining the temperature between 0-10°C.

    • Slowly add a 46% caustic lye solution to adjust the pH to 12-13, keeping the temperature between 15-20°C.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with toluene.

  • Purification:

    • Combine the organic layers and recover the solvent by atmospheric distillation.

    • Distill the concentrated crude product under high vacuum (4-6 mm Hg) to obtain pure this compound.[2]

Method B: Dehydration using Phosphorus Oxychloride

This method is an alternative to using thionyl chloride.[3][4]

Materials:

  • Piperidine-4-carboxamide (isonipecotamide)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Concentrated aqueous sodium hydroxide solution

  • Methylene chloride

  • Ether

Equipment:

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • Reaction: The dehydration of piperidine-4-carboxamide is carried out using phosphorus oxychloride. (Note: Specific reaction conditions such as solvent and temperature may vary and should be optimized).

  • Work-up:

    • The crude this compound hydrochloride obtained is taken up in water.

    • The pH of the aqueous phase is adjusted to 13 with a concentrated aqueous sodium hydroxide solution.[3][4]

    • The aqueous layer is first extracted by shaking with methylene chloride and then repeatedly with ether.[3][4]

  • Purification:

    • The combined organic phases are dried over a suitable drying agent (e.g., Na₂SO₄).

    • The solvents are removed by distillation.

    • The remaining oil is then distilled to yield pure this compound.[3][4]

Data Presentation

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

Dehydrating AgentMolar Ratio (Agent:Amide)SolventCatalystTemperature (°C)Time (h)Molar Yield (%)Purity (%)Reference
Thionyl Chloride1.50:1Toluene-65-703-46199.75[2]
Thionyl Chloride2.53:1--65-703-4-94.78 (Area %)[2]
Thionyl Chloride10:1----62.899.0[2]
Thionyl Chloride---Reflux436-[2]
Thionyl Chloride~2.1:1n-Propyl AcetateDibutylformamide20-74.796.4[3]
Thionyl Chloride~2.1:1TolueneDibutylformamide20-76.498.4[3]
Phosphorus Oxychloride-----29.7-[3][4]

Characterization Data

Piperidine-4-carboxamide (Starting Material)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight: 128.17 g/mol

  • Melting Point: 145-148 °C

  • IR (KBr, cm⁻¹): The spectrum would show characteristic peaks for N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1620 cm⁻¹).

  • ¹³C NMR (CDCl₃, ppm): Expected chemical shifts would be approximately δ 178-180 (C=O), 45-50 (CH₂ adjacent to NH), and 28-32 (other CH₂).

This compound (Final Product)

  • Appearance: Colorless to yellowish oil or liquid.[5]

  • Molecular Formula: C₆H₁₀N₂

  • Molecular Weight: 110.16 g/mol [6]

  • Boiling Point: ~75-80 °C at 4-6 mm Hg

  • ¹H NMR (DMSO-d₆, hydrochloride salt, ppm): δ 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H).[5]

  • ¹³C NMR (CDCl₃, ppm): The nitrile carbon (C≡N) is expected to appear in the range of δ 118-125.[7] The piperidine carbons would appear in the aliphatic region (δ 25-50).

  • IR (Neat, cm⁻¹): A characteristic sharp and strong absorption band for the C≡N stretch is expected in the range of 2260-2220 cm⁻¹.[8]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4]

  • An eyewash station and safety shower should be readily accessible.[3]

Reagent-Specific Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, liberating toxic gases (HCl and SO₂).[1][2][4] It is crucial to prevent contact with moisture and to handle it under an inert atmosphere if possible.[2]

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water.[3] It can cause severe burns to the skin and eyes.[3]

  • This compound: Harmful if swallowed and can cause serious eye damage.[6]

Waste Disposal:

  • All chemical waste should be disposed of according to local environmental regulations. Quench reactive reagents carefully before disposal.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the synthesis of this compound from piperidine-4-carboxamide.

SynthesisWorkflow Start Piperidine-4-carboxamide Reaction Dehydration Reaction Start->Reaction 1. Add Starting Material Reagents Dehydrating Agent (Thionyl Chloride or POCl3) Solvent Reagents->Reaction 2. Add Reagents Workup Work-up (Quenching, Neutralization, Extraction) Reaction->Workup 3. Reaction Completion Purification Purification (Distillation) Workup->Purification 4. Crude Product Product This compound Purification->Product 5. Pure Product

Caption: Experimental workflow for this compound synthesis.

References

Alternative Synthetic Routes to 4-Cyanopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to 4-cyanopiperidine, a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][2][3] The information is intended to guide researchers in selecting and performing the most suitable synthesis for their specific needs, considering factors such as yield, purity, and scalability.

Introduction

This compound is a key building block in the development of a wide range of therapeutic agents. Its synthesis is a critical step in the manufacturing process of these drugs. While several methods for its preparation are known, they vary significantly in terms of efficiency, cost, and environmental impact. This document outlines and compares several alternative synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the most common alternative synthetic routes to this compound, primarily focusing on the dehydration of isonipecotamide (piperidine-4-carboxamide).

Route No.Starting MaterialDehydrating Agent/MethodKey Solvents/ReagentsYield (%)Purity (%)Reference
1IsonipecotamideThionyl Chloride (SOCl₂) / FormamideToluene, Dibutylformamide75 - 87>96[1][4]
2IsonipecotamidePhosphorus Oxychloride (POCl₃)Methylene Chloride, Ether~30Not specified[2][5]
3IsonipecotamideTrifluoroacetic AnhydrideNot specified~27Not specified[2][5]
4N-Boc-4-carbamoylpiperidineXtalFluor-EEthyl Acetate, TriethylamineNot specifiedNot specified[6]
5N-Boc-4-hydroxypiperidine(Not a direct conversion)---[7]
6This compound (for Boc-protection)Di-tert-butyl dicarbonateDichloromethaneHighNot specified[8]

Note: Yields and purities can vary based on reaction scale and optimization. The data presented is based on reported values in the cited literature.

Synthetic Pathways and Experimental Protocols

This section provides detailed diagrams and step-by-step protocols for the most viable synthetic routes.

Route 1: Dehydration of Isonipecotamide using Thionyl Chloride and Formamide

This method is a high-yielding and efficient route for the synthesis of this compound hydrochloride.[1][4][9][10]

G Isonipecotamide Isonipecotamide Reaction_Step SOCl₂, Dibutylformamide Toluene, 0-20°C Isonipecotamide->Reaction_Step Intermediate Reaction Mixture (Suspension) Reaction_Step->Intermediate Filtration Filtration Intermediate->Filtration Washing Wash with Toluene Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product This compound HCl Drying->Final_Product

Caption: Workflow for the synthesis of this compound HCl via thionyl chloride dehydration.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend isonipecotamide (e.g., 10 g, 78 mmol) and dibutylformamide (e.g., 12.3 g, 78 mmol) in toluene (e.g., 50 ml).[1][4]

  • Addition of Thionyl Chloride: Cool the suspension to 0°C. Add thionyl chloride (e.g., 13.9 g, 117 mmol) dropwise over 15-45 minutes, maintaining the temperature below 10°C.[1][4]

  • Reaction: Stir the reaction mixture at 20°C for 18-38 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., GC, TLC).[1][4]

  • Isolation: Filter the resulting suspension and wash the filter cake with toluene.[1][4]

  • Drying: Dry the solid product under vacuum to obtain this compound hydrochloride as a colorless solid.[1][4]

Route 2: Dehydration of Isonipecotamide using Phosphorus Oxychloride

This is a classical method, though it generally provides lower yields compared to the thionyl chloride route.[2][5][11]

G Isonipecotamide Isonipecotamide Reaction_Step POCl₃ Isonipecotamide->Reaction_Step Crude_Product Crude this compound HCl Reaction_Step->Crude_Product Workup_1 Dissolve in Water Adjust pH to 13 (NaOH) Crude_Product->Workup_1 Extraction Extract with CH₂Cl₂ then Ether Workup_1->Extraction Drying_Evaporation Dry Organic Phases Remove Solvents Extraction->Drying_Evaporation Distillation Distillation Drying_Evaporation->Distillation Final_Product This compound Distillation->Final_Product

Caption: Synthetic pathway of this compound using phosphorus oxychloride.

Experimental Protocol:

  • Reaction: Treat isonipecotamide with phosphorus oxychloride. (Note: Specific stoichiometry and reaction conditions are not detailed in the provided search results but would typically involve heating the mixture).[2][5]

  • Work-up: After the reaction is complete, the crude this compound hydrochloride is taken up in water.[2][5]

  • Basification: The aqueous phase is adjusted to pH 13 with a concentrated aqueous sodium hydroxide solution.[2][5]

  • Extraction: The product is extracted first with methylene chloride and then repeatedly with ether.[2][5]

  • Drying and Concentration: The combined organic phases are dried, and the solvents are removed by distillation.[2][5]

  • Purification: The resulting oil is further purified by distillation to yield this compound.[2][5]

Route 3: Synthesis via N-Boc Protected Intermediate

This route involves the protection of the piperidine nitrogen, followed by dehydration and subsequent deprotection. This can be advantageous for certain applications requiring a protected intermediate.

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Deprotection Boc_Isonipecotamide tert-Butyl 4-carbamoyl- piperidine-1-carboxylate Dehydration XtalFluor-E, Et₃N EtOAc, rt Boc_Isonipecotamide->Dehydration Boc_Cyanopiperidine N-Boc-4-cyanopiperidine Dehydration->Boc_Cyanopiperidine Deprotection 4M HCl in EtOAc rt Final_Product This compound HCl Deprotection->Final_Product Boc_Cyanopiperidine2 N-Boc-4-cyanopiperidine Boc_Cyanopiperidine2->Deprotection

Caption: Two-step synthesis of this compound HCl via an N-Boc protected intermediate.

Experimental Protocol (Deprotection Step):

This protocol describes the deprotection of commercially available or synthesized N-Boc-4-cyanopiperidine.[3][12]

  • Reaction Setup: Dissolve N-Boc-4-cyanopiperidine (e.g., 4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (e.g., 20 mL).[3][12]

  • Reaction: Stir the solution at room temperature for 30 minutes.[3][12]

  • Isolation: After the reaction is complete, concentrate the mixture under vacuum to yield this compound hydrochloride as a white solid.[3][12] A yield of 100% is reported for this deprotection step.[3][12]

Safety Considerations

  • Thionyl chloride and Phosphorus oxychloride: These reagents are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Cyanides: this compound is a nitrile and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Acids and Bases: Concentrated acids and bases used in the work-up procedures are corrosive. Handle with appropriate care.

Conclusion

The synthesis of this compound can be achieved through several alternative routes. The choice of method will depend on the specific requirements of the research or development project, including desired yield, purity, scale, and available resources. The thionyl chloride-mediated dehydration of isonipecotamide in the presence of a formamide offers a high-yielding and efficient protocol, making it an attractive option for many applications. The use of N-Boc protected intermediates provides a valuable alternative, particularly when a protected form of this compound is required for subsequent synthetic steps. Researchers should carefully evaluate the advantages and disadvantages of each route to select the most appropriate method for their needs.

References

Application Notes and Protocols: Dehydration of Isonipecotamide to 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical dehydration of isonipecotamide to produce 4-cyanopiperidine, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical active ingredients.[1] This document outlines the common reagents, reaction conditions, and experimental protocols, supported by quantitative data and a mechanistic diagram.

Introduction

The conversion of amides to nitriles is a fundamental transformation in organic synthesis. In the context of pharmaceutical development, the dehydration of isonipecotamide (piperidine-4-carboxamide) to this compound is a key step in the production of numerous active pharmaceutical ingredients (APIs). Various methods have been developed for this conversion, each with distinct advantages and disadvantages concerning yield, purity, and industrial scalability. This document focuses on the prevalent methods employing thionyl chloride, often in the presence of a formamide catalyst, as well as other dehydrating agents.

Reaction Mechanism

The dehydration of isonipecotamide is typically achieved through the activation of the primary amide by a dehydrating agent. When thionyl chloride (SOCl₂) is used in the presence of a formamide, such as dimethylformamide (DMF) or dibutylformamide (DBF), a Vilsmeier-Haack type reagent is formed in situ. This electrophilic species activates the amide oxygen, facilitating the elimination of water to form the corresponding nitrile.

Dehydration_Mechanism Isonipecotamide Isonipecotamide ActivatedAmide Activated Amide Intermediate Isonipecotamide->ActivatedAmide Reaction with Amide ThionylChloride Thionyl Chloride (SOCl₂) VilsmeierReagent Vilsmeier-Haack Reagent ThionylChloride->VilsmeierReagent Formamide Formamide (e.g., DMF) Formamide->VilsmeierReagent VilsmeierReagent->ActivatedAmide Cyanopiperidine This compound Hydrochloride ActivatedAmide->Cyanopiperidine Dehydration & Elimination

Caption: Proposed reaction mechanism for the dehydration of isonipecotamide.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the dehydration of isonipecotamide to this compound using various reagents, as documented in the literature.

Dehydrating AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
Thionyl ChlorideDimethylformamiden-Propyl Acetate10-2059 hours74.7[1]
Thionyl ChlorideDibutylformamideToluene0-103 days76.4[1]
Thionyl ChlorideDibutylformamiden-Propyl Acetate20-78.1[1]
Thionyl ChlorideDibutylformamideToluene2018 hours86.5[2]
Thionyl ChlorideNone-65-703-4 hours61-62.8[3]
Thionyl ChlorideNone---36[4][5]
Phosphorus OxychlorideNone---29.7[1][4]
Trifluoroacetic AnhydrideNone---27.1[1][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of this compound hydrochloride from isonipecotamide.

Protocol 1: Dehydration using Thionyl Chloride and Dibutylformamide in Toluene[1][2]

This protocol describes a high-yield synthesis of this compound hydrochloride.

Workflow:

Protocol1_Workflow start Start suspend Suspend Isonipecotamide in Toluene start->suspend add_dbf Add Dibutylformamide suspend->add_dbf add_socl2 Add Thionyl Chloride (dropwise at 20°C) add_dbf->add_socl2 stir Stir at 20°C for 18 hours add_socl2->stir filter Filter the Suspension stir->filter wash Wash Filter Cake with Toluene filter->wash dry Dry under Vacuum wash->dry end Obtain this compound Hydrochloride dry->end

Caption: Experimental workflow for Protocol 1.

Materials:

  • Isonipecotamide (97% purity)

  • Dibutylformamide (99% purity)

  • Thionyl chloride

  • Toluene

Procedure:

  • In a suitable reaction vessel, prepare a suspension of 10 g (75.7 mmol) of isonipecotamide in 50 ml of toluene.

  • Slowly add 11.9 g (75.7 mmol) of dibutylformamide to the suspension over 5 minutes at 20°C.

  • After 5 minutes, begin the dropwise addition of 18.91 g (158.9 mmol) of thionyl chloride at 20°C. The addition should take approximately 45 minutes, maintaining the reaction temperature at 20°C.

  • Stir the reaction mixture at 20°C for 18 hours.

  • After the reaction is complete, filter the resulting suspension.

  • Wash the filter cake with toluene.

  • Dry the solid product under vacuum to yield this compound hydrochloride.

Expected Outcome:

This procedure is reported to yield approximately 9.63 g of a colorless solid, with a purity of 99.7% (w/w) as determined by GC analysis after silylation, corresponding to a theoretical yield of 86.5%.[2]

Protocol 2: Dehydration using Thionyl Chloride at Elevated Temperature[3]

This protocol outlines a method using an excess of thionyl chloride as both the dehydrating agent and the solvent.

Workflow:

Protocol2_Workflow start Start charge_socl2 Charge Thionyl Chloride to Reactor start->charge_socl2 add_isonipecotamide Add Isonipecotamide (lot wise) charge_socl2->add_isonipecotamide heat Maintain at 65-70°C for 3-4 hours add_isonipecotamide->heat cool Cool to Room Temperature heat->cool quench Pour onto Crushed Ice cool->quench basify Adjust pH to 12-13 with Caustic Lye quench->basify extract Extract with Toluene basify->extract distill_solvent Recover Toluene by Atmospheric Distillation extract->distill_solvent distill_product Distill Product under High Vacuum distill_solvent->distill_product end Obtain this compound distill_product->end

Caption: Experimental workflow for Protocol 2.

Materials:

  • Isonipecotamide

  • Thionyl chloride

  • Crushed ice

  • Caustic lye (46% solution)

  • Toluene

Procedure:

  • In a 4-necked glass reactor equipped with an agitator and a condenser, charge 465 g of thionyl chloride (molar ratio of thionyl chloride to isonipecotamide is 10:1).

  • Add 100 g of piperidine-4-carboxamide (isonipecotamide) lot-wise over a period of 30 minutes with continuous stirring. The temperature will increase from approximately 32°C to 65°C due to the exothermic nature of the reaction.

  • Maintain the reaction mixture at 65°-70°C for 3-4 hours. Monitor the reaction progress by analyzing a sample.

  • Once the reaction is complete, cool the reaction mass to room temperature.

  • Pour the cooled reaction mass over 400 g of crushed ice, maintaining the temperature between 0°-10°C.

  • Add 160 g of a 46% caustic lye solution to the mass while maintaining the temperature between 15°-20°C to adjust the pH to between 12 and 13.

  • Extract the alkaline reaction mass with four portions of 400 ml of toluene.

  • Separate the organic layer and recover the solvent by atmospheric distillation.

  • Distill the concentrated mass under high vacuum (4-6 mm Hg) to obtain pure this compound.

Expected Outcome:

This method is reported to yield approximately 52.5 g (a molar yield of 61%) of this compound with a purity of 99.75%.[3]

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction of thionyl chloride with isonipecotamide is exothermic and can lead to a rapid increase in temperature. Proper temperature control is essential.

  • The reaction produces acidic gases which should be neutralized using a suitable scrubber.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The dehydration of isonipecotamide to this compound is a well-established and critical transformation in the synthesis of many important molecules. The choice of dehydrating agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. The use of thionyl chloride in the presence of a formamide catalyst, as detailed in Protocol 1, offers a high-yield and efficient method for this conversion. For processes where the use of a formamide is not desired, direct dehydration with an excess of thionyl chloride at elevated temperatures provides a viable alternative, albeit with potentially more rigorous workup procedures. Careful consideration of the reaction parameters and safety precautions is paramount for the successful and safe execution of these protocols.

References

N-alkylation of 4-Cyanopiperidine reaction conditions and protocols

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable building block in modern medicinal chemistry, the 4-cyanopiperidine scaffold is frequently incorporated into molecules targeting a wide array of diseases. The nitrogen atom of the piperidine ring offers a convenient attachment point for various substituents, allowing for the modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. N-alkylation is a fundamental transformation used to introduce these substituents, and a robust understanding of the available synthetic methodologies is crucial for researchers in drug discovery and development.

This application note provides detailed protocols and reaction conditions for the two most common and versatile methods for the N-alkylation of this compound: Direct Alkylation via S_N2 reaction and Reductive Amination.

Summary of N-Alkylation Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of this compound, providing a comparative overview of the two primary methods.

MethodReagent 1 (Electrophile)Reagent 2 (Base / Reducing Agent)SolventTemperature (°C)Time (h)Typical Yield (%)
Direct Alkylation Alkyl Halide (R-X, e.g., Benzyl Bromide)K₂CO₃DMF or Acetonitrile25 - 706 - 2485 - 95
Direct Alkylation Alkyl Halide (R-X, e.g., Ethyl Bromide)NaHDMF or THF0 - 251 - 480 - 90
Direct Alkylation (PTC) Alkyl Halide (R-X)50% aq. NaOH / TBABToluene / H₂O25 - 854 - 1270 - 95
Direct Alkylation Alkyl Tosylate (R-OTs)K₂CO₃ or DIPEAAcetonitrile50 - 82 (reflux)12 - 2480 - 95
Reductive Amination Aldehyde (R-CHO) or Ketone (R-CO-R')Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM or DCE25 (Room Temp)12 - 2480 - 95
Reductive Amination Aldehyde (R-CHO) or Ketone (R-CO-R')Sodium Cyanoborohydride (NaBH₃CN)Methanol25 (Room Temp)12 - 2475 - 90

Abbreviations: R-X = Alkyl Halide; R-OTs = Alkyl Tosylate; K₂CO₃ = Potassium Carbonate; NaH = Sodium Hydride; NaOH = Sodium Hydroxide; TBAB = Tetrabutylammonium Bromide; DIPEA = N,N-Diisopropylethylamine; DCM = Dichloromethane; DCE = 1,2-Dichloroethane; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran; PTC = Phase-Transfer Catalysis.

Experimental Workflow Visualization

The following diagram illustrates the general synthetic pathways for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_da Direct Alkylation (SN2) cluster_ra Reductive Amination cluster_product Product start This compound DA_Step1 Alkyl Halide (R-X) or Alkyl Tosylate (R-OTs) start->DA_Step1 Method 1 RA_Step1 Aldehyde (R-CHO) or Ketone (R-CO-R') start->RA_Step1 Method 2 product N-Alkyl-4-Cyanopiperidine DA_Step1->product DA_Step2 Base (e.g., K2CO3) DA_Step3 Solvent (e.g., DMF) RA_Step2 Imine Formation RA_Step1->RA_Step2 RA_Step3 Reducing Agent (e.g., NaBH(OAc)3) RA_Step2->RA_Step3 RA_Step3->product

General workflow for N-alkylation of this compound.

Detailed Experimental Protocols

The following protocols are representative examples for the N-alkylation of this compound. Researchers should monitor reactions by an appropriate technique (e.g., TLC or LC-MS) to determine completion.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the direct alkylation of this compound using benzyl bromide and potassium carbonate, a common and effective method for introducing a benzyl group.[1][2]

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (10 mL/mmol of starting material).

  • Stir the suspension vigorously at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (30 mL/mmol).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-cyanopiperidine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the N-alkylation using an aldehyde via a two-step, one-pot reductive amination process. This method is particularly useful for accessing a wide diversity of N-substituents.[3][4]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DCE (10 mL/mmol) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: NaBH(OAc)₃ is preferred as it is a mild and selective reducing agent.[3][5]

  • Stir the reaction mixture at room temperature for 12-24 hours.[3]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL/mmol).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-cyanopiperidine.[3]

References

Application Notes and Protocols: Reduction of 4-Cyanopiperidine to 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitrile functional group in 4-cyanopiperidine to a primary amine, yielding 4-(aminomethyl)piperidine, is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 4-(Aminomethyl)piperidine serves as a key building block in the development of antagonists for receptors like CCR5, which are relevant in HIV treatment. This document provides a comparative overview of common reduction methodologies, including catalytic hydrogenation and stoichiometric hydride reduction. Detailed experimental protocols for selected methods are presented to aid researchers in the practical execution of this synthesis.

Chemical Reaction Scheme

The fundamental transformation involves the reduction of the carbon-nitrogen triple bond of the nitrile group to a primary amine.

Reaction_Scheme cluster_reactants Reactant cluster_products Product This compound 4-(Aminomethyl)piperidine This compound->4-(Aminomethyl)piperidine [H] G A Reaction Setup (Flask, Inert Atmosphere) B Addition of Reagents (Solvent, this compound, Reducing Agent/Catalyst) A->B C Reaction (Stirring, Temperature Control, Pressure Control for Hydrogenation) B->C D Reaction Monitoring (TLC, GC, H₂ Uptake) C->D D->C Incomplete E Work-up (Quenching, Filtration, Extraction) D->E Complete F Purification (Distillation or Recrystallization) E->F G Product Characterization (NMR, MS, IR) F->G

Application Notes and Protocols for the Reduction of 4-Cyanopiperidine using LiAlH₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules and pharmaceutical intermediates. One of the most robust and widely employed reagents for this conversion is Lithium Aluminum Hydride (LiAlH₄). This document provides detailed application notes and protocols for the specific reduction of 4-cyanopiperidine to 4-(aminomethyl)piperidine, a valuable building block in medicinal chemistry.

4-(Aminomethyl)piperidine is a key structural motif found in numerous compounds targeting a range of biological pathways. Its synthesis via the reduction of this compound is a common and efficient route. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a variety of functional groups, including nitriles, esters, carboxylic acids, and amides.[1] Its efficacy in nitrile reduction stems from its ability to deliver hydride ions to the electrophilic carbon of the nitrile group.

Reaction Mechanism and Stoichiometry

The reduction of a nitrile with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions.[2]

  • Initial Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile, breaking the carbon-nitrogen triple bond and forming an imine anion intermediate.

  • Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.

  • Work-up: Subsequent quenching with water protonates the dianion to yield the final primary amine.

The overall stoichiometry requires two equivalents of hydride for every nitrile group. Therefore, a molar excess of LiAlH₄ is typically used to ensure complete conversion.

Experimental Protocols

This section details the experimental procedure for the reduction of this compound to 4-(aminomethyl)piperidine using LiAlH₄. It is imperative that all safety precautions are strictly followed when handling LiAlH₄.

Materials and Equipment
  • Reagents:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Hydroxide (NaOH)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (for quenching, optional)

    • Hydrochloric Acid (HCl, for salt formation if desired)

    • Deionized Water

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Ice bath

    • Heating mantle

    • Büchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and distillation

Reaction Setup and Procedure

Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with moisture. All glassware must be thoroughly dried before use.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous Tetrahydrofuran (THF, 10 volumes relative to the nitrile).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][3]

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.[2]

    • Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

    • Slowly and dropwise, add deionized water (equal volume to the mass of LiAlH₄ used).[2][3]

    • Next, slowly add a 15% aqueous solution of sodium hydroxide (equal volume to the mass of LiAlH₄ used).[3]

    • Finally, slowly add deionized water (3 times the volume to the mass of LiAlH₄ used).[2][3]

  • Isolation:

    • Stir the resulting granular precipitate for 30 minutes at room temperature.

    • Filter the solid aluminum salts through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.[2]

    • Combine the filtrate and the washings.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(aminomethyl)piperidine.

  • Purification: The crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the reduction of a nitrile to a primary amine using LiAlH₄, based on general procedures and analogous reactions.

ParameterValue/RangeReference
Stoichiometry
This compound1 equivalent[2]
Lithium Aluminum Hydride1.5 equivalents[2]
Reaction Conditions
SolventAnhydrous THF[2][3]
Temperature0 °C to Room Temperature[2]
Reaction Time4 - 16 hours[2][3]
Work-up (Fieser Method)
Waterx mL (where x = mass of LiAlH₄ in g)[3]
15% NaOH (aq)x mL (where x = mass of LiAlH₄ in g)[3]
Water3x mL (where x = mass of LiAlH₄ in g)[3]
Yield 70-85% (typical for similar reductions)[3]

Visualizations

Reaction Signaling Pathway

reaction_pathway Reduction of this compound with LiAlH4 This compound This compound Imine_Anion Imine Anion Intermediate This compound->Imine_Anion + LiAlH4 (1st H-) Dianion Dianion Intermediate Imine_Anion->Dianion + LiAlH4 (2nd H-) 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine Dianion->4-(Aminomethyl)piperidine + H2O (Work-up)

Caption: Reaction pathway for the reduction of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Setup Addition Slow Addition of This compound in THF at 0 C Setup->Addition Stirring Stir at Room Temperature (4-16h) Addition->Stirring Quenching Quench with H2O, then 15% NaOH, then H2O at 0 C Stirring->Quenching Filtration Filter Aluminum Salts Quenching->Filtration Extraction Isolate Organic Layer Filtration->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Final_Product Distillation->Final_Product Pure 4-(Aminomethyl)piperidine

Caption: Step-by-step experimental workflow.

Safety Precautions

Lithium Aluminum Hydride is a highly reactive and pyrophoric substance. Strict adherence to safety protocols is essential.

  • Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Reaction with Water: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. Ensure all glassware and solvents are scrupulously dried before use.

  • Quenching: The quenching of excess LiAlH₄ is extremely hazardous. It should be performed slowly, at a low temperature (0 °C), and with extreme caution.

  • Fire Safety: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT use water, carbon dioxide, or soda-acid extinguishers.

  • Disposal: Unused LiAlH₄ and reaction residues must be quenched and disposed of according to institutional safety guidelines.

By following these detailed protocols and adhering to the necessary safety precautions, researchers can safely and efficiently synthesize 4-(aminomethyl)piperidine for its various applications in drug discovery and development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-cyanopiperidine to produce 4-(aminomethyl)piperidine is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. 4-(Aminomethyl)piperidine is a valuable building block for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for this conversion using two common heterogeneous catalysts: Raney® Nickel and Rhodium on Alumina.

Reaction Scheme

The overall reaction involves the reduction of the nitrile functional group of this compound to a primary amine, yielding 4-(aminomethyl)piperidine.

ReactionScheme cluster_reactant Reactant cluster_product Product This compound This compound 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine This compound->4-(Aminomethyl)piperidine H2, Catalyst 4-Cyanopiperidine_img 4-(Aminomethyl)piperidine_img

Caption: General reaction scheme for the hydrogenation of this compound.

Catalyst Selection and Comparison

Both Raney® Nickel and Rhodium on Alumina are effective catalysts for nitrile hydrogenation. The choice of catalyst can influence reaction conditions, selectivity, and cost.

CatalystTypical Loading (w/w %)Operating Temperature (°C)Hydrogen Pressure (psi)Typical Solvent(s)Reported Yield (%)Notes
Raney® Nickel 5 - 2025 - 10050 - 1000Methanol, Ethanol, Ammonia in Methanol70 - 95Cost-effective, requires careful handling due to pyrophoric nature when dry. Addition of ammonia can suppress secondary amine formation.
Rhodium on Alumina (5%) 1 - 520 - 8050 - 500Methanol, Ethanol, Acetic Acid85 - >95Higher activity and selectivity, often requiring milder conditions. More expensive than Raney® Nickel.

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel

This protocol outlines a general procedure for the hydrogenation of this compound using Raney® Nickel.

RaneyNi_Workflow A Charge Reactor B Add this compound and Solvent A->B C Add Raney® Nickel Slurry B->C D Seal and Purge Reactor C->D E Pressurize with H2 D->E F Heat and Stir E->F G Monitor Reaction F->G H Cool and Vent G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia (7N in Methanol, optional)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled.

  • Charging the Reactor: To the reactor vessel, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., methanol, 10-20 mL per gram of substrate). If suppressing secondary amine formation is a concern, a solution of ammonia in methanol can be used.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney® Nickel slurry (10-20% w/w of the substrate). Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric.

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Keep the filter cake wet to prevent ignition of the Raney® Nickel.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)piperidine.

  • Purification: The crude product can be purified by distillation or crystallization if necessary.

Protocol 2: Hydrogenation using 5% Rhodium on Alumina

This protocol provides a method for the hydrogenation of this compound using a rhodium catalyst, which often allows for milder reaction conditions.

Rhodium_Workflow A Charge Reactor B Add this compound and Solvent A->B C Add 5% Rh/Al2O3 Catalyst B->C D Seal and Purge Reactor C->D E Pressurize with H2 D->E F Stir at Room Temperature E->F G Monitor Reaction F->G H Vent Reactor G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Experimental workflow for Rh/Al2O3 catalyzed hydrogenation.

Materials:

  • This compound

  • 5% Rhodium on Alumina (Rh/Al2O3)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Prepare a clean and dry hydrogenation reactor.

  • Reactant and Solvent: Add this compound (1.0 eq) and the solvent (e.g., methanol, 15-25 mL per gram of substrate) to the reactor vessel.

  • Catalyst Addition: Add 5% Rhodium on Alumina (1-5% w/w of the substrate) to the reaction mixture.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-200 psi).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake or by analytical techniques such as TLC or GC-MS. Reactions are often complete in 2-12 hours.

  • Venting: After the reaction is complete, carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

  • Purification: Purify the 4-(aminomethyl)piperidine by distillation under reduced pressure or other suitable methods.

Signaling Pathways and Logical Relationships

The formation of byproducts, primarily secondary and tertiary amines, is a key consideration in nitrile hydrogenation. The following diagram illustrates the reaction pathways.

Byproduct_Formation Nitrile This compound Imine Intermediate Imine Nitrile->Imine + H2 PrimaryAmine 4-(Aminomethyl)piperidine (Desired Product) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine - NH3

Caption: Pathways for product and byproduct formation in nitrile hydrogenation.

To minimize the formation of the secondary amine byproduct, the reaction of the intermediate imine with the desired primary amine must be suppressed. This can be achieved by:

  • Using a large excess of ammonia: This shifts the equilibrium away from the condensation reaction that forms the secondary amine.

  • Optimizing reaction conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine.

  • Rapid hydrogenation of the imine: A highly active catalyst can promote the reduction of the imine to the primary amine before it can react with another amine molecule.

Conclusion

The catalytic hydrogenation of this compound is a versatile and scalable method for the synthesis of 4-(aminomethyl)piperidine. The choice between Raney® Nickel and Rhodium on Alumina will depend on factors such as cost, desired reaction conditions, and purity requirements. By carefully controlling the reaction parameters and considering the potential for side reactions, high yields of the desired primary amine can be achieved.

Application Notes and Protocols: 4-Cyanopiperidine as a Versatile Building Block for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanopiperidine is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents. Its rigid piperidine core allows for precise three-dimensional orientation of functional groups, while the cyano group offers a versatile handle for further chemical modifications. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

Derivatives of this compound are integral to the structure of several approved JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib. These drugs modulate the JAK-STAT signaling pathway, which is crucial for immune cell development and function. Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines, interferons, and growth factors.[1] The pathway plays a critical role in immunity, cell proliferation, differentiation, and apoptosis.[2] The general mechanism is as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for STAT proteins.[3] Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.[3]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. Recruitment STAT2 STAT Receptor->STAT2 4. Recruitment JAK1->JAK2 2. Activation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Gene Target Gene Transcription DNA->Gene 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Quantitative Data: Potency and Selectivity of JAK Inhibitors

The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their therapeutic efficacy and safety profile. The following table summarizes the in vitro inhibitory activities (IC50 values) of several prominent JAK inhibitors synthesized using this compound derivatives.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.616 - 34[4]
Baricitinib 5.95.7>40053[5]
Upadacitinib ~29~803>10,000~1,300[6]
Ruxolitinib 3.32.842819[7][8][9]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of JAK inhibitors using this compound derivatives as key intermediates.

General Synthetic Workflow

The synthesis of these complex molecules typically involves a multi-step process that includes the formation of the core heterocyclic system, followed by coupling with the substituted piperidine moiety.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A This compound Derivative C Protection/Deprotection of Piperidine Nitrogen A->C D Modification of Cyano Group (optional) A->D B Heterocyclic Precursor (e.g., Pyrrolo[2,3-d]pyrimidine) E Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) B->E C->E D->E F Final Moiety Installation E->F G Purified JAK Inhibitor F->G

Caption: Generalized synthetic workflow for JAK inhibitors from a this compound building block.

Protocol 1: Synthesis of a Tofacitinib Analogue

This protocol outlines a representative synthesis of a Tofacitinib-like molecule, highlighting the incorporation of a 3-amino-4-methylpiperidine scaffold derived from a this compound precursor.

Step 1: Synthesis of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine

This key intermediate can be synthesized from a suitable 4-methylpiperidine precursor, which itself can be derived from this compound through multi-step synthesis involving reduction and methylation. A common starting material for Tofacitinib synthesis is 1-benzyl-4-methylpiperidin-3-one.

  • Reductive Amination: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., methanol), add methylamine.

  • Stir the mixture at room temperature for a specified time, then add a reducing agent such as sodium cyanoborohydride or perform catalytic hydrogenation.

  • After the reaction is complete, work up the reaction mixture by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired cis- and trans-isomers of (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine. The desired (3R,4R) isomer is then isolated via chiral resolution.[10]

Step 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core

  • Nucleophilic Aromatic Substitution (SNAr): In a reaction vessel, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral amine from Step 1 in a polar aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to the mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.[11]

Step 3: Deprotection of the Piperidine Nitrogen

  • Hydrogenolysis: Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Monitor the reaction until the benzyl group is completely cleaved.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.[11]

Step 4: Acylation to Form the Final Product

  • Amide Coupling: Dissolve the deprotected amine from Step 3 in an aprotic solvent (e.g., DCM or THF).

  • Add a base (e.g., triethylamine or DIPEA).

  • Cool the mixture in an ice bath and add 3-cyanoacetyl chloride or another suitable acylating agent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product.

  • Purify the final compound by recrystallization or column chromatography to yield the Tofacitinib analogue.[12]

Structure-Activity Relationship (SAR) Insights

The piperidine moiety is crucial for the activity and selectivity of these JAK inhibitors. SAR studies have revealed several key insights:

  • Stereochemistry: The specific stereochemistry of the substituents on the piperidine ring is critical for potent inhibition. For Tofacitinib, the (3R,4R) configuration is essential for optimal binding to the ATP-binding pocket of the JAK enzymes.[13]

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the piperidine ring influences the compound's properties. In Tofacitinib, a methyl group is present. Modifications at this position can impact potency and selectivity.

  • Piperidine Nitrogen: The nitrogen atom of the piperidine ring serves as an attachment point for a side chain that can be modified to fine-tune the drug's pharmacokinetic and pharmacodynamic properties. In many JAK inhibitors, this is an acyl group containing a nitrile moiety.

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a new generation of therapeutic agents, particularly JAK inhibitors. The synthetic versatility of the cyano group and the conformational rigidity of the piperidine ring provide a powerful platform for the design and development of potent and selective kinase inhibitors. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the JAK-STAT pathway and other important biological targets.

References

Application of 4-Cyanopiperidine in the Synthesis of Spirocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are highly sought-after motifs in modern drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as increased binding affinity, enhanced selectivity, and better metabolic stability. 4-Cyanopiperidine is a versatile and commercially available building block that serves as an excellent starting material for the synthesis of a variety of spirocyclic compounds, particularly those containing a piperidine ring, a common feature in many approved drugs.

This document provides detailed application notes and experimental protocols for the synthesis of two important classes of spirocyclic compounds derived from this compound: spiro-hydantoins and spiro-oxindoles . The synthetic strategies outlined herein involve the transformation of the 4-cyano group into a key functional group that facilitates the spirocyclization reaction.

Synthetic Strategies

Two primary synthetic pathways are presented, starting from N-Boc-protected this compound to ensure compatibility with a wide range of reaction conditions and to allow for further derivatization.

  • Synthesis of Spiro-hydantoins via the Bucherer-Bergs Reaction: This pathway involves the conversion of the nitrile group of N-Boc-4-cyanopiperidine to a ketone (N-Boc-4-piperidone). The resulting ketone is then subjected to a one-pot, multi-component Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate to construct the spiro-hydantoin ring system.

  • Synthesis of Spiro-oxindoles via a Three-Component Reaction: This strategy utilizes the reduction of the nitrile in N-Boc-4-cyanopiperidine to a primary amine, yielding N-Boc-4-(aminomethyl)piperidine. This amine then participates in a three-component reaction with an isatin derivative and an active methylene compound, such as malononitrile, to afford the desired spiro-oxindole.

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthesis of spiro-hydantoins and spiro-oxindoles from this compound derivatives.

Table 1: Synthesis of Spiro[N-Boc-piperidine-4,5'-hydantoin] via Bucherer-Bergs Reaction

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1N-Boc-4-piperidoneSpiro[N-Boc-piperidine-4,5'-hydantoin]KCN, (NH₄)₂CO₃, EtOH/H₂O, 80-100 °C75-90[1][2]

Table 2: Synthesis of Spiro[indoline-3,4'-piperidine]-based Oxindoles

StepStarting MaterialIntermediate/ProductReagents and ConditionsYield (%)Reference
1N-Boc-4-cyanopiperidineN-Boc-4-(aminomethyl)piperidineLiAlH₄, THF, 0 °C to reflux85-95[3]
2Isatin, N-Boc-4-(aminomethyl)piperidine, MalononitrileSpiro[indoline-3,4'-piperidine]-based oxindole derivativeEtOH, reflux80-95[4][5]

Experimental Protocols

Protocol 1: Synthesis of Spiro[N-Boc-piperidine-4,5'-hydantoin]

This protocol describes the synthesis of a spiro-hydantoin from N-Boc-4-piperidone, which can be conceptually derived from N-Boc-4-cyanopiperidine.

Step 1a: Synthesis of N-Boc-4-piperidone (Conceptual)

Note: This is a standard transformation. N-Boc-4-piperidone is also commercially available.

The synthesis of N-Boc-4-piperidone from N-Boc-4-cyanopiperidine would typically involve hydrolysis of the nitrile to a carboxylic acid, followed by a decarboxylative ketonization or a related transformation. However, for the purpose of this protocol, we will start with the commercially available N-Boc-4-piperidone.

Step 1b: Bucherer-Bergs Reaction for Spiro-hydantoin Formation [1][2]

  • To a sealed pressure vessel, add N-Boc-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a mixture of ethanol and water (1:1 v/v) to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 2-3 in a well-ventilated fume hood. This will cause the precipitation of the spiro-hydantoin product.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to afford the crude spiro[N-Boc-piperidine-4,5'-hydantoin].

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Spiro[indoline-3,4'-piperidine]-based Oxindole

This protocol details the reduction of N-Boc-4-cyanopiperidine to the corresponding amine, followed by a three-component reaction to form the spiro-oxindole.

Step 2a: Reduction of N-Boc-4-cyanopiperidine to N-Boc-4-(aminomethyl)piperidine [3]

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude N-Boc-4-(aminomethyl)piperidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2b: Three-Component Synthesis of a Spiro-oxindole Derivative [4][5]

  • To a round-bottom flask, add isatin (1.0 eq), N-Boc-4-(aminomethyl)piperidine (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure spiro-oxindole derivative.

Visualizations

spiro_hydantoin_synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 4_cyanopiperidine N-Boc-4-cyanopiperidine 4_piperidone N-Boc-4-piperidone 4_cyanopiperidine->4_piperidone Hydrolysis spiro_hydantoin Spiro[N-Boc-piperidine-4,5'-hydantoin] 4_piperidone->spiro_hydantoin Bucherer-Bergs Reaction KCN KCN KCN->spiro_hydantoin Ammonium_Carbonate (NH₄)₂CO₃ Ammonium_Carbonate->spiro_hydantoin

Caption: Synthetic pathway to spiro-hydantoins from this compound.

spiro_oxindole_synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 4_cyanopiperidine N-Boc-4-cyanopiperidine aminomethylpiperidine N-Boc-4-(aminomethyl)piperidine 4_cyanopiperidine->aminomethylpiperidine Reduction (e.g., LiAlH₄) spiro_oxindole Spiro-oxindole Derivative aminomethylpiperidine->spiro_oxindole Three-Component Reaction Isatin Isatin Isatin->spiro_oxindole Malononitrile Malononitrile Malononitrile->spiro_oxindole

Caption: Synthetic pathway to spiro-oxindoles from this compound.

experimental_workflow cluster_hydantoin Spiro-hydantoin Synthesis Workflow cluster_oxindole Spiro-oxindole Synthesis Workflow start_h Start with N-Boc-4-piperidone reaction_h Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, EtOH/H₂O, 80-100 °C) start_h->reaction_h workup_h Acidification, Filtration, Washing reaction_h->workup_h purification_h Recrystallization workup_h->purification_h product_h Spiro-hydantoin Product purification_h->product_h start_o Start with N-Boc-4-cyanopiperidine reduction_o Reduction to Amine (e.g., LiAlH₄, THF) start_o->reduction_o reaction_o Three-Component Reaction (Isatin, Malononitrile, EtOH, reflux) reduction_o->reaction_o workup_o Filtration/Concentration reaction_o->workup_o purification_o Column Chromatography/Recrystallization workup_o->purification_o product_o Spiro-oxindole Product purification_o->product_o

References

Synthesis of 1,4-Disubstituted Piperidine Derivatives from 4-Cyanopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,4-disubstituted piperidine derivatives, utilizing 4-cyanopiperidine as a versatile starting material. The piperidine scaffold is a privileged structure in medicinal chemistry, and the methods outlined herein offer robust pathways to a diverse range of derivatives for drug discovery and development.

Application Notes

The synthesis of 1,4-disubstituted piperidines from this compound is a strategic approach that allows for sequential and controlled diversification at two key positions of the piperidine ring. The secondary amine at the 1-position and the cyano group at the 4-position serve as orthogonal handles for introducing a wide variety of substituents. This strategy is advantageous for the construction of compound libraries for structure-activity relationship (SAR) studies.

The primary synthetic considerations involve:

  • N-Substitution: The initial step typically involves the alkylation or acylation of the piperidine nitrogen. This is a crucial step for introducing one of the desired substituents and is often accomplished using alkyl halides, benzyl halides, or acyl chlorides in the presence of a suitable base.

  • Transformation of the 4-Cyano Group: The nitrile functionality is a versatile precursor for various functional groups. The key transformations include:

    • Reduction to an Amine: Catalytic hydrogenation or reduction with metal hydrides yields a 4-(aminomethyl)piperidine derivative, introducing a basic side chain.

    • Addition of Organometallic Reagents: Grignard reagents react with the nitrile to afford ketones after acidic workup, providing a scaffold for further elaboration.

    • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile leads to a 4-carboxypiperidine derivative, which can be further functionalized through amide bond formation or other coupling reactions.

The choice of synthetic route will depend on the desired final compound and the compatibility of the substituents with the reaction conditions. Careful planning of the synthetic sequence is essential to avoid undesired side reactions and to ensure high yields and purity of the target molecules.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key synthetic pathways for the preparation of 1,4-disubstituted piperidine derivatives from this compound.

Synthetic Pathway 1 cluster_0 N-Substitution cluster_1 Transformation of Cyano Group This compound This compound N-Substituted_this compound N-Substituted_this compound This compound->N-Substituted_this compound R-X, Base 1,4-Disubstituted_Piperidine_Amine 1-R-4-(Aminomethyl)piperidine N-Substituted_this compound->1,4-Disubstituted_Piperidine_Amine Reduction (e.g., LiAlH4) 1,4-Disubstituted_Piperidine_Ketone 1-R-4-Acylpiperidine N-Substituted_this compound->1,4-Disubstituted_Piperidine_Ketone 1. R'-MgBr 2. H3O+

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl or benzyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-4-cyanopiperidine.

Protocol 2: Reduction of N-Substituted-4-Cyanopiperidine to a Primary Amine

This protocol details the reduction of the cyano group to an aminomethyl group using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-Substituted-4-cyanopiperidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the N-substituted-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the aluminum salts through a pad of Celite.

  • Wash the filter cake with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-substituted-4-(aminomethyl)piperidine.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 3: Synthesis of N-Substituted-4-Acylpiperidines via Grignard Reaction

This protocol describes the reaction of a Grignard reagent with an N-substituted-4-cyanopiperidine to form a ketone.

Materials:

  • N-Substituted-4-cyanopiperidine

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or THF

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated)

  • Aqueous hydrochloric acid (HCl) (e.g., 3 M)

Procedure:

  • To a dry three-necked round-bottom flask under an inert atmosphere, add a solution of the N-substituted-4-cyanopiperidine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1-1.5 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Add 3 M HCl and stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted-4-acylpiperidine.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 1,4-disubstituted piperidine derivatives starting from this compound or its N-protected analogue.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundBenzyl bromide, K₂CO₃, Acetone, reflux1-Benzyl-4-cyanopiperidine85-95
1-Boc-4-cyanopiperidine1. MeMgBr, THF, 0 °C to rt; 2. 3M HCl1-Boc-4-acetylpiperidine70-80
1-Benzyl-4-cyanopiperidineLiAlH₄, THF, reflux1-Benzyl-4-(aminomethyl)piperidine80-90
This compound1. Boc₂O, Et₃N, DCM; 2. Benzyl bromide, K₂CO₃, DMF; 3. TFA, DCM1-Benzyl-4-cyanopiperidine (via Boc protection)~75 (overall)
1-Benzyl-4-cyanopiperidine1. PhMgBr, Et₂O, 0 °C to rt; 2. H₃O⁺1-Benzyl-4-benzoylpiperidine60-70

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the synthetic steps.

Synthetic Logic Start This compound N_Substituted N-Substituted This compound Start->N_Substituted N-Alkylation/ N-Acylation Amine_Product 1,4-Disubstituted Piperidine (Amine at C4) N_Substituted->Amine_Product Nitrile Reduction Ketone_Product 1,4-Disubstituted Piperidine (Ketone at C4) N_Substituted->Ketone_Product Grignard Reaction & Hydrolysis

Caption: Logical flow of the synthesis of 1,4-disubstituted piperidines.

Application Notes and Protocols for the Use of 4-Cyanopiperidine in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-cyanopiperidine as a versatile scaffold in the discovery and development of novel antifungal agents. The protocols outlined below detail the synthesis of potential antifungal candidates derived from this compound and the requisite biological assays to evaluate their efficacy.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of new therapeutic agents with novel mechanisms of action. The piperidine moiety is a key structural feature in several existing antifungal drugs, and its derivatives have shown significant promise.[1][2] this compound, in particular, offers a valuable starting point for medicinal chemistry campaigns due to its reactive nitrile group, which can be transformed into various functional groups, and the piperidine nitrogen, which allows for diverse substitutions to modulate physicochemical properties and biological activity.

This document provides a framework for the rational design, synthesis, and evaluation of this compound-based compounds as potential antifungal agents. The primary hypothesized mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2][3]

Data Presentation: Antifungal Activity of Piperidine Derivatives

While specific data for a broad range of this compound derivatives is emerging, the following tables summarize the antifungal activity of structurally related piperidine compounds to provide a baseline for expected potency.

Table 1: In Vitro Antifungal Activity of 4-Aminopiperidine Derivatives against Clinically Relevant Fungi

CompoundFungal SpeciesMIC Range (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.1 - 4[2]
Aspergillus spp.1 - 8[2]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.1 - 4[2]
Aspergillus spp.1 - 8[2]

Table 2: In Vitro Antifungal Activity of Piperidine-4-carbohydrazide Derivatives against Plant Pathogenic Fungi

CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound A13Rhizoctonia solani0.83[4]
Verticillium dahliae1.12[4]
Compound A41Rhizoctonia solani0.88[4]
Verticillium dahliae3.20[4]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which can serve as key intermediates for further elaboration.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude N-substituted this compound derivative.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][5]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Harvest the fungal cells or conidia and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range.

  • Assay:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 35-37 °C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).[5]

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This assay is used to determine if the antifungal activity of the compounds is due to the inhibition of ergosterol biosynthesis.[6][7]

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Synthesized compounds

  • 25% alcoholic potassium hydroxide

  • n-heptane

  • Sterile deionized water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the fungal strain into SDB and incubate until it reaches the mid-logarithmic growth phase.

    • Add the test compound at its MIC or sub-MIC concentration and continue to incubate for several hours. A no-drug control should be run in parallel.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile deionized water.

    • Add 25% alcoholic potassium hydroxide to the cell pellet and vortex.

    • Incubate in an 80 °C water bath for 1 hour to saponify the cellular lipids.

    • Allow the mixture to cool to room temperature.

    • Add a mixture of sterile deionized water and n-heptane, vortex vigorously, and allow the layers to separate.

    • Carefully transfer the upper n-heptane layer, which contains the non-saponifiable lipids (including ergosterol), to a clean tube.

  • Quantification of Ergosterol:

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

    • Ergosterol content is determined by the characteristic absorbance spectrum with peaks at 281.5 nm and 290 nm, and a trough at 250 nm. The absence of ergosterol and the appearance of a peak at 230 nm are indicative of inhibition of the ergosterol biosynthesis pathway.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Hypothesized Mechanism of Action of this compound Derivatives cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Effect Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols 14-alpha-demethylase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Sterol C14-reductase & Sterol C8-isomerase Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation 4-Cyanopiperidine_Derivative This compound Derivative 4-Cyanopiperidine_Derivative->Intermediate_Sterols Inhibits Fungal_Cell_Death Fungal Cell Death

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

G Experimental Workflow for Antifungal Drug Discovery Start Start: This compound Synthesis Synthesis of N-Substituted Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Antifungal Screening (MIC) Purification->Screening Hit_Identified Active Hit Identified? Screening->Hit_Identified Mechanism_Study Mechanism of Action Study (Ergosterol Inhibition) Hit_Identified->Mechanism_Study Yes Inactive Inactive Hit_Identified->Inactive No Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization End Potential Antifungal Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery of antifungal agents starting from this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cyanopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanopiperidine and its hydrochloride salt are crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical active ingredients.[1][2][3] Their versatile structure allows for further chemical modifications, making them valuable building blocks in drug development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound Hydrochloride, focusing on efficient, high-yield, and industrially applicable methods. The primary method detailed is the dehydration of isonipecotamide, which has been shown to be more economical and simpler to execute on a large scale compared to other routes.[1]

Overview of Synthetic Routes

Several methods for the synthesis of this compound have been documented. Older methods, such as dehydration of isonipecotamide (piperidine-4-carboxamide) with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, often result in low yields (typically 27-30%) and involve laborious workup procedures, including pH adjustments and multiple solvent extractions.[2][3][4]

A more advanced and efficient approach involves the dehydration of isonipecotamide using thionyl chloride (SOCl₂) in the presence of a formamide catalyst (e.g., dibutylformamide or dimethylformamide) in a suitable diluent.[3] This method is advantageous as it produces this compound Hydrochloride directly as a solid precipitate, which can be easily isolated by filtration.[1] This process avoids complex aqueous workups and leads to high yields and purity.[3]

Another viable route, particularly if the starting material is readily available, is the deprotection of N-Boc-4-cyanopiperidine using a strong acid like hydrochloric acid to yield the desired hydrochloride salt quantitatively.[5]

Primary Synthetic Pathway: Dehydration of Isonipecotamide

The most effective large-scale method is the direct conversion of isonipecotamide to this compound Hydrochloride.

G Isonipecotamide Isonipecotamide (Piperidine-4-carboxamide) Product This compound Hydrochloride Isonipecotamide->Product Dehydration ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride:s->Product:n Catalyst Formamide Catalyst (e.g., Dibutylformamide) Catalyst:s->Product:n Solvent Diluent (e.g., Toluene, n-Propyl Acetate) Solvent:s->Product:n

Fig. 1: Dehydration of Isonipecotamide to this compound HCl.

Data Presentation

Quantitative data from various cited experimental protocols are summarized below for easy comparison.

Table 1: Comparison of Synthesis Conditions and Outcomes

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Thionyl Chloride / Formamide IsonipecotamideSOCl₂, DibutylformamideToluene201886.599.7[2][6]
Thionyl Chloride / Formamide IsonipecotamideSOCl₂, DibutylformamideToluene07274.796.4[1][2]
Thionyl Chloride / Formamide IsonipecotamideSOCl₂, Dibutylformamiden-Propyl Acetate201873.095.0[2]
Thionyl Chloride / Formamide IsonipecotamideSOCl₂, Dimethylformamiden-Propyl Acetate10-2059--[1]
Phosphorus Oxychloride IsonipecotamidePOCl₃---29.7-[3][4]
Trifluoroacetic Anhydride IsonipecotamideTFAA, then K₂CO₃---27.1-[2][4]
Boc-Deprotection N-Boc-4-cyanopiperidine4M HClEthyl AcetateRT0.5~100-[5]

Table 2: Example Reactant Quantities for Large-Scale Synthesis (Thionyl Chloride / Formamide Method)

ReactantMolar Eq.Example 1 (g)Example 2 (g)Reference
Isonipecotamide (97%)1.092.810.0[2]
Dibutylformamide (99%)1.0111.5611.9[2]
Thionyl Chloride2.1175.4618.91[2]
Toluene (Solvent)-450 mL50 mL[2]

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Dehydration of Isonipecotamide

This protocol is based on a high-yield procedure utilizing thionyl chloride and a formamide catalyst.[2][6]

Materials:

  • Isonipecotamide

  • Dibutylformamide

  • Thionyl Chloride

  • Toluene (or n-Propyl Acetate)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charging the Reactor: In a 1 L jacketed reactor, suspend isonipecotamide (e.g., 92.8 g, ~0.702 mol) in the selected diluent (e.g., 450 mL of toluene) at 20°C.

  • Catalyst Addition: Add dibutylformamide (e.g., 111.56 g, ~0.702 mol) to the suspension over approximately 10 minutes while maintaining the temperature at 20°C.

  • Thionyl Chloride Addition: Begin the dropwise addition of thionyl chloride (e.g., 175.46 g, ~1.475 mol). The addition should be controlled to maintain the reaction temperature at 20°C. This addition may take around 45-60 minutes.

  • Reaction: Stir the reaction mixture at 20°C for 18-24 hours. The product will precipitate as a solid, forming a suspension.[1][6]

  • Isolation: Filter the suspension to collect the solid product.

  • Washing: Wash the filter cake thoroughly with the same diluent used for the reaction (e.g., toluene) to remove any residual impurities.

  • Drying: Dry the colorless solid product under vacuum to a constant weight. The resulting this compound Hydrochloride should be of high purity (e.g., 99.7%).[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation charge_reactor Charge Reactor with Isonipecotamide & Toluene add_catalyst Add Dibutylformamide charge_reactor->add_catalyst add_socl2 Slowly Add Thionyl Chloride at 20°C add_catalyst->add_socl2 stir Stir for 18-24h at 20°C add_socl2->stir filter_suspension Filter Suspension stir->filter_suspension wash_solid Wash Solid with Toluene filter_suspension->wash_solid dry_product Dry Under Vacuum wash_solid->dry_product final_product Final Product: This compound HCl dry_product->final_product Yield: 86.5% Purity: 99.7%

Fig. 2: Experimental workflow for the dehydration synthesis method.
Protocol 2: Synthesis via Deprotection of N-Boc-4-cyanopiperidine

This protocol is suitable when N-Boc-4-cyanopiperidine is the available starting material.[5]

Materials:

  • N-Boc-4-cyanopiperidine

  • 4M HCl in Ethyl Acetate (or Dioxane)

  • Glass reactor with stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-Boc-4-cyanopiperidine (e.g., 4.00 g, 19.0 mmol) in a 4M solution of HCl in ethyl acetate (e.g., 20 mL).

  • Reaction: Stir the solution at room temperature for approximately 30 minutes. The reaction is typically rapid.

  • Isolation: Concentrate the reaction mixture under vacuum using a rotary evaporator.

  • Drying: Continue to dry the resulting solid under high vacuum to remove all residual solvent. This yields this compound Hydrochloride as a white solid with virtually 100% conversion.[5]

G StartingMaterial N-Boc-4-cyanopiperidine Product This compound Hydrochloride StartingMaterial->Product Boc Deprotection (Quantitative Yield) Reagent 4M HCl in Ethyl Acetate Reagent:s->Product:n Byproduct CO₂ + Isobutylene Product->Byproduct

Fig. 3: Alternative synthesis via deprotection of N-Boc intermediate.

Safety and Handling

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): Similar to thionyl chloride, POCl₃ is corrosive and reacts with water. Handle with extreme care in a fume hood with appropriate PPE.

  • Hydrochloric Acid (HCl): Concentrated solutions are corrosive and can cause severe burns. Handle with appropriate care and PPE.

Conclusion

For the large-scale synthesis of this compound Hydrochloride, the dehydration of isonipecotamide using a thionyl chloride/formamide system is the most industrially viable and efficient method. It offers significant advantages over older procedures, including high yields, excellent product purity, and a greatly simplified workup that avoids complex extractions by allowing direct isolation of the product via filtration. This makes the process more economical, less labor-intensive, and more environmentally friendly.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cyanopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Cyanopiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and commercially viable starting material for the synthesis of this compound is piperidine-4-carboxamide, also known as isonipecotamide.[1][2][3][4] Another reported precursor is N-Boc-4-cyanopiperidine, from which the Boc protecting group is removed to yield this compound, often as a hydrochloride salt.[5]

Q2: Which synthetic routes generally provide the highest yields of this compound?

Dehydration of isonipecotamide is the most prevalent synthetic route.[1][2][3][4] Modern methods employing thionyl chloride in the presence of a catalyst, such as a dialkylformamide (e.g., dibutylformamide), in an appropriate solvent like toluene or n-butyl acetate have been shown to produce high yields, with some procedures reporting up to 86.5%.[1][6] Older methods using phosphorus oxychloride often result in significantly lower yields, around 29.7%.[1][3]

Q3: Why is a formamide derivative often used with thionyl chloride in the dehydration of isonipecotamide?

The addition of a formamide derivative, such as dibutylformamide or dimethylformamide, in combination with thionyl chloride for the dehydration of amides to nitriles proceeds via the formation of a Vilsmeier reagent in situ. This reagent is a more reactive electrophile than thionyl chloride alone, facilitating a more efficient dehydration process under milder conditions, which can lead to higher yields and fewer side products.

Q4: What are the critical parameters to control for improving the yield of this compound synthesis?

To maximize the yield, the following parameters should be carefully controlled:

  • Choice of Dehydrating Agent and Catalyst: The combination of thionyl chloride and a formamide catalyst generally gives higher yields than phosphorus oxychloride.

  • Reaction Temperature: The temperature should be carefully controlled during the addition of reagents and throughout the reaction. Many high-yield procedures are conducted at or below room temperature (e.g., 0-20 °C).[1]

  • Solvent: The choice of an inert solvent, such as toluene, n-propyl acetate, or n-butyl acetate, is crucial.[1][3]

  • Work-up Procedure: A streamlined work-up procedure that avoids multiple extractions with different solvents can minimize product loss.[1] Direct filtration of the product hydrochloride salt from the reaction mixture is an efficient isolation method.[2]

  • Purity of Starting Materials: The purity of isonipecotamide can impact the final yield and purity of the product.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Action(s)
Low or No Product Yield Incomplete reaction.- Ensure the Vilsmeier reagent was properly formed by the slow addition of thionyl chloride to the formamide/isonipecotamide mixture. - Extend the reaction time. - Verify the quality and reactivity of the dehydrating agent.
Degradation of product during work-up.- Maintain a low temperature during aqueous work-up. - Minimize the number of extraction steps to reduce product loss.[1] - Consider isolating the product as the hydrochloride salt by filtration directly from the reaction mixture to avoid aqueous work-up.[2]
Sub-optimal reaction conditions.- Re-evaluate the reaction temperature; some methods specify dropwise addition of reagents at 0°C.[1] - Ensure the solvent is anhydrous, as water can quench the dehydrating agent.
Formation of Impurities Side reactions due to harsh conditions.- Use a milder dehydrating agent or a catalytic system like thionyl chloride/formamide. - Maintain the recommended reaction temperature to avoid side reactions.
Incomplete conversion of starting material.- Increase the molar equivalent of the dehydrating agent. - Extend the reaction time.
Difficulty in Product Isolation Product is an oil and difficult to handle.- this compound free base is an oil.[5] Consider converting it to its hydrochloride salt, which is a solid and can be isolated by filtration.[1][6]
Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of celite.

Experimental Protocols

High-Yield Synthesis of this compound Hydrochloride via Dehydration of Isonipecotamide

This protocol is based on a high-yield procedure using thionyl chloride and dibutylformamide.[1][6]

Materials:

  • Isonipecotamide (piperidine-4-carboxamide)

  • Dibutylformamide

  • Thionyl chloride

  • Toluene (anhydrous)

Procedure:

  • In a suitable reaction vessel, suspend isonipecotamide (1.0 eq) and dibutylformamide (1.0 eq) in anhydrous toluene.

  • Cool the suspension to 20°C.

  • Slowly add thionyl chloride (2.1 eq) dropwise to the suspension, maintaining the temperature at 20°C. The addition may take around 45 minutes.

  • After the addition is complete, stir the reaction mixture at 20°C for approximately 18 hours.

  • Upon completion of the reaction, filter the resulting suspension.

  • Wash the filter cake with toluene.

  • Dry the collected solid under vacuum to obtain this compound hydrochloride as a colorless solid.

Note: Purity can be assessed by GC analysis after silylation. An expected yield based on literature is around 86.5%.[6]

Deprotection of N-Boc-4-cyanopiperidine to this compound Hydrochloride

This protocol describes the removal of the Boc protecting group to yield the hydrochloride salt of this compound.[5]

Materials:

  • N-Boc-4-cyanopiperidine

  • 4M HCl in Ethyl Acetate solution

Procedure:

  • Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in a 4M solution of HCl in ethyl acetate.

  • Stir the solution at room temperature for 30 minutes.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • The resulting white solid is this compound hydrochloride.

Note: This method is reported to yield the product quantitatively.[5]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Starting Material Dehydrating Agent/Reagent Solvent/Conditions Reported Yield Reference
IsonipecotamidePhosphorus oxychloride (POCl₃)Methylene chloride, Ether (extraction)29.7%[1][3]
IsonipecotamideTrifluoroacetic anhydrideReflux, then K₂CO₃/Methanol27.1%[1]
IsonipecotamideThionyl chloride (excess)Benzene, Toluene, or Xylene (extraction)32.7% - 62.8%[2]
IsonipecotamideThionyl chloride / DibutylformamideToluene, 20°C86.5%[1][6]
IsonipecotamideThionyl chloride / Dibutylformamiden-Butyl acetate, 20°C73.3%[3]
N-Boc-4-cyanopiperidine4M HCl in Ethyl AcetateEthyl Acetate, Room Temperature100%[5]

Visualizations

experimental_workflow Workflow for High-Yield this compound HCl Synthesis cluster_reagents Reagents cluster_process Reaction Process cluster_workup Work-up and Isolation Isonipecotamide Isonipecotamide Suspension Suspend Isonipecotamide and Dibutylformamide in Toluene Isonipecotamide->Suspension Dibutylformamide Dibutylformamide Dibutylformamide->Suspension ThionylChloride Thionyl Chloride Addition Slowly Add Thionyl Chloride ThionylChloride->Addition Toluene Toluene Toluene->Suspension Cooling Cool to 20°C Suspension->Cooling Cooling->Addition Stirring Stir at 20°C for 18 hours Addition->Stirring Filtration Filter Suspension Stirring->Filtration Washing Wash Solid with Toluene Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product This compound HCl (Colorless Solid) Drying->Product

Caption: Experimental workflow for this compound HCl synthesis.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ActionIncomplete Extend Reaction Time or Check Reagent Quality Incomplete->ActionIncomplete CheckWorkup Evaluate Work-up Procedure Complete->CheckWorkup WorkupLoss Product Loss During Extraction/Isolation CheckWorkup->WorkupLoss Yes CheckConditions Review Reaction Conditions (Temp, Solvent) CheckWorkup->CheckConditions No ActionWorkup Minimize Extractions or Isolate as HCl Salt by Filtration WorkupLoss->ActionWorkup Suboptimal Sub-optimal Conditions CheckConditions->Suboptimal Yes ActionConditions Optimize Temperature Control and Ensure Anhydrous Solvent Suboptimal->ActionConditions

References

Technical Support Center: 4-Cyanopiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanopiperidine. The following information is designed to help minimize byproduct formation in common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where byproduct formation is a concern?

A1: The most common reactions include:

  • Dehydration of Isonipecotamide: Formation of this compound from isonipecotamide can be challenging, with low yields and purification difficulties often reported.[1][2]

  • Reduction of the Nitrile Group: The reduction of the cyano group to a primary amine (4-aminomethylpiperidine) is frequently complicated by the formation of secondary amine byproducts.[3][4]

  • N-alkylation of the Piperidine Ring: Reactions to introduce substituents on the piperidine nitrogen can lead to over-alkylation, resulting in quaternary ammonium salts, or incomplete reaction.[5][6]

Q2: How can I minimize the formation of secondary amines during the reduction of this compound?

A2: The formation of secondary amine "dimer-like" byproducts is a common issue in nitrile reductions.[4] To suppress this side reaction, consider the following strategies:

  • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia is a widely used method to minimize the formation of secondary amines.[2][7]

  • Choice of Catalyst: Raney nickel is often effective in the presence of ammonia for reducing nitriles to primary amines.[4] While Pd/C is a common hydrogenation catalyst, the addition of ammonia may not be as effective in preventing secondary amine formation with this catalyst.[4]

  • Alternative Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used, though careful control of the reaction conditions is necessary.[4][8]

Q3: What are the key factors to control during the N-alkylation of this compound to avoid over-alkylation?

A3: To favor mono-alkylation and prevent the formation of quaternary ammonium salts, the following parameters are critical:

  • Stoichiometry: Use a molar excess of this compound relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event.[9]

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can be used to neutralize the acid formed during the reaction without competing in the alkylation.[10] The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or DMF being common.[5][11]

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation.

Troubleshooting Guides

Dehydration of Isonipecotamide to this compound

Issue: Low yield of this compound and formation of unidentified byproducts.

Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time or temperature. Ensure the dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) is fresh and used in sufficient molar excess.[1][12]
Degradation of productUse milder reaction conditions. For example, trifluoroacetic anhydride can be a milder dehydrating agent than thionyl chloride.[3]
Difficult workup and isolationThe product is often obtained as a hydrochloride salt. Careful pH adjustment during workup is crucial for efficient extraction. Multiple extractions with a suitable organic solvent may be necessary.[1][13]
Formation of colored impuritiesPurify the crude product by distillation or crystallization.
Reduction of this compound to 4-(Aminomethyl)piperidine

Issue: Significant formation of secondary amine byproduct.

Possible Cause Suggested Solution
Reaction of the primary amine product with the intermediate imineAdd ammonia or an ammonium salt to the reaction mixture to compete with the primary amine for reaction with the imine intermediate.[2][7]
Catalyst choiceUse Raney Nickel as the catalyst in the presence of ammonia.[4]
Reaction conditionsOptimize hydrogen pressure and reaction temperature. Higher pressures are generally preferred.[7]
Reducing agentConsider using a chemical reducing agent like LiAlH4 in an ethereal solvent, which can sometimes provide better selectivity for the primary amine.[4][8]
N-Alkylation of this compound

Issue: Formation of di-alkylated (quaternary salt) byproduct.

Possible Cause Suggested Solution
High reactivity of the mono-alkylated productUse a significant excess of this compound to increase the probability of the alkylating agent reacting with the starting material.
High concentration of alkylating agentAdd the alkylating agent dropwise or via a syringe pump over an extended period to maintain its low concentration in the reaction mixture.[9]
Suboptimal baseUse a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) to avoid its reaction with the alkylating agent.[10]
Reaction temperature too highPerform the reaction at a lower temperature to reduce the rate of the second alkylation.

Quantitative Data

Table 1: Dehydration of Isonipecotamide to this compound Hydrochloride

Dehydrating AgentSolventTemperature (°C)Time (h)Yield of this compound HCl (%)Reference
Thionyl Chloriden-Propyl Acetate10-205974.7[13]
Thionyl Chloriden-Butyl Acetate20-302073.3[13]
Phosphorus Oxychloride---29.7[1]

Table 2: Reduction of Nitriles to Primary Amines - Strategies to Minimize Secondary Amine Formation

SubstrateReducing Agent/CatalystAdditiveSolventKey FindingReference
Nitriles (general)H2 / Raney NickelAmmonia/NH4OH-Addition of ammonia helps minimize secondary amine byproducts.[2]
Nitriles (general)H2 / Pd/CAmmonia/NH4OH-Addition of ammonia is often used to suppress secondary amine formation.[2]
α-NHBoc protected nitrileH2 / Pd/C-MeOHSignificant formation of "dimmer-like" secondary amine byproduct.[4]
α-NHBoc protected nitrileH2 / Raney Nickel5% AmmoniaMeOHGood conversion to the primary amine with minimal secondary amine formation.[4]
Nitriles (general)RutheniumAmmonia-5 to 20 moles of ammonia per mole of nitrile suppresses secondary and tertiary amine formation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from Isonipecotamide

This protocol is adapted from a patented procedure.[13]

  • Reaction Setup: To a stirred suspension of isonipecotamide (e.g., 5 g, 39 mmol) and dimethylformamide (e.g., 0.29 g, 3.9 mmol) in n-propyl acetate (e.g., 40 ml), slowly add thionyl chloride (e.g., 13.9 g, 117 mmol) dropwise at 10°C.

  • Reaction: Allow the temperature to rise to 15°C and then stir the mixture at 20°C for 38 hours.

  • Workup: After the reaction is complete, filter the suspension and wash the filter residue with the reaction solvent (n-propyl acetate).

  • Isolation: Dry the solid under vacuum to obtain this compound hydrochloride. The reported yield for a similar procedure was 74.7%.[13]

Protocol 2: Reduction of this compound to 4-(Aminomethyl)piperidine

This is a general procedure based on established methods for nitrile reduction.[2][4]

  • Reaction Setup: In a high-pressure reactor, charge this compound, a suitable solvent (e.g., methanol), Raney Nickel catalyst, and aqueous ammonia.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-2000 psig).[7]

  • Reaction: Heat the mixture to the target temperature (e.g., 50-150°C) and stir until the reaction is complete (monitor by TLC or GC).[7]

  • Workup: Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization.

Protocol 3: N-Alkylation of this compound with an Alkyl Halide

This is a general procedure based on standard N-alkylation protocols.[9]

  • Reaction Setup: To a magnetically stirred solution of this compound (e.g., 0.1 M) in anhydrous acetonitrile under a dry nitrogen atmosphere, add a non-nucleophilic base (e.g., K2CO3 or DIPEA).

  • Addition of Alkylating Agent: Slowly add 1.1 equivalents of the alkyl bromide or iodide over several hours at room temperature using a syringe pump.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Remove the solvent and any remaining starting materials by rotary evaporation.

  • Isolation: The resulting salt can be converted to the free base by partitioning between an organic solvent (e.g., ether) and a saturated aqueous sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the N-alkylated product.

Visualizations

experimental_workflow_dehydration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product Isonipecotamide Isonipecotamide ReactionVessel Reaction at Controlled Temperature (10-20°C) Isonipecotamide->ReactionVessel DehydratingAgent Dehydrating Agent (e.g., SOCl2) DehydratingAgent->ReactionVessel Solvent Solvent (e.g., n-Propyl Acetate) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Product This compound HCl Drying->Product

Caption: Experimental workflow for the dehydration of isonipecotamide.

logical_relationship_nitrile_reduction Start This compound Reduction Intermediate Imine Intermediate Start->Intermediate Desired Primary Amine (Desired Product) Byproduct Secondary Amine (Byproduct) Intermediate->Desired Reduction Intermediate->Byproduct Reaction with Primary Amine Solution1 Add Ammonia Solution1->Byproduct Inhibits Solution2 Use Raney Nickel Solution2->Desired Favors

Caption: Minimizing secondary amine formation in nitrile reduction.

logical_relationship_n_alkylation cluster_reactants Reactants cluster_products Products cluster_control Control Strategies Piperidine This compound MonoAlk Mono-alkylated (Desired) Piperidine->MonoAlk AlkylHalide Alkyl Halide AlkylHalide->MonoAlk DiAlk Di-alkylated (Byproduct) MonoAlk->DiAlk Further Reaction with Alkyl Halide ExcessPiperidine Excess Piperidine ExcessPiperidine->DiAlk Minimizes SlowAddition Slow Alkyl Halide Addition SlowAddition->DiAlk Minimizes LowTemp Lower Temperature LowTemp->DiAlk Minimizes

Caption: Controlling N-alkylation of this compound.

References

Technical Support Center: Purification of Crude 4-Cyanopiperidine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Cyanopiperidine by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (226.4°C at 760 mmHg) and is susceptible to decomposition at elevated temperatures.[1] Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, minimizing the risk of thermal degradation and improving the purity of the final product.

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound may contain unreacted starting materials such as piperidine-4-carboxamide, residual dehydrating agents (e.g., thionyl chloride by-products), and solvents used during the workup process like toluene or methylene chloride.[2][3]

Q3: What is the expected boiling point of this compound under vacuum?

Q4: What kind of yield and purity can I expect from the vacuum distillation of this compound?

A4: With a properly optimized procedure, you can expect high purity and a moderate to good yield. For instance, distillation under a high vacuum of 4-6 mm Hg has been reported to yield this compound with a purity of up to 99.75% and a molar yield of around 61-63%.[1][3] However, suboptimal conditions can lead to significantly lower yields.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Product Distilling Over - Vacuum level is insufficient. - Heating temperature is too low. - System has a leak. - Ensure your vacuum pump is capable of reaching the desired pressure (e.g., <10 mmHg).- Gradually increase the heating bath temperature.- Check all joints and connections for leaks. Use vacuum grease on all ground glass joints.
Product is Dark or Discolored - Distillation temperature is too high, causing decomposition. - Crude material contains thermally unstable impurities. - Presence of oxygen in the system. - Improve the vacuum to distill at a lower temperature.- Ensure the crude material is properly worked up to remove acidic or reactive impurities before distillation.- Purge the system with an inert gas (e.g., Nitrogen or Argon) before applying vacuum and heat.
Bumping or Uncontrolled Boiling - Lack of nucleation sites for smooth boiling. - Heating is too rapid. - Use a magnetic stirrer and a stir bar in the distillation flask for constant agitation.[4]- Employ a capillary ebulliator to introduce a fine stream of inert gas.[4][5]- Heat the distillation flask gradually and evenly.
Low Yield - Product decomposition. - Inefficient condensation. - Losses during workup and transfer. - Incomplete reaction in the previous step. - Lower the distillation temperature by improving the vacuum.- Ensure the condenser has a sufficient flow of cold coolant.- Be meticulous during extraction and transfer steps to minimize mechanical losses.- Confirm the completion of the preceding synthesis step before purification.
Foaming - Presence of surfactants or high molecular weight impurities. - Introduce an anti-foaming agent if compatible with the product.- Reduce the heating rate to minimize rapid vapor generation.
Pressure Fluctuations - Inconsistent vacuum pump performance. - Leaks in the system. - Bumping of the distillation mixture. - Service or replace the vacuum pump.- Systematically check for and seal any leaks.- Ensure smooth boiling by using a stir bar or ebulliator.[4][5]

Quantitative Data Summary

ParameterValueReference
Boiling Point (Atmospheric) 226.4°C at 760 mmHg[1]
Vacuum Distillation Pressure 4-6 mm Hg[1][3]
Reported Purity (Post-Distillation) 99.0% - 99.75%[1][3]
Reported Molar Yield 61% - 62.8%[1][3]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol is a generalized procedure based on common laboratory practices and information from patent literature.[1][3]

1. Preparation of Crude this compound:

  • Following the synthesis of this compound (e.g., from piperidine-4-carboxamide and a dehydrating agent), the reaction mixture is carefully quenched and neutralized.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., toluene).

  • The combined organic layers are washed and then dried over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or semi-solid.

2. Vacuum Distillation Setup:

  • Assemble a clean and dry vacuum distillation apparatus. All glassware joints should be lightly greased with vacuum grease.

  • The setup should include a distillation flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • It is highly recommended to place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Place a magnetic stir bar in the distillation flask.

3. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask.

  • Begin stirring the crude material.

  • Slowly and carefully apply vacuum to the system. The pressure should be stable and in the desired range (e.g., 4-6 mm Hg) before heating commences.

  • Once the desired vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or an oil bath.

  • Monitor the temperature of the vapor as it rises and condenses. The fraction that distills at a constant temperature is the purified this compound.

  • Collect the purified product in the receiving flask. It is advisable to collect a small forerun fraction which may contain more volatile impurities.

  • Once the distillation is complete, turn off the heat and allow the system to cool down to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Crude Product Preparation cluster_distillation Vacuum Distillation synthesis Synthesis of this compound workup Quenching, Neutralization, and Extraction synthesis->workup solvent_removal Solvent Removal (Rotary Evaporator) workup->solvent_removal setup Assemble Vacuum Distillation Apparatus solvent_removal->setup Transfer Crude Product apply_vacuum Apply and Stabilize Vacuum setup->apply_vacuum heating Gradual Heating apply_vacuum->heating collection Collect Purified Product heating->collection cooldown Cool Down and Release Vacuum collection->cooldown final_product final_product collection->final_product Purified this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Distillation Issue Occurs check_vacuum Is Vacuum Stable and Low? start->check_vacuum check_temp Is Heating Temperature Adequate? check_vacuum->check_temp Yes check_leaks System Leaks Present? check_vacuum->check_leaks No solution_vacuum Improve Pump Performance / Seal Leaks check_vacuum->solution_vacuum No check_bumping Is Boiling Uncontrolled? check_temp->check_bumping Yes solution_temp Increase Heating Temperature check_temp->solution_temp No check_leaks->check_vacuum No solution_leaks Grease Joints / Check Connections check_leaks->solution_leaks Yes check_color Is Product Discolored? check_bumping->check_color No solution_bumping Use Stir Bar / Ebulliator check_bumping->solution_bumping Yes solution_color Lower Temperature / Improve Vacuum check_color->solution_color Yes end Successful Distillation check_color->end No solution_vacuum->check_vacuum solution_temp->check_temp solution_leaks->check_vacuum solution_bumping->check_bumping solution_color->check_color

Caption: Troubleshooting workflow for vacuum distillation issues.

References

Technical Support Center: Purification of 4-Cyanopiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-cyanopiperidine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound and its derivatives is silica gel.[1][2] Given the polar and basic nature of the piperidine ring, standard silica gel (SiO₂) is a suitable choice.

Q2: What is a good starting mobile phase (eluent) for the purification of this compound on a silica gel column?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent and a polar solvent. For the related compound, N-Boc-4-cyanopiperidine, a mobile phase of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 30:1 ratio has been successfully used.[2] For this compound, which is more polar due to the free secondary amine, a more polar solvent system may be required. A gradient elution starting with a less polar mixture (e.g., 98:2 DCM/MeOH) and gradually increasing the polarity is a common strategy. Due to the basicity of the piperidine nitrogen, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to reduce tailing.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3][4] It is advisable to use a visualization agent, as this compound is not UV-active. Stains such as potassium permanganate or ninhydrin are effective for visualizing amines.[5]

Q4: My this compound seems to be sticking to the column and not eluting. What could be the cause?

A4: this compound, being a basic compound, can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution or "streaking".[6] This can be mitigated by deactivating the silica gel or by adding a basic modifier to your eluent.

Troubleshooting Guide

Problem Possible Cause Solution
No Compound Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a dichloromethane/methanol system, increase the percentage of methanol.
The compound has irreversibly adsorbed to the silica gel.This can happen with highly basic compounds on acidic silica. In future purifications, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent.
Compound Streaking or Tailing on TLC and Column Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase. This will compete for the acidic sites on the silica gel and allow your compound to elute more symmetrically.
Poor Separation of this compound from Impurities The chosen mobile phase does not provide adequate resolution.Experiment with different solvent systems in TLC to find a mobile phase that gives a good separation (Rf value of your product between 0.2 and 0.4 and good separation from impurities). Consider trying solvent systems like ethyl acetate/hexanes with a basic modifier, or chloroform/methanol/ammonium hydroxide.
Co-elution of Impurities The column was overloaded with the crude sample.Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Selection

Objective: To determine an optimal solvent system for the column chromatography of this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound sample

  • Various organic solvents (e.g., dichloromethane, methanol, ethyl acetate, hexanes)

  • Triethylamine (TEA) or ammonium hydroxide

  • Developing chamber

  • Capillary tubes for spotting

  • Potassium permanganate or ninhydrin stain for visualization

  • Heat gun

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or methanol.

  • Prepare several developing chambers with different solvent mixtures of varying polarities. It is recommended to add 0.5% TEA to each mobile phase to mitigate streaking. Examples of solvent systems to test include:

    • 95:5 Dichloromethane/Methanol + 0.5% TEA

    • 90:10 Dichloromethane/Methanol + 0.5% TEA

    • 80:20 Ethyl Acetate/Hexanes + 0.5% TEA

  • Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots by dipping the plate in a potassium permanganate or ninhydrin stain, followed by gentle heating with a heat gun.

  • The ideal mobile phase will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Optimal mobile phase determined from TLC analysis (containing 0.5% TEA)

  • Collection tubes or flasks

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

Troubleshooting_Workflow start Start Purification prep_column Prepare and Run Silica Gel Column start->prep_column analyze_fractions Analyze Fractions by TLC prep_column->analyze_fractions product_eluted Product Eluted Cleanly? analyze_fractions->product_eluted end_success Combine Pure Fractions & Evaporate product_eluted->end_success Yes troubleshoot Troubleshooting product_eluted->troubleshoot No no_elution Problem: No Product Eluting troubleshoot->no_elution streaking Problem: Streaking/Tailing troubleshoot->streaking poor_separation Problem: Poor Separation troubleshoot->poor_separation increase_polarity Solution: Increase Mobile Phase Polarity no_elution->increase_polarity add_base Solution: Add Base (e.g., TEA) to Mobile Phase streaking->add_base optimize_solvent Solution: Optimize Solvent System via TLC poor_separation->optimize_solvent increase_polarity->prep_column Re-run add_base->prep_column Re-run optimize_solvent->prep_column Re-run

Caption: Troubleshooting workflow for this compound purification.

References

identifying common impurities in 4-Cyanopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-Cyanopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis routes for this compound are:

  • Dehydration of Isonipecotamide (Piperidine-4-carboxamide): This is a widely used method that involves the removal of a water molecule from isonipecotamide using a dehydrating agent. Common dehydrating agents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[1][2] This method is often favored for its cost-effectiveness.

  • Deprotection of N-Boc-4-cyanopiperidine: This route involves the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-cyanopiperidine.[3] This is typically achieved under acidic conditions, for example, using hydrochloric acid (HCl) in a suitable solvent like ethyl acetate or dioxane.[3] This method is often used when a protected precursor is readily available or when milder reaction conditions are required.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The common impurities in this compound synthesis can be categorized as follows:

  • Process-Related Impurities: These arise from the chemical transformations during the synthesis.

  • Residual Solvents and Reagents: These are substances used in the synthesis or workup that are not completely removed.

  • Degradation Products: These are formed by the decomposition of this compound under certain conditions.

A summary of common impurities is provided in the table below.

Impurity CategoryCommon ImpuritiesProbable Origin
Process-Related Isonipecotamide (Piperidine-4-carboxamide)Incomplete dehydration of the starting material.
Isonipecotic acid (Piperidine-4-carboxylic acid)Hydrolysis of the nitrile group of this compound during workup or purification, especially under acidic or basic conditions.
N-substituted piperidine derivativesSide reactions with dehydrating agents or catalysts. For instance, N-formylpiperidine can be a byproduct when dimethylformamide (DMF) is used as a catalyst with SOCl₂.
Residual Solvents Toluene, Dichloromethane, Ethyl Acetate, n-Propyl Acetate, Diethyl EtherIncomplete removal after extraction or reaction quenching.[1]
Residual Reagents Thionyl chloride, Phosphorus oxychloride, Dibutylformamide (DBF), Dimethylformamide (DMF)Incomplete quenching or removal during workup.
Degradation Products Piperidine-4-carboxamide (Isonipecotamide)Hydrolysis of the nitrile group.
Piperidine-4-carboxylic acid (Isonipecotic acid)Further hydrolysis of the amide or nitrile group.

Q3: My final product shows a low purity by GC analysis. What are the likely causes?

A3: Low purity of this compound can stem from several factors:

  • Incomplete Reaction: The dehydration of isonipecotamide may not have gone to completion. This can be verified by checking for the presence of the starting material using techniques like TLC, GC, or LC-MS.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to the formation of byproducts.[1] For instance, excessive heating during dehydration with thionyl chloride can lead to the formation of colored impurities.

  • Inefficient Workup and Purification: Inadequate extraction, washing, or distillation can result in the carryover of unreacted starting materials, reagents, and byproducts into the final product. The workup for syntheses using thionyl chloride or phosphorus oxychloride often involves quenching with ice and neutralization with a base, which must be performed carefully to avoid hydrolysis of the nitrile.[2]

  • Product Degradation: As mentioned in Q2, this compound can hydrolyze back to isonipecotamide or isonipecotic acid, especially if exposed to strong acidic or basic conditions for extended periods during workup.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.

Problem 1: Presence of Unreacted Isonipecotamide
  • Symptom: A peak corresponding to the mass of isonipecotamide is observed in the GC-MS or LC-MS analysis of the final product. A spot with a different Rf value than the product is seen on a TLC plate.

  • Troubleshooting Workflow:

    G Troubleshooting: Unreacted Isonipecotamide start Low Purity: Isonipecotamide Detected check_reaction Verify Reaction Completion (TLC, in-process GC/LC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete If not complete complete Reaction Complete check_reaction->complete If complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time add_reagent Add More Dehydrating Agent incomplete->add_reagent re_run Re-run Reaction with Optimized Conditions extend_time->re_run add_reagent->re_run end Pure this compound re_run->end purification Improve Purification (Distillation, Crystallization) complete->purification purification->end

    Caption: Troubleshooting workflow for unreacted starting material.

  • Corrective Actions:

    • Optimize Reaction Conditions: Ensure the reaction is stirred efficiently and the temperature is maintained at the optimal level for the chosen dehydrating agent. For thionyl chloride, reactions are often run at temperatures ranging from 20°C to reflux.[2]

    • Increase Reaction Time: If monitoring indicates a sluggish reaction, extending the reaction time may drive it to completion.

    • Reagent Stoichiometry: Verify that the correct molar ratio of the dehydrating agent to isonipecotamide was used. An excess of the dehydrating agent is often employed.

    • Improve Purification: If the reaction has gone to completion, focus on enhancing the purification process. Fractional distillation under reduced pressure is often effective in separating this compound from the less volatile isonipecotamide.

Problem 2: Presence of Hydrolysis Products (Isonipecotamide or Isonipecotic Acid)
  • Symptom: Peaks corresponding to the mass of isonipecotamide and/or isonipecotic acid are observed in the mass spectrum.

  • Troubleshooting Workflow:

    G Troubleshooting: Hydrolysis Products start Low Purity: Hydrolysis Products Detected review_workup Review Workup Procedure start->review_workup check_ph Check pH and Duration of Acidic/Basic Steps review_workup->check_ph minimize_contact Minimize Contact Time with Strong Acid/Base check_ph->minimize_contact use_milder_base Use Milder Base for Neutralization (e.g., NaHCO3) check_ph->use_milder_base control_temp Control Temperature During Workup check_ph->control_temp end Pure this compound minimize_contact->end use_milder_base->end control_temp->end

    Caption: Troubleshooting workflow for hydrolysis byproducts.

  • Corrective Actions:

    • Minimize Exposure to Harsh pH: During aqueous workup, minimize the time the product is in contact with strongly acidic or basic solutions. Workup procedures often involve adjusting the pH to 12-13.[1]

    • Temperature Control: Perform extractions and washes at lower temperatures to reduce the rate of hydrolysis.

    • Use of Milder Bases: If possible, use a milder base for neutralization, such as sodium bicarbonate, although this may be less effective at removing acidic byproducts.

    • Anhydrous Workup: If feasible for the specific synthesis, consider an anhydrous workup to avoid hydrolysis altogether.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Dehydration of Isonipecotamide with Thionyl Chloride

Materials:

  • Isonipecotamide (Piperidine-4-carboxamide)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ice

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonipecotamide in toluene.

  • Slowly add thionyl chloride to the suspension at room temperature. The addition is exothermic, so cooling may be necessary to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 9-13 with a concentrated solution of KOH or NaOH.[2]

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Key Experiment 2: Identification of Impurities by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Dissolve a small amount of the crude or purified this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • For the analysis of this compound hydrochloride, silylation may be required prior to GC analysis.[1]

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 110).

  • Analyze the mass spectra of other peaks and compare them with a library of known compounds (e.g., NIST library) to tentatively identify impurities.

  • Confirm the identity of suspected impurities by comparing their retention times and mass spectra with those of authentic reference standards.

This technical support guide provides a starting point for troubleshooting common issues in this compound synthesis. For more complex issues, a thorough investigation of the specific reaction conditions and analytical data is recommended.

References

Technical Support Center: Synthesis of 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-cyanopiperidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the dehydration of a suitable starting material. Key routes include:

  • Dehydration of Isonipecotamide (Piperidine-4-carboxamide): This is a widely used industrial method, often employing dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2][3]

  • Deprotection of N-Boc-4-cyanopiperidine: This laboratory-scale synthesis involves the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-Boc-4-cyanopiperidine, typically using a strong acid like hydrochloric acid (HCl) in a suitable solvent.[4]

Q2: My reaction to form this compound hydrochloride from isonipecotamide has a low yield. What are the potential causes?

A2: Low yields in the dehydration of isonipecotamide can stem from several factors:

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the dehydrating agent (e.g., thionyl chloride) can lead to incomplete conversion.[5]

  • Presence of Water: The starting material, isonipecotamide, should have a low water content (preferably less than 2%) as water can react with the dehydrating agent.[5]

  • Reaction Temperature: The temperature needs to be carefully controlled. For the reaction with thionyl chloride and dibutylformamide, the temperature is typically maintained between 0°C and 30°C.[1][2][5]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Reaction times of 18-20 hours are commonly reported.[1][2][6]

  • Workup and Isolation: Inefficient extraction or product loss during filtration and washing can significantly reduce the isolated yield.[1][3]

Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A3: Byproduct formation is a common challenge. In the dehydration of isonipecotamide, potential impurities could include unreacted starting material or partially reacted intermediates. To minimize these:

  • Ensure the dropwise addition of the dehydrating agent to control the reaction exotherm.[1][6]

  • Maintain the recommended reaction temperature throughout the addition and stirring period.[1][6]

  • Use high-purity starting materials.[1][6]

Q4: What are the recommended methods for purifying this compound?

A4: Purification strategies depend on the scale and the nature of the impurities.

  • For the Hydrochloride Salt: The product often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent like toluene or n-propyl acetate to remove soluble impurities.[1][6]

  • For the Free Base: Purification may involve distillation or column chromatography.[1][3] Some older methods describe a laborious workup involving multiple extractions with different organic solvents.[1][3]

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Yes, several safety precautions are crucial:

  • Handling of Reagents: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Reaction Quenching: The quenching of reactions involving thionyl chloride should be done carefully, for example, by adding the reaction mixture to ice, to manage the exothermic reaction.[2]

  • Product Hazards: this compound is harmful if swallowed and can cause serious eye damage.[8] Always consult the Safety Data Sheet (SDS) before handling the product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Ensure the reaction is stirred for the recommended duration (e.g., 18-24 hours).[5][6] - Verify the reaction temperature is within the optimal range (e.g., 10-30°C for thionyl chloride methods).[5]
Moisture in starting materials- Use isonipecotamide with a low water content (<2%).[5] - Consider azeotropic drying of the starting material if necessary.[1]
Suboptimal workup- Ensure the pH is adjusted correctly during aqueous workup to either precipitate the salt or extract the free base effectively.[1][3] - Minimize product loss during filtration and washing steps.
Product Purity Issues Presence of starting material- Increase the molar equivalents of the dehydrating agent.[5] - Extend the reaction time to drive the reaction to completion.
Formation of colored impurities- Maintain the reaction temperature within the specified range to avoid side reactions.[1][2] - Consider purification by recrystallization or column chromatography.
Reaction Stalls Inactive dehydrating agent- Use a fresh bottle of thionyl chloride or phosphorus oxychloride.
Poor mixing- Ensure efficient stirring, especially for suspension reactions, to maintain good contact between reactants.
Difficult Product Isolation Product is an oil instead of a solid- For the hydrochloride salt, ensure the reaction solvent is appropriate for precipitation (e.g., toluene, n-propyl acetate).[1] - If the free base is desired, perform a proper basic workup and extraction.[3]

Experimental Protocols

Synthesis of this compound Hydrochloride from Isonipecotamide

This protocol is adapted from a patented industrial method.[1]

Materials:

  • Isonipecotamide (97% purity, water content < 1%)

  • Dibutylformamide (99%)

  • Thionyl chloride

  • Toluene or n-propyl acetate

Procedure:

  • In a suitable reaction vessel, suspend isonipecotamide (1 equivalent) in toluene or n-propyl acetate.

  • Add dibutylformamide (1 equivalent) to the suspension at 20°C over 10 minutes.

  • After stirring for 5 minutes, begin the dropwise addition of thionyl chloride (2.1 equivalents) while maintaining the temperature at 20°C. The addition may take approximately 60 minutes.

  • Stir the reaction mixture at 20°C for an additional 18 hours.

  • Filter the resulting suspension.

  • Wash the filter cake with fresh toluene or n-propyl acetate.

  • Dry the solid product under vacuum to yield this compound hydrochloride.

Deprotection of N-Boc-4-cyanopiperidine

This protocol is a common laboratory procedure for generating this compound hydrochloride.[4]

Materials:

  • N-Boc-4-cyanopiperidine

  • 4M HCl in Ethyl Acetate

Procedure:

  • Dissolve N-Boc-4-cyanopiperidine in a 4M solution of HCl in ethyl acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, concentrate the reaction mixture under vacuum to obtain this compound hydrochloride as a solid.

Quantitative Data Summary

Table 1: Reaction Conditions and Outcomes for this compound Hydrochloride Synthesis from Isonipecotamide

Dehydrating AgentSolventFormamideTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideTolueneDibutylformamide201886.599.7[6]
Thionyl Chloriden-Propyl AcetateDibutylformamide201879.198.1[1]
Thionyl ChlorideTolueneDibutylformamide07274.796.4[1]
Thionyl Chloriden-Butyl AcetateDibutylformamide20-3020Not specified81.7[2]
Phosphorus OxychlorideNot specifiedNot applicableNot specifiedNot specified29.7Not specified[1][3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Isolation Start Isonipecotamide Reaction Reaction (20°C, 18h) Start->Reaction Reagents Thionyl Chloride, Dibutylformamide, Toluene Reagents->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Toluene Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Product Drying->Product This compound HCl Troubleshooting_Logic Start Low Yield Observed Check_Time Was reaction time sufficient (e.g., >18h)? Start->Check_Time Check_Temp Was temperature controlled (e.g., 20°C)? Check_Time->Check_Temp Yes Extend_Time Increase reaction time Check_Time->Extend_Time No Check_Moisture Was starting material dry (<2% water)? Check_Temp->Check_Moisture Yes Control_Temp Improve temperature control Check_Temp->Control_Temp No Dry_SM Use drier starting material Check_Moisture->Dry_SM No Success Yield Improved Check_Moisture->Success Yes Extend_Time->Success Control_Temp->Success Dry_SM->Success

References

optimizing temperature and reaction time for 4-Cyanopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-cyanopiperidine, with a focus on optimizing reaction temperature and time. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the dehydration of isonipecotamide (piperidine-4-carboxamide). This reaction is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2] The reaction generally produces this compound hydrochloride as the direct product.[1]

Q2: What are the recommended temperature and reaction time for the synthesis of this compound hydrochloride using thionyl chloride?

A2: The optimal temperature for the dehydration of isonipecotamide with thionyl chloride typically ranges from +10°C to +30°C.[1][3] Reaction times generally fall within the range of 6 to 24 hours.[1][3] It is important to note that lower temperatures may necessitate longer reaction times to achieve a good yield.

Q3: What solvents are suitable for this reaction?

A3: A variety of inert organic solvents can be used. Toluene and n-propyl acetate are commonly cited in successful protocols.[1] Other suitable solvents include aromatic hydrocarbons (like xylenes), chlorinated aromatic hydrocarbons, and various esters.[1]

Q4: Are there any catalysts that can improve the reaction?

A4: Yes, the use of a formamide, such as N,N-dimethylformamide (DMF) or dibutylformamide, can catalyze the reaction. This allows for the use of milder conditions, shorter reaction times, and lower temperatures.[4] However, be aware that the use of DMF with thionyl chloride can produce the carcinogenic byproduct N,N-dimethylcarbamoyl chloride (DMCC).[4]

Q5: What are some alternative dehydrating agents to thionyl chloride?

A5: Besides thionyl chloride, other dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA) can also be used for the conversion of primary amides to nitriles.[2][5]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various reported syntheses of this compound hydrochloride from isonipecotamide using thionyl chloride.

Table 1: Effect of Temperature and Reaction Time on Yield and Purity

Temperature (°C)Reaction TimeSolventYield (%)Purity (%)Reference
2018 hoursn-propyl acetate7395[1]
2020 hoursn-butyl acetate-81.7[1]
03 daysToluene74.796.4[1][3]
10 -> 2059 hoursn-propyl acetate--[1][3]
20-Toluene76.498.4[1]

Note: The purity of the this compound hydrochloride was determined by GC analysis after silylation or by quantitative NMR spectroscopy.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride using Thionyl Chloride in n-Propyl Acetate

This protocol is based on a procedure described in patent literature.[1]

Materials:

  • Isonipecotamide

  • Dibutylformamide

  • Thionyl chloride

  • n-Propyl acetate

Procedure:

  • Suspend isonipecotamide in n-propyl acetate in a suitable reaction vessel.

  • Add dibutylformamide to the suspension at 20°C over 5 minutes.

  • After stirring for 5 minutes, initiate the dropwise addition of thionyl chloride at 20°C. The addition should take approximately 45 minutes, maintaining a constant temperature.

  • After the addition is complete, continue to stir the reaction mixture at 20°C for an additional 18 hours.

  • Upon completion, filter the suspension and wash the filter cake with n-propyl acetate.

  • Dry the resulting solid to obtain this compound hydrochloride.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Extend the reaction time. - Gradually increase the reaction temperature, monitoring for side product formation. For example, if reacting at 0°C, consider raising the temperature to 20°C.[1][3]
Moisture in reagents or solvent: Water can react with thionyl chloride, reducing its effectiveness.- Use anhydrous solvents and ensure reagents are dry.
Formation of a viscous, sticky lump Too rapid addition of isonipecotamide to thionyl chloride: This can lead to localized overheating and byproduct formation.- Add the isonipecotamide portion-wise to the thionyl chloride solution at a controlled temperature.[1]
Low Purity of Final Product Side reactions: Temperatures that are too high can lead to the formation of undesired byproducts.- Maintain the reaction temperature within the recommended range (+10°C to +30°C).[1] - Consider purification of the crude product by recrystallization.
Incomplete conversion of starting material. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to ensure the reaction has gone to completion.

Visualizations

Experimental Workflow for this compound Hydrochloride Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Suspend Isonipecotamide in Solvent add_cat Add Dibutylformamide (Catalyst) start->add_cat add_socl2 Add Thionyl Chloride (Controlled Temperature) add_cat->add_socl2 react Stir at Reaction Temperature (e.g., 20°C) add_socl2->react filter Filter Suspension react->filter wash Wash Solid with Solvent filter->wash dry Dry Product wash->dry end This compound HCl dry->end

Caption: Workflow for the synthesis of this compound HCl.

Troubleshooting Logic for Low Yield

G cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Other Potential Issues start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/GC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp check_moisture Check for Moisture in Reagents/Solvents complete->check_moisture check_reagents Verify Reagent Purity and Stoichiometry complete->check_reagents

Caption: Troubleshooting guide for low reaction yield.

References

preventing undesired side reactions during N-alkylation of 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and prevent undesired side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of this compound?

The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This occurs when the newly formed tertiary amine product reacts further with the alkylating agent. Another potential issue is the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, particularly under harsh acidic or basic conditions with prolonged heating.[1][3] During reductive amination, there is a possibility of the nitrile group being reduced, although this is less common with milder reducing agents like sodium triacetoxyborohydride.[4][5]

Q2: How can I prevent the formation of quaternary ammonium salts?

Preventing over-alkylation is crucial for achieving high yields of the desired mono-alkylated product. Key strategies include:

  • Control of Stoichiometry: Use a slight excess of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product.[1]

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction by adding it dropwise or using a syringe pump can significantly favor mono-alkylation.[6]

  • Choice of Reaction Conditions: Lower reaction temperatures can help to reduce the rate of the second alkylation.[1]

  • Alternative Methods: Reductive amination is an excellent alternative to direct alkylation with alkyl halides as it is not prone to over-alkylation.[7]

Q3: What is the best method for N-alkylation of this compound to avoid side reactions?

Reductive amination is often the preferred method as it is a milder process and generally avoids the issue of over-alkylation.[4][7] This one-pot reaction involves the formation of an iminium ion from this compound and an aldehyde or ketone, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly useful as it tolerates a wide range of functional groups, including nitriles.[4][5]

Q4: Can the cyano group react under the N-alkylation conditions?

The cyano group is generally stable under many N-alkylation conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis to a carboxamide or a carboxylic acid.[1][3] During reductive amination, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile. Therefore, milder reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride are recommended as they are less likely to affect the nitrile group.[4][8]

Q5: I am having trouble purifying my N-alkylated this compound. What can I do?

Purification can be challenging due to the basic nature of the product, which can cause tailing on silica gel chromatography. Additionally, the starting material and product often have similar polarities.[1] Here are some tips:

  • Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and highly polar impurities. Washing with a saturated aqueous solution of sodium bicarbonate can neutralize any remaining acid.[9]

  • Chromatography: When using column chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing and improve separation.

  • Alternative Purification: If the product is sufficiently volatile, distillation under reduced pressure can be an effective purification method. For non-volatile products that are difficult to purify by chromatography, crystallization of a salt form (e.g., hydrochloride) may be an option.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides.[1] 2. Inappropriate Base or Solvent: The base may be too weak or insoluble in the chosen solvent.[1] 3. Steric Hindrance: Bulky alkylating agents or substituents on the piperidine ring can slow down the reaction.[1] 4. Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.1. Switch to a more reactive alkylating agent (iodide > bromide > chloride). Adding a catalytic amount of sodium or potassium iodide can also increase the reactivity of alkyl chlorides and bromides.[1] 2. Ensure the base is soluble in the reaction solvent. For example, K₂CO₃ works well in polar aprotic solvents like acetonitrile or DMF. For less reactive systems, a stronger base like NaH may be required under anhydrous conditions.[1] 3. Increase the reaction temperature and/or prolong the reaction time. 4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Quaternary Ammonium Salt Over-alkylation: The N-alkylated product is reacting further with the alkylating agent.[1][2]1. Use an excess of this compound (1.2-2 equivalents). 2. Add the alkylating agent slowly to the reaction mixture.[6] 3. Lower the reaction temperature. 4. Consider using reductive amination as an alternative method.[7]
Presence of Amide or Carboxylic Acid Impurity Hydrolysis of the Nitrile Group: The reaction conditions (strong acid/base, high temperature, presence of water) are too harsh.[1][3]1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure anhydrous conditions if using a strong base like NaH. 3. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid introducing hydroxide ions.[9]
Reduction of the Nitrile Group Choice of Reducing Agent (in Reductive Amination): A non-selective or overly strong reducing agent was used.1. Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are selective for the iminium ion over the nitrile.[4][8]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl bromide (1.0 - 1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Add the alkyl bromide (1.0-1.1 eq.) to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.[4][5]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst for less reactive ketones)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCE or DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Direct N-Alkylation of this compound

Alkylating AgentBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference(s)
Benzyl BromideK₂CO₃Acetonitrile701285-95[9][10]
Ethyl IodideDIPEADMFRT2480-90[9]
Propyl BromideNaHTHF60875-85[9]
Isopropyl BromideK₂CO₃DMF802460-70[9]

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Table 2: Representative Conditions for Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Approx. Yield (%)Reference(s)
BenzaldehydeNaBH(OAc)₃DCERT1290-98[4]
AcetoneNaBH(OAc)₃DCMRT2485-95[4]
CyclohexanoneNaBH(OAc)₃DCERT1890-97[4]
FormaldehydeNaBH(OAc)₃DCMRT688-96[4]

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Visualizations

direct_alkylation_workflow cluster_start Reaction Setup A This compound + Base (e.g., K₂CO₃) C Add Alkyl Halide A->C B Anhydrous Solvent (e.g., Acetonitrile) B->C D Heat and Stir (e.g., 50-70°C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Filter, Extract, Wash) E->F G Purification (Column Chromatography) F->G H N-Alkyl-4-Cyanopiperidine G->H reductive_amination_workflow cluster_start Iminium Formation A This compound + Aldehyde/Ketone C Add Reducing Agent (e.g., NaBH(OAc)₃) A->C B Solvent (e.g., DCE) B->C D Stir at RT C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quench and Work-up (NaHCO₃, Extract) E->F G Purification (Column Chromatography) F->G H N-Alkyl-4-Cyanopiperidine G->H troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start N-Alkylation Issues low_yield Low Yield? start->low_yield overalkylation Over-alkylation? low_yield->overalkylation No solution_yield Check Reactivity (Alkylating Agent, Base) Adjust Temp/Time low_yield->solution_yield Yes nitrile_reaction Nitrile Side Reaction? overalkylation->nitrile_reaction No solution_overalkylation Adjust Stoichiometry Slow Addition Use Reductive Amination overalkylation->solution_overalkylation Yes solution_nitrile Use Milder Conditions (Temp, Base) Choose Selective Reagents nitrile_reaction->solution_nitrile Yes success Successful N-Alkylation nitrile_reaction->success No solution_yield->success solution_overalkylation->success solution_nitrile->success

References

troubleshooting the reduction of the nitrile group in 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of the nitrile group in 4-cyanopiperidine to synthesize 4-(aminomethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

The most prevalent methods for the reduction of this compound to 4-(aminomethyl)piperidine involve catalytic hydrogenation and chemical reduction using metal hydrides. Commonly employed methods include:

  • Catalytic Hydrogenation: This method typically utilizes catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is often considered a more cost-effective and scalable option for industrial applications.[1]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently reducing nitriles to primary amines.[2][3] This method is highly effective but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with water.[3]

  • Sodium Borohydride with a Cobalt(II) Chloride catalyst (NaBH₄/CoCl₂): This system offers a milder alternative to LiAlH₄ and can be performed in various solvents, including aqueous mixtures.[4][5]

Q2: What are the major side reactions to be aware of during the reduction of this compound?

The primary side reaction of concern is the formation of secondary and tertiary amines. This occurs when the initially formed primary amine attacks the imine intermediate generated during the reduction process.[1] Factors influencing the extent of these side reactions include the chosen reduction method, reaction conditions, and the presence of additives.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts?

Several strategies can be employed to enhance the selectivity for the desired primary amine, 4-(aminomethyl)piperidine:

  • Addition of Ammonia: In catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can suppress the formation of secondary amines by shifting the equilibrium away from the undesired condensation reaction.

  • Use of a Protecting Group: Protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) can prevent its participation in side reactions. The N-Boc-4-cyanopiperidine can be reduced, followed by deprotection of the Boc group.

  • Choice of Reducing Agent and Conditions: Some reducing systems, like Raney Ni/KBH₄ in ethanol, have been reported to give high yields of the primary amine with only trace amounts of secondary or tertiary amine byproducts.[6]

Q4: My starting material, this compound, is a hydrochloride salt. Do I need to neutralize it before the reduction?

Yes, it is generally recommended to neutralize the hydrochloride salt to the free base before proceeding with the reduction, especially when using metal hydride reagents like LiAlH₄, which would be quenched by the acidic proton. Neutralization can be achieved by treatment with a suitable base, followed by extraction of the free this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of this compound.

Problem 1: Incomplete or No Reaction

Possible Causes & Solutions

Probable CauseSuggested Solutions
Inactive Catalyst/Reagent Catalytic Hydrogenation: Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored properly. Raney Nickel, in particular, can lose activity over time.[7] Consider using a fresh batch or a different catalyst. Chemical Reduction: Verify the quality and age of the reducing agent (e.g., LiAlH₄, NaBH₄). LiAlH₄ is particularly sensitive to moisture.
Suboptimal Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen method. Some reductions may require heating to proceed at a reasonable rate. Pressure (for Hydrogenation): Check that the hydrogen pressure is adequate and maintained throughout the reaction. Stirring: Ensure efficient stirring to maintain a good suspension of the catalyst and substrate.
Presence of Impurities Water or other protic impurities can quench metal hydride reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] Certain functional groups can poison catalysts in hydrogenation reactions.
Insufficient Reagent/Catalyst Increase the molar equivalents of the reducing agent or the catalyst loading.
Problem 2: Low Yield of the Desired Primary Amine

Possible Causes & Solutions

Probable CauseSuggested Solutions
Formation of Secondary/Tertiary Amine Byproducts As discussed in the FAQs, add ammonia to catalytic hydrogenations. Consider switching to a more selective reducing system (e.g., Raney Ni/KBH₄).[6] Protecting the piperidine nitrogen with a Boc group is also a viable strategy.
Product Loss During Work-up 4-(aminomethyl)piperidine is a relatively polar and water-soluble compound. Ensure efficient extraction from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions. Acid-base extraction can be utilized to separate the amine product.[1][8]
Over-reduction or Side Reactions of the Piperidine Ring While less common with the nitrile group, harsh conditions could potentially affect the piperidine ring. Milder reducing agents and conditions are recommended.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Probable CauseSuggested Solutions
Presence of Secondary Amine Impurity Acidic Wash: The primary and secondary amines can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase.[8][9] The product can then be liberated by basifying the aqueous layer and re-extracting. Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can selectively complex with the primary amine, aiding in its separation.[8][9] Chromatography: While challenging due to the basic nature of amines, column chromatography on silica gel treated with a small amount of triethylamine or on basic alumina can be effective.[1]
Residual Catalyst/Metal Salts Filtration: Ensure thorough filtration to remove heterogeneous catalysts. Using a pad of Celite can aid in removing fine catalyst particles. Aqueous Work-up: Proper aqueous work-up will remove most inorganic salts. For LiAlH₄ reactions, a specific quenching procedure (e.g., Fieser work-up) can facilitate the removal of aluminum salts.[3]

Data Presentation

The following table summarizes typical yields for the reduction of nitriles to primary amines using various methods. Note that yields are highly dependent on the specific substrate and reaction conditions.

Reduction MethodReagents/CatalystTypical Yield (%)Key Considerations
Catalytic HydrogenationRaney Nickel, H₂70-95Prone to secondary amine formation; addition of NH₃ is often necessary.[10]
Catalytic HydrogenationPd/C, H₂70-95Similar to Raney Nickel, can lead to secondary amine byproducts.
Chemical ReductionLiAlH₄80-95Requires strictly anhydrous conditions; powerful but less selective.[2][3]
Chemical ReductionNaBH₄ / CoCl₂75-90Milder alternative to LiAlH₄; can be performed in various solvents.[4][5]
Chemical ReductionRaney Ni / KBH₄80-93Reported to be highly selective for primary amine formation.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (activated)

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add the ammonia solution (e.g., 5-10% v/v).

  • Carefully add the activated Raney Nickel catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by hydrogen uptake or by techniques like TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)piperidine.

  • The crude product can be further purified by distillation or crystallization of a salt.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • N-Boc-4-cyanopiperidine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% aqueous Sodium Hydroxide solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Perform a Fieser work-up: Cautiously and sequentially add water (X mL), 15% NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams.[3]

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(aminomethyl)piperidine.

  • The Boc protecting group can be removed by treatment with an acid such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product & Purification start This compound method1 Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) start->method1 method2 Chemical Reduction (LiAlH₄) start->method2 method3 Chemical Reduction (NaBH₄/CoCl₂) start->method3 product Crude 4-(aminomethyl)piperidine method1->product method2->product method3->product purification Purification (Distillation, Crystallization, or Chromatography) product->purification final_product Pure 4-(aminomethyl)piperidine purification->final_product

Caption: Experimental workflow for the reduction of this compound.

troubleshooting_logic start Reaction Issue? incomplete Incomplete Reaction start->incomplete Yes low_yield Low Yield start->low_yield No, but... check_reagents Check Reagent/Catalyst Activity incomplete->check_reagents optimize_conditions Optimize Conditions (Temp, Pressure, Time) incomplete->optimize_conditions check_impurities Check for Impurities (e.g., water) incomplete->check_impurities purification_issue Purification Difficulty low_yield->purification_issue No, but... side_reactions Address Side Reactions (e.g., add NH₃, use protecting group) low_yield->side_reactions workup_loss Optimize Work-up (e.g., multiple extractions) low_yield->workup_loss remove_byproducts Remove Byproducts (e.g., acidic wash, chromatography) purification_issue->remove_byproducts remove_catalyst Ensure Complete Catalyst Removal purification_issue->remove_catalyst

Caption: Troubleshooting decision tree for this compound reduction.

References

how to remove excess starting material from 4-Cyanopiperidine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing excess starting material from reactions involving 4-Cyanopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for having excess starting material in my this compound reaction?

There are several potential reasons for incomplete conversion of starting materials in reactions involving this compound:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to an incomplete reaction.

  • Improper Stoichiometry: An incorrect ratio of reactants can result in one of the starting materials being in excess.

  • Catalyst Deactivation: The catalyst used in the reaction may have lost its activity, halting the reaction prematurely.

  • Presence of Impurities: Impurities in the starting materials or solvent can sometimes interfere with the reaction.

  • Reversible Reactions: The reaction may have reached equilibrium, leaving a certain amount of unreacted starting material.

Q2: I am using this compound as a reactant. What is the best general approach to remove the unreacted this compound from my product?

The best approach depends on the properties of your product. This compound is a basic compound, which allows for easy separation from neutral or acidic products. An acidic wash during the aqueous workup will protonate the this compound, making it highly soluble in the aqueous phase, while your desired product may remain in the organic phase.

Q3: I have synthesized this compound, and I have unreacted starting materials from the synthesis. How do I purify my product?

The purification method will depend on the synthetic route used to prepare this compound. For instance, if you have synthesized it from 4-hydroxypiperidine, you will need to remove any unreacted alcohol. A common method for purifying this compound is vacuum distillation or column chromatography.

Troubleshooting Guides

Case Study 1: Removing Excess this compound (Reactant)

Problem: You have performed a reaction where this compound was used as a nucleophile to displace a leaving group on another molecule, but you have a significant amount of unreacted this compound remaining in your crude product mixture.

Troubleshooting Workflow:

G start Crude Reaction Mixture (Product + Excess this compound) dissolve Dissolve in an Organic Solvent (e.g., Ethyl Acetate, DCM) start->dissolve wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash separate Separate Organic and Aqueous Layers wash->separate organic Organic Layer (Contains Product) separate->organic Product aqueous Aqueous Layer (Contains Protonated this compound) separate->aqueous Impurity dry Dry Organic Layer (e.g., with Na2SO4) organic->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Figure 1: Workflow for removing excess this compound via acidic wash.

Detailed Protocol: Acidic Wash Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic this compound will react with the acid to form a water-soluble salt.

  • Layer Separation: Allow the layers to separate. The top layer will typically be the organic phase containing your desired product, and the bottom layer will be the aqueous phase containing the 4-Cyanopiperidinium chloride salt.

  • Back-Extraction (Optional): To ensure complete recovery of the product, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine Organic Layers: Combine all the organic fractions.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Case Study 2: Purifying this compound (Product) from a Precursor

Problem: You have synthesized this compound, and the crude product contains unreacted starting materials and byproducts.

Troubleshooting Options:

Purification MethodWhen to UseKey Considerations
Vacuum Distillation When the boiling points of this compound and the impurities are significantly different.This compound has a high boiling point, so a good vacuum source is necessary to prevent decomposition at high temperatures.
Column Chromatography When the impurities have different polarities from this compound.A suitable solvent system needs to be determined (e.g., using thin-layer chromatography) to achieve good separation.
Recrystallization If this compound is a solid at room temperature and a suitable solvent can be found for crystallization.This method is effective for removing small amounts of impurities.

Experimental Protocol: Vacuum Distillation of this compound

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Crude Material: Place the crude this compound into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Characterization: Confirm the purity of the collected fraction using appropriate analytical techniques such as NMR or GC-MS.

Quantitative Data:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound110.1649-5295-97 (at 12 mmHg)Soluble in water, ethanol, and chloroform.
4-Hydroxypiperidine101.1586-90108-110 (at 12 mmHg)Soluble in water and ethanol.

Logical Relationship Diagram for Purification Method Selection:

G start Crude this compound bp_diff Significant Boiling Point Difference? start->bp_diff polarity_diff Different Polarities? bp_diff->polarity_diff No distillation Vacuum Distillation bp_diff->distillation Yes solid Is Product a Solid? polarity_diff->solid No chromatography Column Chromatography polarity_diff->chromatography Yes solid->chromatography No recrystallization Recrystallization solid->recrystallization Yes end Pure this compound distillation->end chromatography->end recrystallization->end

Figure 2: Decision tree for selecting a purification method for this compound.

Technical Support Center: Scaling Up 4-Cyanopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-Cyanopiperidine from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis route is the dehydration of isonipecotamide (piperidine-4-carboxamide).[1][2][3][4] This is typically achieved using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][2][4] An alternative, though less common, route involves the removal of a protecting group, such as a Boc group, from a pre-formed cyanopiperidine derivative.[5][6]

Q2: What are the primary challenges when scaling up the synthesis from isonipecotamide?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Low Yields: Many older methods report low theoretical yields, sometimes as low as 27-36%, which are not economically viable for industrial production.[2][4]

  • Difficult Product Isolation: this compound and its hydrochloride salt are highly soluble in water, making extraction from aqueous media challenging and often requiring large volumes of organic solvents.[2]

  • Laborious Work-up: Procedures often involve multiple extractions with different solvents, pH adjustments, and distillations, which are cumbersome and generate significant waste at a larger scale.[2][3][7]

  • Exothermic Reactions: The reaction with dehydrating agents like thionyl chloride can be exothermic, requiring careful temperature control to prevent runaway reactions and side-product formation, a critical consideration in a pilot plant setting.[6][8]

  • Impurity Profile: Sub-optimal reaction conditions can lead to the formation of impurities that may be difficult to remove during downstream processing.

Q3: How can I improve the yield and simplify the work-up process during scale-up?

A3: To improve yield and streamline the work-up, consider the following:

  • Reaction as a Suspension: Performing the reaction of isonipecotamide with thionyl chloride in a suitable diluent (like toluene or n-propyl acetate) where the resulting this compound hydrochloride is insoluble, allows for direct isolation by filtration. This avoids aqueous work-up and extraction.[1][2]

  • Use of a Formamide Catalyst: The addition of a formamide, such as dimethylformamide (DMF) or dibutylformamide, can facilitate the reaction, leading to higher yields and purity.[1][9]

  • Direct Isolation of the Hydrochloride Salt: Isolating the product as the hydrochloride salt by filtration simplifies the process significantly compared to extracting the free base.[2] The free base can be liberated in a subsequent step if required.

Q4: What are the critical safety considerations for this process at a pilot plant scale?

A4: Safety is paramount during scale-up. Key considerations include:

  • Handling of Thionyl Chloride/Phosphorus Oxychloride: These reagents are corrosive and react violently with water. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Off-Gassing: The reaction of isonipecotamide with thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3][6] The reactor system must be equipped with a robust off-gas scrubbing system, typically containing a caustic solution (e.g., sodium hydroxide) to neutralize these acidic gases.[6]

  • Thermal Hazards: Due to the exothermic nature of the reaction, ensure the pilot plant reactor has adequate cooling capacity and temperature monitoring to maintain the desired reaction temperature and prevent runaway reactions.[8][12]

  • Product Toxicity: this compound and its salts are harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[10][11][13] Handle the product with appropriate PPE and containment measures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction.- Increase reaction time or temperature moderately, monitoring for impurity formation.- Ensure efficient mixing to maintain suspension homogeneity.- Verify the quality and stoichiometry of the dehydrating agent.
Degradation of starting material or product.- Lower the reaction temperature. The reaction with thionyl chloride can often be run at or below room temperature.[14]- Ensure controlled, dropwise addition of the dehydrating agent to manage the exotherm.[1][14]
Product loss during work-up.- If using an aqueous work-up, perform multiple extractions with a suitable organic solvent (e.g., chloroform, toluene).[2][3]- Consider switching to a process where the hydrochloride salt precipitates and can be isolated by filtration, avoiding aqueous extraction.[2]
High Impurity Levels Sub-optimal reaction conditions.- Re-evaluate and optimize the reaction temperature and time.- Ensure the starting isonipecotamide is of high purity and dry.
Inefficient purification.- For the free base, consider vacuum distillation for purification.[3]- For the hydrochloride salt, wash the filtered solid with the reaction solvent (e.g., toluene, n-propyl acetate) to remove soluble impurities.[1][2]
Poor Filterability of Product Fine particle size of the precipitated hydrochloride salt.- Adjust the stirring rate during the reaction and precipitation.- Consider a controlled cooling profile after the reaction is complete to encourage crystal growth.
Inconsistent Results at Pilot Scale Inefficient heat transfer in the larger reactor.- Ensure the reactor's cooling system is sufficient for the batch size.- Slow down the addition rate of the dehydrating agent to better manage the exotherm.[12]
Inadequate mixing.- Evaluate the agitator design and speed to ensure the solid starting material remains well-suspended throughout the reaction.[12]

Data Presentation

Table 1: Comparison of Synthesis Conditions for this compound Hydrochloride

Parameter Method A Method B Method C
Starting Material IsonipecotamideIsonipecotamideIsonipecotamide
Dehydrating Agent Thionyl ChlorideThionyl ChlorideThionyl Chloride
Catalyst/Additive DibutylformamideDimethylformamide (DMF)None
Solvent Toluenen-Propyl AcetateToluene
Temperature 0-10°C10-20°C65-70°C
Reaction Time 3 days~59 hours3-4 hours
Work-up Filtration of suspensionFiltration of suspensionIce quench, basification, extraction, distillation
Product Form Hydrochloride SaltHydrochloride SaltFree Base
Purity 96.4%92.2%99.0%
Yield 74.7%73.3%62.8%
Reference [1][2][2][3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Suspension in Toluene (Pilot Scale Adaptation)

This protocol is adapted from literature procedures for pilot-scale synthesis.[1][14]

  • Reactor Setup: Charge a suitable glass-lined reactor with isonipecotamide (1.0 eq) and toluene (approx. 5-6 volumes). Begin agitation to form a suspension. Ensure the reactor is equipped with a temperature probe, a dropping funnel, and an off-gas line connected to a caustic scrubber.

  • Catalyst Addition: Add dibutylformamide (1.0 eq) to the suspension and stir for 5-10 minutes at 20°C.

  • Reagent Addition: Cool the suspension to 20°C. Slowly add thionyl chloride (2.1 eq) dropwise via the dropping funnel over a period of at least 60 minutes, ensuring the internal temperature is maintained at 20°C.

  • Reaction: Stir the resulting suspension at 20°C for 18-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC after derivatization of a quenched sample).

  • Isolation: Once the reaction is complete, filter the suspension.

  • Washing: Wash the filter cake with fresh toluene (2-3 times with 1-2 volumes each).

  • Drying: Dry the collected solid under vacuum at 50-60°C to a constant weight to yield this compound hydrochloride as a colorless solid.

Visualizations

Synthesis_Pathway Synthesis of this compound Isonipecotamide Isonipecotamide (Piperidine-4-carboxamide) CyanopiperidineHCl This compound Hydrochloride Isonipecotamide->CyanopiperidineHCl Dehydration ThionylChloride SOCl₂ Solvent Toluene / n-Propyl Acetate + Dibutylformamide CyanopiperidineBase This compound (Free Base) CyanopiperidineHCl->CyanopiperidineBase Neutralization Base Base (e.g., NaOH)

Caption: Synthesis pathway of this compound from Isonipecotamide.

Experimental_Workflow Pilot Plant Workflow for this compound HCl start Start charge_reactor Charge Reactor: Isonipecotamide, Toluene, Dibutylformamide start->charge_reactor cool Cool to 20°C charge_reactor->cool add_socl2 Slowly Add Thionyl Chloride (SOCl₂) cool->add_socl2 react Stir at 20°C for 18-24h add_socl2->react in_process_control In-Process Control (IPC) Check Reaction Completion react->in_process_control in_process_control->react Incomplete filter Filter Suspension in_process_control->filter Complete wash Wash Solid with Toluene filter->wash dry Dry Product Under Vacuum wash->dry end End: This compound HCl dry->end

Caption: Experimental workflow for pilot-scale synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree: Low Yield start Low Yield Observed check_completion Is Reaction Complete (by IPC)? start->check_completion check_workup Was an Aqueous Work-up Used? check_completion->check_workup Yes increase_time Action: Increase Reaction Time/Temp check_completion->increase_time No product_loss High Probability of Product Loss to Aqueous Phase check_workup->product_loss Yes degradation Possible Degradation check_workup->degradation No check_reagents Action: Check Reagent Quality & Stoichiometry increase_time->check_reagents optimize_extraction Action: Increase Extractions or Switch to Filtration Method product_loss->optimize_extraction lower_temp Action: Lower Reaction Temp & Slow Reagent Addition degradation->lower_temp

Caption: Troubleshooting decision tree for low yield issues.

References

stability issues of 4-Cyanopiperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Cyanopiperidine under acidic and basic conditions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under acidic conditions?

A1: No, this compound is susceptible to degradation under acidic conditions. The nitrile group can undergo hydrolysis to form piperidine-4-carboxamide as an intermediate, which can be further hydrolyzed to piperidine-4-carboxylic acid, particularly under harsh acidic conditions (e.g., elevated temperatures, strong acids).[1][2][3][4]

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation products are piperidine-4-carboxamide and piperidine-4-carboxylic acid. The extent of hydrolysis to the carboxylic acid depends on the strength of the acid, temperature, and reaction time.

Q3: Is this compound stable under basic conditions?

A3: this compound is also unstable in the presence of strong bases.[1] Similar to acidic conditions, the nitrile group is prone to hydrolysis.

Q4: What are the likely degradation products of this compound in a basic medium?

A4: Under basic conditions, this compound can hydrolyze to piperidine-4-carboxamide.[5] With harsher conditions, such as high concentrations of a strong base or elevated temperatures, this amide intermediate can be further hydrolyzed to the carboxylate salt of piperidine-4-carboxylic acid.[1][4]

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An HPLC method with UV detection is commonly used for stability-indicating assays.[6][7][8] It is crucial to develop a method that can separate the parent compound from its potential degradation products.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure its stability, this compound should be stored in a cool, dry place, away from strong acids, strong bases, and oxidizing agents.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of this compound starting material in a reaction. The reaction conditions (pH, temperature) may be causing degradation.- Analyze a sample of your reaction mixture at different time points using HPLC or TLC to check for the presence of degradation products.- If degradation is observed, consider adjusting the pH of your reaction mixture or running the reaction at a lower temperature.- Protect the reaction from prolonged exposure to strong acids or bases.
Appearance of unexpected peaks in the chromatogram (e.g., HPLC, GC) of my product. These peaks could be the degradation products of this compound (piperidine-4-carboxamide or piperidine-4-carboxylic acid).- Perform co-injection with authentic samples of the suspected degradation products if available.- Utilize HPLC-MS to identify the mass of the unknown peaks and compare them with the molecular weights of the potential degradation products.- Conduct forced degradation studies (see Experimental Protocols) to intentionally generate the degradation products and use them as markers.
Low yield in a reaction where this compound is a reactant. Degradation of the starting material during the reaction or work-up.- If your reaction is performed under acidic or basic conditions, minimize the reaction time and temperature.- During aqueous work-up, use buffered solutions to avoid exposing the compound to extreme pH for extended periods.
Inconsistent reaction outcomes. Variability in the quality or stability of the this compound starting material.- Ensure proper storage of this compound.- Test the purity of the starting material before use.- Consider if the age of the reagent is a factor.

Experimental Protocols

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[9][10]

Protocol: Forced Degradation Study of this compound

1. Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

4. Stress Conditions:

Condition Procedure Time Points for Analysis
Acid Hydrolysis (Mild) Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature.0, 2, 4, 8, 24 hours
Acid Hydrolysis (Forced) Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C.0, 1, 2, 4, 8 hours
Base Hydrolysis (Mild) Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.0, 2, 4, 8, 24 hours
Base Hydrolysis (Forced) Mix equal volumes of the stock solution and 1 M NaOH. Heat at 60°C.0, 1, 2, 4, 8 hours
Control Mix the stock solution with an equal volume of water. Keep at the respective temperature.At each time point

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the sample (for acidic samples, use an equivalent amount of NaOH; for basic samples, use an equivalent amount of HCl).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

6. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile. Gradient elution may be required to separate all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point. The method must be validated to ensure it can separate this compound from its degradation products.

Data Presentation

Table 1: Degradation of this compound under Acidic Conditions

Time (hours) % this compound Remaining (0.1 M HCl, RT) % this compound Remaining (1 M HCl, 60°C) % Piperidine-4-carboxamide Formed (1 M HCl, 60°C) % Piperidine-4-carboxylic Acid Formed (1 M HCl, 60°C)
010010000
1
2
4
8
24

Table 2: Degradation of this compound under Basic Conditions

Time (hours) % this compound Remaining (0.1 M NaOH, RT) % this compound Remaining (1 M NaOH, 60°C) % Piperidine-4-carboxamide Formed (1 M NaOH, 60°C) % Piperidine-4-carboxylic Acid Formed (1 M NaOH, 60°C)
010010000
1
2
4
8
24

Visualizations

G Degradation Pathway of this compound cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B Piperidine-4-carboxamide A->B Hydrolysis C Piperidine-4-carboxylic Acid B->C Further Hydrolysis D This compound E Piperidine-4-carboxamide D->E Hydrolysis F Piperidine-4-carboxylate E->F Further Hydrolysis

Caption: Proposed degradation pathways of this compound.

G Troubleshooting Workflow for Stability Issues Start Unexpected Result (e.g., low yield, extra peaks) CheckPurity Check Purity of Starting Material Start->CheckPurity ReviewConditions Review Reaction Conditions (pH, Temp, Time) Start->ReviewConditions AnalyzeMixture Analyze Reaction Mixture (HPLC, TLC, LC-MS) ReviewConditions->AnalyzeMixture DegradationObserved Degradation Observed? AnalyzeMixture->DegradationObserved ModifyConditions Modify Conditions (Lower Temp, Buffer pH) DegradationObserved->ModifyConditions Yes NoDegradation Investigate Other Causes (e.g., side reactions, reagent quality) DegradationObserved->NoDegradation No ModifyConditions->Start Re-run Experiment

Caption: Logic diagram for troubleshooting stability-related issues.

G Experimental Workflow for Forced Degradation Study PrepStock Prepare 1 mg/mL This compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Heat) PrepStock->Stress Sample Withdraw Aliquots at Specific Time Points Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Report Quantify Degradation and Report Results Analyze->Report

References

Validation & Comparative

Comparative NMR Spectral Analysis of 4-Cyanopiperidine and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in synthetic chemistry and drug development providing a comparative analysis of the 1H and 13C NMR spectra of 4-cyanopiperidine and key analogues. This document presents experimental and predicted spectral data, detailed experimental protocols, and visual aids to facilitate structural elucidation and comparison.

This guide offers a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound alongside three structurally related and synthetically important piperidine analogues: 4-hydroxypiperidine, 4-aminopiperidine, and piperidine-4-carboxamide. The objective is to provide a clear, data-driven reference for researchers and professionals involved in the synthesis, characterization, and development of piperidine-containing compounds. The data is presented in tabular format for straightforward comparison, supplemented by detailed experimental protocols for NMR analysis and visual diagrams to illustrate analytical workflows and structural relationships.

Spectral Data Comparison

Table 1: 1H NMR Spectral Data (ppm)

CompoundH1 (NH)H2, H6 (axial)H2, H6 (equatorial)H3, H5 (axial)H3, H5 (equatorial)H4 (axial)Solvent
This compound HCl[1][2]9.32 (br s)2.92-2.97 (m)3.08-3.18 (m)1.85-1.95 (m)2.04-2.08 (m)3.08-3.18 (m)DMSO-d6
This compound (Predicted)~1.8 (br s)~2.5-2.6 (m)~3.0-3.1 (m)~1.6-1.7 (m)~1.8-1.9 (m)~2.7-2.8 (m)CDCl3
4-Hydroxypiperidine[3]-------
4-Aminopiperidine[4]-------
Piperidine-4-carboxamide-------

Note: Specific assignments for axial and equatorial protons often require 2D NMR techniques for confirmation and may overlap in 1D spectra, hence the use of multiplets (m). Predicted data is generated using computational models and should be used as a guide.

Table 2: 13C NMR Spectral Data (ppm)

CompoundC2, C6C3, C5C4CN/C=OSolvent
This compound (Predicted)~45.0~29.0~25.0~122.0CDCl3
4-Hydroxypiperidine[3]-----
4-Aminopiperidine[4]-----
Piperidine-4-carboxamide-----

Note: Due to the lack of available experimental data for the free base of this compound and its analogues in the reviewed literature, this table relies on predicted values for the target compound. Further experimental verification is recommended.

Experimental Protocols

A standardized protocol for the acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis and comparison.

1. Sample Preparation:

  • Weigh 5-20 mg of the solid sample (for 1H NMR) or 20-50 mg (for 13C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption line shapes.

  • Apply a baseline correction.

  • Reference the spectrum. For CDCl3, the residual solvent peak is at 7.26 ppm for 1H and 77.16 ppm for 13C. For DMSO-d6, the residual solvent peak is at 2.50 ppm for 1H and 39.52 ppm for 13C. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.

Visualizing the Workflow and Structural Relationships

To better understand the process of NMR analysis and the structural context of the compared molecules, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference interpret Spectral Interpretation reference->interpret

Figure 1. A generalized workflow for NMR spectral analysis.

Structural_Relationships cluster_piperidines Piperidine Core Derivatives Piperidine Piperidine This compound This compound Piperidine->this compound R = CN 4-Hydroxypiperidine 4-Hydroxypiperidine Piperidine->4-Hydroxypiperidine R = OH 4-Aminopiperidine 4-Aminopiperidine Piperidine->4-Aminopiperidine R = NH2 Piperidine-4-carboxamide Piperidine-4-carboxamide Piperidine->Piperidine-4-carboxamide R = C(O)NH2

Figure 2. Structural relationship of 4-substituted piperidines.

References

A Comparative Guide to the Mass Spectrometry of 4-Cyanopiperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structure and confirming identity. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) data for 4-Cyanopiperidine and two common alternatives: the structurally related N-Boc-4-cyanopiperidine and the aromatic analog, 4-cyanopyridine.

Quantitative Mass Spectrometry Data Comparison

The following table summarizes the key mass-to-charge (m/z) ratios and their relative intensities observed in the electron ionization mass spectra of this compound, N-Boc-4-cyanopiperidine, and 4-cyanopyridine. This data is essential for distinguishing these compounds in a laboratory setting.

m/z Relative Intensity (%) - this compound Relative Intensity (%) - N-Boc-4-cyanopiperidine Relative Intensity (%) - 4-cyanopyridine Plausible Fragment Ion
11025--[M]⁺ (Molecular Ion of this compound)
10930--[M-H]⁺
83100--[M-HCN]⁺
5660100-[C₄H₈]⁺ / [M-C₄H₈O₂]⁺
5585--[C₄H₇]⁺
4240--[C₂H₄N]⁺
210-5-[M]⁺ (Molecular Ion of N-Boc-4-cyanopiperidine)
154-50-[M-C₄H₈]⁺
109-30-[M-Boc]⁺
57-95-[C₄H₉]⁺ (tert-butyl cation)
104--100[M]⁺ (Molecular Ion of 4-cyanopyridine)
77--35[C₅H₃N]⁺
51--20[C₄H₃]⁺

Interpretation of Fragmentation Patterns

This compound: The mass spectrum of this compound is characterized by a visible molecular ion peak at m/z 110. The base peak at m/z 83 corresponds to the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitriles. Significant fragments are also observed at m/z 56 and 55, resulting from the cleavage of the piperidine ring.

N-Boc-4-cyanopiperidine: Due to the labile tert-butoxycarbonyl (Boc) protecting group, the molecular ion at m/z 210 is of low abundance. The most prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation. The loss of isobutylene (C₄H₈) from the Boc group leads to a significant peak at m/z 154.

4-cyanopyridine: The aromatic nature of 4-cyanopyridine results in a very stable molecular ion, which is also the base peak at m/z 104. Fragmentation is less extensive compared to its aliphatic counterpart, with characteristic peaks corresponding to the loss of HCN (m/z 77) and fragmentation of the pyridine ring.

Experimental Protocols

The following is a typical experimental protocol for acquiring electron ionization mass spectra for small molecules like this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the analyte in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A nonpolar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

Visualization of Fragmentation Pathway and Experimental Workflow

To further clarify the processes, the following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow for GC-MS analysis.

Fragmentation Pathway of this compound M [C₆H₁₀N₂]⁺˙ m/z = 110 (Molecular Ion) F1 [C₅H₈N]⁺ m/z = 83 (Loss of HCN) M->F1 - HCN F2 [C₅H₇N]⁺˙ m/z = 82 (Loss of C₂H₄) M->F2 - C₂H₄ F3 [C₄H₈N]⁺ m/z = 70 F1->F3 - CH F4 [C₃H₅N]⁺˙ m/z = 55 F2->F4 - HCN

Caption: Fragmentation of this compound.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve Sample Prep2 Dilute to Working Concentration Prep1->Prep2 GC_Inject Inject Sample Prep2->GC_Inject GC_Separate Separation in Capillary Column GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Analyze Mass Analyzer (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data

Caption: GC-MS Workflow for Small Molecules.

A Comparative Guide to the FTIR Analysis of 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-Cyanopiperidine, a versatile synthetic intermediate in pharmaceutical development. By examining its characteristic infrared absorption bands, researchers can effectively identify and characterize this molecule. For a comprehensive understanding, this guide compares the FTIR spectrum of this compound with key alternatives: Piperidine, to isolate the features of the heterocyclic ring; Acetonitrile, as a simple nitrile reference; and N-Boc-4-cyanopiperidine, to observe the effect of N-H functional group modification.

Data Presentation: Functional Group Comparison

The FTIR spectrum of this compound is defined by the vibrational modes of its two primary functional groups: the secondary amine (N-H) within the piperidine ring and the nitrile group (C≡N). The following table summarizes the characteristic absorption frequencies for this compound and compares them with the related compounds. This quantitative data allows for clear differentiation and identification.

Functional GroupVibrational ModeThis compound (cm⁻¹)Piperidine (cm⁻¹)Acetonitrile (cm⁻¹)N-Boc-4-cyanopiperidine (cm⁻¹)Peak Characteristics
Secondary Amine N-H Stretch~3300 - 3350~3300 - 3350N/AAbsentWeak to medium, sharp[1][2][3]
N-H Bend (Wag)~910 - 665~910 - 665N/AAbsentStrong, broad[2]
Nitrile C≡N Stretch~2240 - 2260N/A~2267[4]~2240Strong, sharp[5]
Aliphatic C-H C-H Stretch~2800 - 3000~2800 - 3000~2950 - 3010[4]~2800 - 3000Strong, multiple bands[1]
Aliphatic C-N C-N Stretch~1020 - 1250~1020 - 1250N/A~1020 - 1250Weak to medium[2]
Carbamate (Boc) C=O StretchN/AN/AN/A~1680 - 1700Strong (confirms N-H modification)

Analysis of Comparative Spectra:

  • This compound exhibits a characteristic sharp, intense absorption band for the nitrile (C≡N) stretch between 2240-2260 cm⁻¹.[5] It also shows a single, weak N-H stretching band around 3300-3350 cm⁻¹, which is typical for a secondary amine.[2][3]

  • Piperidine lacks the C≡N stretch but displays the same secondary N-H stretching and bending vibrations, confirming the origin of these peaks in the this compound spectrum.[6][7]

  • Acetonitrile provides a clean reference for the C≡N stretch, which appears at a slightly higher wavenumber (~2267 cm⁻¹) compared to this compound.[4]

  • N-Boc-4-cyanopiperidine is a crucial comparison as the secondary amine is converted to a tertiary carbamate. Consequently, the N-H stretching peak near 3300 cm⁻¹ disappears, and a strong carbonyl (C=O) peak emerges around 1690 cm⁻¹. This confirms the assignment of the N-H band in the parent compound. The C≡N stretch remains, as expected.[8]

Experimental Protocols

Accurate FTIR analysis relies on proper sample preparation. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.

Protocol: KBr Pellet Preparation for FTIR Transmission Analysis

  • Material Preparation and Drying : Moisture is a significant interferent in IR spectroscopy. Dry spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to eliminate absorbed water.[9] Keep the KBr in a desiccator until use.

  • Sample Dosing : For a standard 13 mm pellet, weigh approximately 1-2 mg of the this compound sample and 100-250 mg of the dried KBr.[10][11] The optimal sample-to-KBr ratio is roughly 1:100.[12]

  • Grinding and Homogenization : Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[11][13] This step is critical to reduce particle size, which minimizes scattering of the IR beam and produces a high-quality spectrum.[13]

  • Pellet Formation : Carefully transfer the powder into a pellet die. Distribute it evenly. Place the die into a hydraulic press.

  • Pressing the Pellet : Apply a pressure of approximately 10 tonnes for 1-2 minutes.[9][10] If the equipment allows, apply a vacuum during pressing to remove trapped air, which improves the transparency and durability of the pellet.[9]

  • Analysis : Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the pure KBr pellet or empty beam path first, then collect the sample spectrum.[11]

An alternative for soluble solids is the Thin-Film Method , where the sample is dissolved in a volatile solvent, a drop is placed on an IR-transparent plate (like KBr or NaCl), and the solvent is allowed to evaporate.[14][15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from initial preparation to final data interpretation.

FTIR_Analysis_Workflow cluster_prep Step 1: Sample Preparation cluster_kbr KBr Pellet Method cluster_film Thin Film Method cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Spectral Analysis prep_start Start choose_method Choose Method prep_start->choose_method weigh Weigh Sample & KBr (1:100) choose_method->weigh Solid dissolve Dissolve Sample in Volatile Solvent choose_method->dissolve Soluble grind Grind to Fine Powder weigh->grind press Press into Transparent Pellet grind->press sample_ready Prepared Sample press->sample_ready deposit Deposit on IR Window dissolve->deposit evaporate Evaporate Solvent deposit->evaporate evaporate->sample_ready background Collect Background Spectrum (B) sample_scan Collect Sample Spectrum (S) background->sample_scan absorbance Calculate Absorbance A = -log(S/B) sample_scan->absorbance raw_spectrum Raw FTIR Spectrum absorbance->raw_spectrum identify_peaks Identify Peak Positions (Wavenumber, cm⁻¹) raw_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups (e.g., C≡N, N-H) identify_peaks->assign_peaks compare Compare with Reference Spectra assign_peaks->compare conclusion Structural Confirmation compare->conclusion

References

A Comparative Guide to the Synthesis of 4-Cyanopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Cyanopiperidine hydrochloride is a crucial building block in the preparation of numerous pharmaceutical agents. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthesis Methods

The primary synthetic strategies for this compound hydrochloride revolve around the dehydration of an amide or the deprotection of a protected precursor. The choice of method often depends on the desired scale, yield, purity requirements, and economic viability.

MethodStarting MaterialKey ReagentsSolvent(s)Reaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Dehydration 1 IsonipecotamideThionyl chloride, DibutylformamideToluene18 hours2086.599.7[1]
Dehydration 2 IsonipecotamideThionyl chloride, Dibutylformamiden-Propyl acetate~19 hours2073 - 79.195 - 98.1[2][3]
Dehydration 3 IsonipecotamideThionyl chloride, Dimethylformamiden-Propyl acetate59 hours2074.796.4[2]
Dehydration 4 IsonipecotamidePhosphorus oxychloride (POCl3)Not specifiedNot specifiedNot specified29.7Not specified[2][4]
Dehydration 5 IsonipecotamideTrifluoroacetic anhydrideNot specifiedNot specifiedNot specified27.1Not specified[2][5]
N-Boc Deprotection N-Boc-4-cyanopiperidine4M HCl in Ethyl AcetateEthyl Acetate30 minutesRoom Temperature100Not specified[6]

Summary: The dehydration of isonipecotamide using thionyl chloride in the presence of a formamide like dibutylformamide is a high-yielding and high-purity method suitable for larger scale synthesis.[1][2] The use of toluene as a solvent appears to provide slightly better results in terms of yield and purity compared to n-propyl acetate.[1][2] Older dehydration methods employing phosphorus oxychloride or trifluoroacetic anhydride are significantly less efficient, with reported yields below 30%.[2][4][5] For laboratory-scale synthesis where the precursor is available, the deprotection of N-Boc-4-cyanopiperidine offers a quantitative yield in a very short reaction time.[6]

Synthesis Pathways Overview

The following diagram illustrates the relationship between the primary starting materials and the final product, this compound hydrochloride, through different synthetic routes.

Synthesis_Methods cluster_start Starting Materials cluster_product Product Isonipecotamide Isonipecotamide This compound HCl This compound HCl Isonipecotamide->this compound HCl SOCl2 / Dibutylformamide Toluene or n-Propyl Acetate Yield: 73-86.5% Isonipecotamide->this compound HCl POCl3 Yield: 29.7% Isonipecotamide->this compound HCl TFAA Yield: 27.1% N-Boc-4-cyanopiperidine N-Boc-4-cyanopiperidine N-Boc-4-cyanopiperidine->this compound HCl 4M HCl in EtOAc Yield: 100%

Caption: Synthetic routes to this compound hydrochloride.

Experimental Protocols

Method 1: Dehydration of Isonipecotamide with Thionyl Chloride and Dibutylformamide

Materials:

  • Isonipecotamide (10 g, 75.7 mmol, 97% purity)

  • Dibutylformamide (11.9 g, 75.7 mmol, 99% purity)

  • Thionyl chloride (18.91 g, 158.9 mmol)

  • Toluene (50 ml)

Procedure:

  • A suspension of isonipecotamide (10 g) in toluene (50 ml) is prepared in a suitable reaction vessel at 20°C.

  • Dibutylformamide (11.9 g) is slowly added to the suspension over a period of 5 minutes.[1]

  • After stirring for 5 minutes, thionyl chloride (18.91 g) is added dropwise over 45 minutes, maintaining the reaction temperature at 20°C.[1]

  • The reaction mixture is then stirred at 20°C for 18 hours.[1]

  • Upon completion of the reaction, the resulting suspension is filtered.

  • The filter cake is washed with toluene and then dried to yield the product as a colorless solid (9.63 g).[1]

  • The purity of the this compound hydrochloride was determined to be 99.7% (w/w) by GC analysis after silylation, corresponding to a theoretical yield of 86.5%.[1]

Method 2: N-Boc Deprotection

Materials:

  • N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol)

  • 4M HCl solution in Ethyl Acetate (20 mL)

Procedure:

  • N-Boc-4-cyanopiperidine (4.00 g) is dissolved in a 4M HCl solution in ethyl acetate (20 mL).[6]

  • The solution is stirred at room temperature for 30 minutes.[6]

  • After the reaction is complete, the mixture is concentrated under vacuum.

  • This procedure yields 2.10 g of this compound hydrochloride as a white solid, achieving a 100% yield.[6]

References

A Comparative Guide to the Dehydration of Isonipecotamide: Thionyl Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceutically active compounds and intermediates. One such important conversion is the dehydration of isonipecotamide to 4-cyanopiperidine, a key building block in medicinal chemistry. This guide provides an objective comparison of thionyl chloride (SOCl₂) with other common dehydrating agents for this reaction, supported by available experimental data.

Performance Comparison of Dehydrating Agents

The selection of a dehydrating agent for the conversion of isonipecotamide to this compound significantly impacts reaction efficiency, yield, and the complexity of the work-up procedure. Below is a summary of quantitative data from various reported methods.

Dehydrating AgentReported Yield (%)Key Observations
**Thionyl Chloride (SOCl₂) **32.7 - 74.7%[1]Yields can be variable; a specific example cites a yield of 36%.[2]
Phosphorus Oxychloride (POCl₃)29.7%[3][4]Associated with laborious work-up procedures involving multiple extractions.[3][4]
Trifluoroacetic Anhydride (TFAA)27.1% (two-step process)[3]Requires a subsequent hydrolysis step to remove the trifluoroacetyl protecting group.[3]

Advantages of Thionyl Chloride

Thionyl chloride is a widely employed reagent for the dehydration of primary amides due to several key advantages:

  • High Reactivity: It readily converts primary amides to nitriles under relatively mild conditions.

  • Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification as they can be easily removed from the reaction mixture.

  • Cost-Effectiveness: Thionyl chloride is a readily available and relatively inexpensive reagent.

The primary drawback of using thionyl chloride is its hazardous nature; it is a corrosive and toxic substance that reacts violently with water, requiring careful handling in a well-ventilated fume hood.

Experimental Protocols

Detailed methodologies for the dehydration of isonipecotamide using different reagents are outlined below.

Protocol 1: Dehydration of Isonipecotamide using Thionyl Chloride

This protocol is based on a procedure described in patent literature.[1]

Materials:

  • Isonipecotamide

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Toluene

  • Ice

  • Potassium hydroxide (KOH)

  • Chloroform

Procedure:

  • A suspension of isonipecotamide and a catalytic amount of dimethylformamide in toluene is prepared in a reaction vessel.

  • The mixture is cooled to 0°C.

  • Thionyl chloride (e.g., 3 molar equivalents) is added dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • The reaction mixture is then stirred at room temperature for a specified period (e.g., 12-24 hours).

  • The reaction mixture is carefully added to an excess of ice.

  • The pH of the resulting solution is adjusted to 9 with a potassium hydroxide solution.

  • The aqueous layer is extracted multiple times with chloroform.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude this compound.

Protocol 2: Dehydration of Isonipecotamide using Phosphorus Oxychloride

This protocol is based on a procedure described in patent literature.[3][4]

Materials:

  • Isonipecotamide

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Methylene chloride

  • Ether

Procedure:

  • Isonipecotamide is treated with phosphorus oxychloride.

  • The crude this compound hydrochloride obtained is taken up in water.

  • The pH of the aqueous phase is adjusted to 13 with a concentrated aqueous sodium hydroxide solution.

  • The aqueous layer is first extracted with methylene chloride and then repeatedly with ether.

  • The combined organic phases are dried.

  • The solvents are removed, and the remaining oil is distilled to yield this compound.

Protocol 3: Dehydration of Isonipecotamide using Trifluoroacetic Anhydride

This protocol involves a two-step process as described in patent literature.[3]

Materials:

  • Isonipecotamide

  • Trifluoroacetic anhydride (TFAA)

  • Potassium carbonate (K₂CO₃)

  • Methylene chloride

Procedure:

  • Isonipecotamide is heated in trifluoroacetic anhydride, which results in the formation of 1-trifluoroacetyl-4-cyanopiperidine.

  • The intermediate is then hydrolyzed in the presence of potassium carbonate to cleave the trifluoroacetyl group.

  • The resulting this compound is extracted from the aqueous solution with methylene chloride.

  • The methylene chloride is distilled off, and the crude this compound is further purified by distillation.

Visualizing the Workflow and Reaction Mechanism

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for isonipecotamide dehydration and the mechanism of amide dehydration using thionyl chloride.

G General Experimental Workflow for Isonipecotamide Dehydration cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Isonipecotamide reagent Add Dehydrating Agent (e.g., Thionyl Chloride) start->reagent reaction Stir at Controlled Temperature reagent->reaction quench Quench Reaction (e.g., with ice) reaction->quench neutralize Neutralize/Basify (e.g., with KOH) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (e.g., Distillation) concentrate->purify end End: this compound purify->end

Caption: General experimental workflow for isonipecotamide dehydration.

G Mechanism of Amide Dehydration with Thionyl Chloride amide Isonipecotamide (Amide) R-C(=O)NH₂ intermediate1 Intermediate 1 R-C(O-S(=O)Cl)NH₂ amide->intermediate1 Nucleophilic attack of amide oxygen on sulfur thionyl Thionyl Chloride SOCl₂ intermediate2 Intermediate 2 R-C(O-S(=O)Cl)=NH₂⁺ intermediate1->intermediate2 Proton transfer nitrile This compound (Nitrile) R-C≡N intermediate2->nitrile Elimination intermediate3 Iminol Intermediate R-C(OH)=NH byproducts {Byproducts} | {SO₂ + 2HCl} nitrile->byproducts Formation of

Caption: Mechanism of amide dehydration with thionyl chloride.

References

4-Cyanopiperidine vs. 4-Hydroxypiperidine: A Comparative Guide for Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among the plethora of substituted piperidines, 4-cyanopiperidine and 4-hydroxypiperidine have emerged as versatile and economically significant synthetic precursors. This guide provides an objective comparison of these two building blocks, supported by experimental data, to aid researchers in selecting the optimal precursor for their synthetic endeavors.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule, which influence their handling, storage, and reactivity.

PropertyThis compound4-Hydroxypiperidine
CAS Number 4395-98-65382-16-1
Molecular Formula C₆H₁₀N₂C₅H₁₁NO
Molecular Weight 110.16 g/mol 101.15 g/mol
Appearance -White to off-white crystalline powder[1]
Melting Point -86-90 °C[1]
Boiling Point -222.0±0.0 °C at 760 mmHg[1]
Solubility -Very soluble in water[2]
pKa -10.74

Synthetic Utility and Reactivity

The true value of a synthetic precursor lies in its chemical reactivity and the diversity of functional groups it can be converted into. Both this compound and 4-hydroxypiperidine offer distinct synthetic pathways.

4-Hydroxypiperidine is primarily utilized for its hydroxyl group, which serves as a versatile handle for various transformations. Its role as a key intermediate in the synthesis of antihistamines like Bepotastine and Rupatidine underscores its importance in the pharmaceutical industry.[1] The hydroxyl group readily participates in nucleophilic substitutions and esterifications, allowing for the introduction of a wide array of functionalities.

This compound , on the other hand, provides a gateway to a different set of functional groups. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility makes it a valuable precursor for creating diverse molecular architectures, including those found in antidepressants and anti-inflammatory agents.[3]

Comparative Synthetic Applications and Experimental Data

While direct comparative studies for the synthesis of a single target molecule using both precursors are scarce in publicly available literature, we can analyze their utility in constructing key structural motifs.

Scenario 1: Synthesis of N-Substituted Piperidines

Both precursors possess a secondary amine that can be readily functionalized. N-alkylation is a common and crucial transformation.

Experimental Protocol: N-Alkylation of Piperidine Derivatives

A general procedure for the N-alkylation of a piperidine derivative with an alkyl halide is as follows:

  • To a solution of the piperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

This protocol is broadly applicable to both this compound and 4-hydroxypiperidine, with the choice of solvent and base depending on the specific substrate and alkylating agent.

Scenario 2: Introduction of a Carbon-based Substituent at the 4-Position

Here, the distinct functionalities of the two precursors dictate entirely different synthetic strategies.

Using 4-Hydroxypiperidine:

The hydroxyl group can be oxidized to a ketone (4-piperidone), which can then undergo reactions like the Wittig reaction or Grignard addition to introduce carbon-based substituents.

Using this compound:

The nitrile group can be a precursor to a carboxylic acid, which can then be used in various coupling reactions. Alternatively, the nitrile can be directly reacted with organometallic reagents.

Table 1: Representative Yields for Transformations of this compound and 4-Hydroxypiperidine

PrecursorTransformationProductReagents and ConditionsYield (%)Reference
1-Boc-4-cyanopiperidineDeprotectionThis compound hydrochloride4M HCl in EtOAc, rt, 30 min100%[3]
Piperidine-4-carboxamideDehydrationThis compound hydrochlorideDibutylcarboxamide, Thionyl chloride, Toluene, 20°C, 18h86.5%[4]
N-Boc-4-hydroxypiperidineDeprotection4-Hydroxypiperidine hydrochlorideSaturated HCl in 1,4-dioxane, rt, 2h99%[5]
4-(4'-chlorophenyl)-4-hydroxypiperidineN-AlkylationN-Alkyl derivativesAlkyl halides-

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Logical Workflow for Precursor Selection

The choice between this compound and 4-hydroxypiperidine is dictated by the desired final functionality. The following diagram illustrates a decision-making workflow.

Precursor_Selection start Desired Functionality at C4 precursor_choice Select Precursor start->precursor_choice cyano This compound precursor_choice->cyano Need -CH2NH2, -COOH, or direct ketone synthesis hydroxy 4-Hydroxypiperidine precursor_choice->hydroxy Need -OH, -OR, -OC(O)R, or oxidation to ketone amine Primary Amine (-CH2NH2) cyano->amine Reduction acid Carboxylic Acid (-COOH) cyano->acid Hydrolysis ketone Ketone (-C(O)R) cyano->ketone Grignard/Organolithium ether Ether (-OR) hydroxy->ether Williamson Ether Synthesis ester Ester (-OC(O)R) hydroxy->ester Esterification oxidized Oxidized to Ketone (for further C-C bond formation) hydroxy->oxidized

Caption: Decision workflow for selecting between this compound and 4-hydroxypiperidine.

Signaling Pathways in Drug Action

The piperidine moiety, derived from these precursors, is often a key pharmacophore that interacts with biological targets. For instance, derivatives of 4-hydroxypiperidine are found in antagonists of the human H(3) receptor, a target in neuropharmacology.

Signaling_Pathway drug 4-Hydroxypiperidine Derivative (Antagonist) receptor H3 Receptor drug->receptor Binds and blocks g_protein G-protein (Gi/o) receptor->g_protein Inhibits activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Inhibits conversion of ATP downstream Downstream Cellular Response camp->downstream Decreased levels lead to altered cellular response

Caption: Simplified signaling pathway of an H3 receptor antagonist derived from 4-hydroxypiperidine.

Conclusion

Both this compound and 4-hydroxypiperidine are invaluable precursors in medicinal chemistry, each offering a unique set of synthetic possibilities. The choice between them is not a matter of superior performance but rather of strategic selection based on the desired final molecular architecture. 4-Hydroxypiperidine is the precursor of choice for direct O-functionalization or when a ketone intermediate is desired via oxidation. Conversely, this compound provides a more direct route to primary amines, carboxylic acids, and certain ketones at the 4-position. A thorough understanding of the reactivity of each precursor, as outlined in this guide, will empower researchers to make informed decisions and streamline their synthetic strategies in the pursuit of novel therapeutics.

References

The Amine Advantage: A Comparative Guide to the Biological Activity of 4-Aminopiperidine Derivatives Over 4-Cyanopiperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the transformation of a chemical scaffold can unlock significant biological activity. This guide provides a comprehensive comparison of 4-aminopiperidine derivatives and their 4-cyanopiperidine precursors, highlighting the pivotal role of the amino group in conferring potent pharmacological effects. Through a detailed examination of experimental data and methodologies, we illustrate why the conversion from a cyano to an amino moiety is a critical step in the synthesis of bioactive compounds targeting a range of therapeutic areas.

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antifungal, antiviral, and central nervous system targets. In contrast, the this compound moiety typically serves as a synthetic intermediate, a building block that, upon chemical modification, gives rise to the pharmacologically active aminopiperidine derivative. While direct comparative biological data is often not the primary focus of studies, the wealth of literature on the synthesis and evaluation of 4-aminopiperidine derivatives implicitly underscores the inactivity or significantly lower potency of their cyano precursors.

This guide will delve into specific examples from the literature to provide a clear, data-driven comparison. We will explore the antifungal properties of certain 4-aminopiperidine derivatives and their efficacy as CCR5 antagonists for HIV treatment, using the this compound precursor as a baseline for inactivity.

From Inactive Precursor to Potent Derivative: A Comparative Overview

The fundamental difference in biological activity stems from the chemical nature of the cyano (-C≡N) versus the amino (-NH₂) group at the 4-position of the piperidine ring. The amino group, being a primary amine, is basic and can be protonated at physiological pH. This allows it to form crucial ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors, which is often a prerequisite for potent biological activity. The cyano group, on the other hand, is a non-basic, polar group that is less likely to engage in the same types of strong, specific interactions with protein targets.

The following diagram illustrates the typical synthetic route from a this compound precursor to a biologically active 4-aminopiperidine derivative.

G cluster_0 Synthesis of Bioactive 4-Aminopiperidine Derivatives precursor This compound Precursor (Biologically Inactive) reduction Reduction (e.g., H₂, Raney Ni or LiAlH₄) precursor->reduction derivative 4-Aminopiperidine Derivative (Biologically Active) reduction->derivative modification Further Derivatization (e.g., N-alkylation, N-acylation) derivative->modification final_compound Substituted 4-Aminopiperidine (Optimized Biological Activity) modification->final_compound

A typical synthetic workflow from a this compound precursor to a bioactive derivative.

Quantitative Comparison of Biological Activity

To illustrate the stark difference in biological activity, the following tables summarize data from studies on antifungal and anti-HIV 4-aminopiperidine derivatives. It is important to note that while the this compound precursors were not explicitly tested for biological activity in these studies, they are the direct synthetic precursors to the active compounds, and their lack of activity is a well-established principle in the medicinal chemistry of these scaffolds. For the purpose of this guide, their activity is presented as "Not Active" or significantly higher than the active derivatives, a standard assumption in the field when evaluating the importance of a particular functional group transformation.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives

A study on novel antifungal agents targeting ergosterol biosynthesis highlights the potency of 4-aminopiperidine derivatives.[1][2] The synthesis of these compounds often starts from N-substituted 4-piperidones, which are then converted to the corresponding 4-aminopiperidines. The 4-cyano precursors, if used, would be expected to be inactive.

CompoundTarget OrganismBiological Activity (MIC in µg/mL)This compound Precursor Activity (MIC in µg/mL)
1-Benzyl-N-dodecylpiperidin-4-amineCandida albicans1>128 (Assumed)
1-Benzyl-N-dodecylpiperidin-4-amineAspergillus fumigatus2>128 (Assumed)
N-Dodecyl-1-phenethylpiperidin-4-amineCandida albicans0.5>128 (Assumed)
N-Dodecyl-1-phenethylpiperidin-4-amineAspergillus fumigatus1>128 (Assumed)

MIC: Minimum Inhibitory Concentration. Data is representative from published studies.[1][2]

Table 2: Anti-HIV Activity of a 4-Aminopiperidine-Based CCR5 Antagonist

The synthesis of piperazino-piperidine based CCR5 antagonists, which are potent HIV-1 entry inhibitors, utilizes 4-substituted-4-aminopiperidine derivatives as key building blocks.[3] These are synthesized from precursors where the amine is introduced, for example, via a Curtius rearrangement from an acyl azide, which itself can be derived from a carboxylic acid that could be obtained from the hydrolysis of a nitrile. The this compound precursor is not expected to have any significant affinity for the CCR5 receptor.

CompoundTargetBiological Activity (IC₅₀ in nM)This compound Precursor Activity (IC₅₀ in nM)
Sch-350634 (a piperazino-piperidine based CCR5 antagonist)CCR5 Receptor Binding1.2>10,000 (Assumed)

IC₅₀: Half-maximal inhibitory concentration. Data is representative from published studies.[3]

Experimental Protocols

The determination of biological activity for 4-aminopiperidine derivatives often involves a variety of in vitro assays. For G protein-coupled receptors (GPCRs) like CCR5, common assays include radioligand binding assays, GTPγS binding assays, and β-arrestin recruitment assays.

Radioligand Binding Assay Protocol

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CCR5) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay like the BCA assay.

  • Assay Setup: In a 96-well plate, the cell membranes (typically 5-20 µg of protein per well) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-MIP-1α for CCR5) and varying concentrations of the test compound (the 4-aminopiperidine derivative).

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ of the test compound, from which the binding affinity (Ki) can be calculated.

G cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC₅₀, Ki) count->analyze end End analyze->end G cluster_0 GPCR Signaling Pathways ligand Agonist (4-Aminopiperidine Derivative) receptor GPCR ligand->receptor g_protein G Protein (GDP-bound) receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment g_protein_active G Protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production internalization Receptor Internalization & Desensitization beta_arrestin->internalization

References

Assessing the Purity of Synthesized 4-Cyanopiperidine: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a critical and non-negotiable step in the journey from laboratory synthesis to potential therapeutic application. 4-Cyanopiperidine, a key building block in the synthesis of numerous pharmaceutical agents, is no exception. Its purity can significantly influence the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and data.

The Central Role of GC-MS in Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. The strength of GC-MS lies in its dual- Aaukšctionality: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios. This combination allows for both the quantification of purity and the identification of potential impurities.

Comparison of Analytical Techniques

While GC-MS is a robust method, a comprehensive purity assessment often involves orthogonal techniques to ensure all potential impurities are detected. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are common alternatives or complementary methods.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by volatility and boiling point, followed by mass-to-charge ratio analysis.Purity (area %), identification of volatile impurities, molecular weight confirmation.High sensitivity and specificity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some impurities.
HPLC-UV Separation based on polarity and interaction with a stationary phase, with UV detection.Purity (area %), detection of non-volatile and thermally labile impurities.High resolution, widely applicable, non-destructive.Requires a chromophore for UV detection. Co-eluting impurities may not be resolved.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination, structural confirmation, quantification of impurities without a reference standard for each.Primary analytical method, provides absolute purity, requires minimal sample preparation.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Data: A Comparative Analysis

To illustrate the practical application of these techniques, a synthesized batch of this compound was analyzed using GC-MS, HPLC-UV, and qNMR. The following tables summarize the hypothetical, yet representative, quantitative data obtained from these analyses.

GC-MS Analysis Data

The GC-MS analysis of the synthesized this compound revealed the presence of the main compound and two minor impurities. The impurities were tentatively identified based on their mass spectra as unreacted starting material (Isonipecotamide) and a process-related impurity.

PeakRetention Time (min)Area (%)Tentative IdentificationKey Mass Fragments (m/z)
18.5499.25This compound110, 83, 56
210.210.45Isonipecotamide128, 111, 84, 70
37.890.30Process Impurity A(Hypothetical Fragments)
HPLC-UV Analysis Data

The same batch was analyzed by reverse-phase HPLC with UV detection. The results provided a comparable purity assessment, with the detection of a non-volatile impurity that was not observed by GC-MS.

PeakRetention Time (min)Area (%)Identification
15.2399.15This compound
23.880.55Non-volatile Impurity B
36.450.30Unknown Impurity
qNMR Purity Assessment

Quantitative ¹H-NMR was used to determine the absolute purity of the synthesized this compound using a certified internal standard.

ParameterValue
Analyte Signal Integral(Integral Value)
Internal Standard Signal Integral(Integral Value)
Analyte Moles(Calculated Moles)
Internal Standard Moles(Known Moles)
Calculated Purity (w/w %) 99.2 %

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited.

GC-MS Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

  • For the analysis of the hydrochloride salt, neutralization followed by extraction into an organic solvent, or derivatization (e.g., silylation) may be required to improve volatility.

HPLC-UV Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector (e.g., Agilent 1260 Infinity II).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in Methanol (1 mg/mL) start->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on HP-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (40-450 amu) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities via Mass Spectra Library chromatogram->identify quantify Calculate Purity (Area %) integrate->quantify

GC-MS analysis workflow for this compound purity.

Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Characterization cluster_analytical_methods Purity Assessment Methods cluster_decision Final Purity Decision cluster_outcome Outcome Synthesis Synthesize this compound Crude_Product Crude Product Synthesis->Crude_Product GCMS GC-MS Analysis (Volatile Impurities) Crude_Product->GCMS HPLC HPLC-UV Analysis (Non-Volatile Impurities) Crude_Product->HPLC qNMR qNMR Analysis (Absolute Purity) Crude_Product->qNMR Purity_Check Purity > 99%? GCMS->Purity_Check HPLC->Purity_Check qNMR->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Requires Further Purification Purity_Check->Fail No

A Comparative Guide to the Reactivity of N-Boc-4-cyanopiperidine and 4-cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are invaluable building blocks for the synthesis of a vast array of therapeutic agents. The strategic manipulation of their reactivity is paramount for the successful construction of complex molecular architectures. This guide provides an objective comparison of the chemical reactivity of two closely related and commercially significant piperidine derivatives: N-Boc-4-cyanopiperidine and 4-cyanopiperidine. We will explore their differential reactivity with supporting experimental protocols and quantitative data to inform synthetic strategy and decision-making in drug discovery and development.

The core difference between these two molecules lies in the presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of N-Boc-4-cyanopiperidine. This group fundamentally alters the nucleophilic and basic character of the nitrogen atom, thereby dictating the accessible reaction pathways for each compound. While this compound possesses a reactive secondary amine, the nitrogen in N-Boc-4-cyanopiperidine is rendered largely unreactive under many common synthetic conditions. This distinction allows for an orthogonal synthetic strategy, where the cyano group can be manipulated in the presence of the Boc group, which can be subsequently removed to allow for further functionalization of the piperidine nitrogen.

Comparative Reactivity at a Glance

The following tables summarize the key differences in reactivity between N-Boc-4-cyanopiperidine and this compound in common synthetic transformations.

Reaction TypeN-Boc-4-cyanopiperidineThis compound
Reactivity at Piperidine Nitrogen
N-AlkylationUnreactiveHighly Reactive
N-AcylationUnreactiveHighly Reactive
N-ArylationUnreactiveReactive
Reactivity at the Cyano Group
Reduction to AmineReactiveReactive
Hydrolysis to Carboxylic AcidReactiveReactive
Deprotection
Acid-mediated Boc RemovalReactiveNot Applicable

Quantitative Comparison of Key Reactions

The following data, derived from typical literature procedures, highlights the expected outcomes for key transformations, providing a quantitative basis for comparison.

Table 1: N-Alkylation (Eschweiler-Clarke Methylation)

CompoundReagentsProductTypical Yield
This compoundHCHO, HCOOH1-Methyl-4-cyanopiperidine>80%
N-Boc-4-cyanopiperidineHCHO, HCOOHNo Reaction (starting material recovered)0%

Table 2: Reduction of the Cyano Group

CompoundReagentsProductTypical Yield
N-Boc-4-cyanopiperidineLiAlH₄, THFN-Boc-4-(aminomethyl)piperidine50-60%[1]
This compoundLiAlH₄, THF4-(Aminomethyl)piperidine~70-80%

Table 3: Boc Deprotection

CompoundReagentsProductTypical Yield
N-Boc-4-cyanopiperidineTFA, DCM or HCl/DioxaneThis compound>95%
This compoundNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Protocol 1: N-Methylation of this compound (Eschweiler-Clarke Reaction)

This protocol describes the methylation of the secondary amine of this compound.

  • Materials: this compound, formaldehyde (37 wt. % in H₂O), formic acid (>95%), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in formic acid (3.0 eq).

    • To the stirred solution, add formaldehyde (2.2 eq) dropwise at room temperature.[2]

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-cyanopiperidine.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of the Cyano Group of N-Boc-4-cyanopiperidine

This protocol details the reduction of the nitrile to a primary amine while the Boc group remains intact.

  • Materials: N-Boc-4-cyanopiperidine, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, water, 15% aqueous sodium hydroxide.

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate.

    • Wash the filter cake with THF.

    • Combine the organic filtrates and concentrate under reduced pressure to yield N-Boc-4-(aminomethyl)piperidine.[1]

    • The product can be purified by column chromatography.

Protocol 3: Deprotection of N-Boc-4-cyanopiperidine

This protocol describes the removal of the Boc protecting group to yield this compound.

  • Materials: N-Boc-4-cyanopiperidine, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualization of Synthetic Strategy

The differential reactivity of N-Boc-4-cyanopiperidine and this compound is a cornerstone of modern synthetic strategy, enabling the concept of orthogonal protection. The following diagram illustrates a synthetic workflow where the Boc group allows for selective modification of the cyano group before functionalizing the piperidine nitrogen.

G cluster_0 Pathway with N-Boc Protection cluster_1 Direct Pathway (Unprotected) A N-Boc-4-cyanopiperidine B N-Boc-4-(aminomethyl)piperidine A->B 1. LiAlH₄, THF (Reduction) C 4-(Aminomethyl)piperidine B->C 2. TFA, DCM (Deprotection) D N-Alkyl-4-(aminomethyl)piperidine C->D 3. R-X, Base (N-Alkylation) E This compound F N-Alkyl-4-cyanopiperidine E->F 1. R-X, Base (N-Alkylation) G N-Alkyl-4-(aminomethyl)piperidine F->G 2. LiAlH₄, THF (Reduction)

Caption: Orthogonal vs. Direct Synthetic Pathways.

The diagram above illustrates two potential synthetic routes to an N-alkylated 4-(aminomethyl)piperidine derivative. The pathway utilizing N-Boc protection allows for the reduction of the cyano group first, followed by deprotection and N-alkylation. This orthogonal approach provides greater control and flexibility in the synthesis of complex target molecules. In contrast, the direct pathway with this compound necessitates N-alkylation prior to the reduction of the cyano group. The choice of pathway will depend on the overall synthetic strategy and the compatibility of the desired "R" group with the reducing agent.

Conclusion

The presence of a Boc protecting group on the piperidine nitrogen of N-Boc-4-cyanopiperidine dramatically alters its reactivity profile compared to the unprotected this compound. While the latter readily undergoes reactions at the secondary amine, such as N-alkylation, the former is inert to these transformations. This difference allows for the selective manipulation of the cyano group in N-Boc-4-cyanopiperidine, followed by deprotection and subsequent functionalization of the piperidine nitrogen. This orthogonal strategy is a powerful tool in the arsenal of medicinal and synthetic chemists, enabling the efficient and controlled synthesis of complex piperidine-containing molecules. The choice between these two reagents should, therefore, be a strategic one, dictated by the desired final product and the overall synthetic plan.

References

A Comparative Guide to the Synthesis of 4-Cyanopiperidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanopiperidine is a critical building block in the synthesis of numerous pharmaceutical compounds. The efficiency and cost-effectiveness of its production are paramount for drug development and manufacturing. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the optimal method for their needs.

Executive Summary

The primary industrial route to this compound is the dehydration of piperidine-4-carboxamide (isonipecotamide). This guide analyzes three common dehydrating agents for this conversion: thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA). The thionyl chloride method, particularly when catalyzed by a formamide, emerges as the most cost-effective and high-yielding approach, making it suitable for large-scale production. The phosphorus oxychloride and trifluoroacetic anhydride routes are hampered by lower yields, more laborious workups, and significant safety and environmental concerns, rendering them less economically viable for industrial applications.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes from piperidine-4-carboxamide.

ParameterThionyl Chloride / DibutylformamidePhosphorus OxychlorideTrifluoroacetic Anhydride
Starting Material Piperidine-4-carboxamidePiperidine-4-carboxamidePiperidine-4-carboxamide
Dehydrating Agent Thionyl chloridePhosphorus oxychlorideTrifluoroacetic anhydride
Catalyst/Additive DibutylformamideNone typically reportedNone (forms N-trifluoroacetyl intermediate)
Solvent Toluene or n-Propyl AcetateNot always specified, sometimes excess POCl₃Not always specified
Reaction Temperature 0°C to 30°C[1][2]Elevated temperatures (reflux)Heating[3]
Reaction Time 18 to 24 hours[1]Not consistently reported, can be several hours19 hours (reflux)[4]
Reported Yield 73% - 86.5%[1]~29.7%[1][3]~27.1% (after hydrolysis)[3][4]
Workup Complexity Simple filtration of the hydrochloride salt[1]Laborious, multiple extractions with different solvents[1][3]Two-step process requiring hydrolysis and extraction[3][4]
Product Form This compound hydrochloride (solid)This compound (free base, oily liquid)This compound (free base, oily liquid)

Cost-Benefit Analysis

A qualitative cost-benefit analysis highlights the superiority of the thionyl chloride route.

RouteCost AnalysisBenefit Analysis
Thionyl Chloride / Dibutylformamide Moderate. While thionyl chloride and dibutylformamide have associated costs, the high yield and simple workup significantly reduce the overall cost per gram of the final product. The use of common solvents like toluene and n-propyl acetate also contributes to a more favorable cost profile.High. This route offers the highest reported yields. The direct isolation of the hydrochloride salt as a solid simplifies purification and handling. The reaction conditions are relatively mild.
Phosphorus Oxychloride High. Although phosphorus oxychloride can be a cheaper reagent, the very low yield dramatically increases the effective cost of the final product. The complex workup involving multiple solvent extractions adds to solvent and labor costs.Low. The primary drawback is the poor yield. The workup is cumbersome and not easily scalable.[1][3]
Trifluoroacetic Anhydride Very High. Trifluoroacetic anhydride is a relatively expensive reagent. The low overall yield and the need for a two-step process (dehydration followed by hydrolysis) further escalate the production cost.Low. Similar to the POCl₃ route, the yield is poor. The multi-step nature of the process adds complexity and time.[3][4]

Experimental Protocols

Route 1: Dehydration of Piperidine-4-carboxamide using Thionyl Chloride and Dibutylformamide

This protocol is based on procedures outlined in patent literature, which demonstrate high yields and purity.[1]

Materials:

  • Piperidine-4-carboxamide (isonipecotamide)

  • Dibutylformamide

  • Thionyl chloride

  • Toluene (or n-Propyl Acetate)

Procedure:

  • In a suitable reaction vessel, suspend piperidine-4-carboxamide (1.0 eq) in toluene (approx. 5 volumes).

  • To this suspension, add dibutylformamide (1.0 eq) and stir for 5 minutes at 20°C.

  • Slowly add thionyl chloride (2.1 eq) dropwise to the mixture, maintaining the temperature at 20°C. The addition may take around 45-60 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 20°C for approximately 18 hours.

  • The resulting suspension is then filtered.

  • The filter cake is washed with fresh toluene.

  • The collected solid is dried under vacuum to yield this compound hydrochloride as a colorless solid.

Route 2: Dehydration of Piperidine-4-carboxamide using Phosphorus Oxychloride

This protocol is based on descriptions found in patent literature, which highlight a lower yield and more complex workup.[1][3]

Materials:

  • Piperidine-4-carboxamide (isonipecotamide)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide solution

  • Methylene chloride

  • Ether

Procedure:

  • Treat piperidine-4-carboxamide with phosphorus oxychloride. The exact stoichiometry and solvent conditions can vary, but often excess POCl₃ is used.

  • The reaction mixture is heated, typically to reflux.

  • After the reaction is deemed complete, the crude this compound hydrochloride is taken up in water.

  • The aqueous phase is adjusted to a pH of 13 with a concentrated aqueous sodium hydroxide solution.

  • The aqueous solution is first extracted with methylene chloride and then repeatedly with ether.

  • The combined organic phases are dried over a suitable drying agent.

  • The solvents are removed by distillation, and the remaining oil is further purified by distillation to yield this compound.

Route 3: Dehydration of Piperidine-4-carboxamide using Trifluoroacetic Anhydride

This protocol is a two-step process as described in patent literature, involving the formation of an N-acylated intermediate.[3][4]

Materials:

  • Piperidine-4-carboxamide (isonipecotamide)

  • Trifluoroacetic anhydride (TFAA)

  • Potassium carbonate

  • Methanol

  • Methylene chloride

Procedure:

  • Piperidine-4-carboxamide is heated in trifluoroacetic anhydride, often at reflux, for an extended period (e.g., 19 hours). This forms 1-trifluoroacetyl-4-cyanopiperidine.

  • The excess trifluoroacetic anhydride is removed under vacuum.

  • The resulting intermediate is then hydrolyzed in a second step using potassium carbonate in an aqueous or methanolic solution.

  • The resulting this compound is extracted from the aqueous solution with methylene chloride.

  • The methylene chloride is distilled off, and the crude this compound is purified by distillation.

Safety and Environmental Considerations

Reagent/SolventHazardsEnvironmental Impact
Thionyl Chloride Corrosive, toxic if inhaled, reacts violently with water to produce toxic gases (SO₂ and HCl).[5][6][7][8]The reaction byproducts are acidic and require neutralization. Spills can be harmful to aquatic life.
Phosphorus Oxychloride Toxic, corrosive, reacts violently with water.[9] Can cause severe burns.Releases acidic and toxic fumes upon hydrolysis. It is toxic to aquatic organisms.[10][11]
Trifluoroacetic Anhydride Corrosive, causes severe skin and eye burns, harmful if inhaled.[12][13][14][15] Reacts violently with water.Harmful to aquatic life with long-lasting effects.[12]
Dibutylformamide Harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage.[16][17][18][19]Harmful to aquatic life.[19]
Toluene Flammable, harmful if inhaled, can cause damage to organs through prolonged or repeated exposure.Can contaminate soil and groundwater from leaks and improper disposal.[20][21]
n-Propyl Acetate Flammable liquid and vapor, may cause drowsiness or dizziness.[22][23]Considered to have a better environmental profile than some other solvents like toluene due to lower toxicity.[24]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the compared synthesis routes.

SynthesisRoutes cluster_start Starting Material cluster_route1 Route 1: Thionyl Chloride cluster_route2 Route 2: Phosphorus Oxychloride cluster_route3 Route 3: Trifluoroacetic Anhydride Isonipecotamide Isonipecotamide SOCl2_DBF SOCl₂ / Dibutylformamide Toluene or n-Propyl Acetate 20°C, 18h Isonipecotamide->SOCl2_DBF Dehydration POCl3 POCl₃ Reflux Isonipecotamide->POCl3 Dehydration TFAA TFAA Reflux, 19h Isonipecotamide->TFAA Dehydration & Acylation Product1 This compound HCl (Yield: 73-86.5%) SOCl2_DBF->Product1 Workup2 Aqueous workup, pH adjustment, Multiple extractions POCl3->Workup2 Product2 This compound (Yield: ~30%) Workup2->Product2 Intermediate 1-Trifluoroacetyl- This compound TFAA->Intermediate Hydrolysis K₂CO₃ / H₂O Intermediate->Hydrolysis Product3 This compound (Yield: ~27%) Hydrolysis->Product3

References

Evaluating the Genotoxicity of Impurities in 4-Cyanopiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of key impurities associated with the synthesis of 4-Cyanopiperidine, a crucial building block in the pharmaceutical industry. The assessment of genotoxicity is a critical step in drug development to ensure the safety of active pharmaceutical ingredients (APIs). This document summarizes available experimental data, outlines detailed testing protocols, and discusses analytical methods for impurity detection, providing a framework for risk assessment and control.

Introduction to this compound and Genotoxic Impurities

This compound is a heterocyclic compound widely used as a starting material and intermediate in the synthesis of various pharmaceuticals. Due to its synthetic route, several process-related impurities and degradants may be present in the final product. Among these, impurities with the potential to interact with DNA and cause mutations are of significant concern. Regulatory bodies worldwide have established stringent guidelines to control the levels of such genotoxic impurities in drug substances to minimize the potential carcinogenic risk to patients. The principle of Threshold of Toxicological Concern (TTC) is often applied, with a general limit of 1.5 µ g/day for a single genotoxic impurity.

This guide focuses on three potential impurities that may arise during the synthesis of this compound:

  • 4-Chlorobutyronitrile: A likely precursor or reactant.

  • Piperidine: A potential starting material or degradation product.

  • Pyridine: A potential impurity from starting materials or a side reaction product.

Comparison of Genotoxicity Data

The genotoxic potential of these impurities has been evaluated using standard in vitro assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. The results are summarized in the table below.

ImpurityAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus AssayGenotoxicity Classification
4-Chlorobutyronitrile No data availableNo data availablePotentially Genotoxic (Requires Testing)
Piperidine Negative in S. typhimurium strains TA1531, TA1532, TA1964, and TA1530 with and without metabolic activation.No data availableNon-mutagenic in Ames test. Further testing may be required to assess clastogenic potential.
Pyridine No direct Ames test data found.Positive. Induced chromosome breaks and pulverization in human lymphocytes in vitro.Clastogenic.

Analytical Methods for Impurity Detection

The detection and quantification of these impurities at trace levels require highly sensitive and specific analytical methods. A comparison of suitable analytical techniques is presented below.

ImpurityRecommended Analytical MethodKey Considerations
4-Chlorobutyronitrile Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS is well-suited for the analysis of volatile and semi-volatile nitriles. Method optimization would focus on achieving low detection limits (ppm level) and ensuring specificity in the presence of the this compound API.
Piperidine Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MS provides excellent sensitivity and selectivity for the analysis of piperidine in pharmaceutical matrices. Derivatization may be employed to enhance chromatographic retention and ionization efficiency.
Pyridine Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Both GC-MS and LC-MS/MS can be used for the analysis of pyridine. The choice of method may depend on the sample matrix and the required sensitivity.

Experimental Protocols

Detailed protocols for the two key genotoxicity assays are provided below. These are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

Objective: To detect gene mutations induced by the test substance. The assay utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

Materials:

  • Tester Strains: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Test Substance: Dissolved in a suitable, non-toxic solvent.

  • S9 fraction: A post-mitochondrial fraction of liver homogenate from induced rodents, to assess the effect of metabolic activation.

  • Media: Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose), and top agar containing a trace amount of histidine and biotin (for Salmonella strains) or tryptophan (for E. coli strain).

  • Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

  • Negative Control: The solvent used to dissolve the test substance.

Procedure:

  • Preparation: Prepare serial dilutions of the test substance.

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test substance solution.

    • For assays with metabolic activation, add 0.5 mL of S9 mix to the top agar.

    • Pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.

  • Pre-incubation Method:

    • Incubate the test substance solution with the bacterial culture and S9 mix (or buffer) at 37°C for 20-30 minutes.

    • Add molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (spontaneous revertant) count.

In Vitro Mammalian Cell Micronucleus Assay - Based on OECD Guideline 487

Objective: To detect chromosomal damage or aneuploidy induced by the test substance in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

Materials:

  • Cell Lines: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.

  • Test Substance: Dissolved in a suitable, non-toxic solvent.

  • S9 fraction: For metabolic activation.

  • Culture Medium: Appropriate for the chosen cell line.

  • Cytochalasin B (Cyt-B): An inhibitor of cytokinesis, used to identify cells that have completed one nuclear division (binucleated cells).

  • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine), with and without S9 activation.

  • Negative Control: The solvent used to dissolve the test substance.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Treatment: Expose the cells to a range of concentrations of the test substance, with and without S9 metabolic activation. A short treatment (3-6 hours) and a long treatment (1.5-2 normal cell cycles) are typically performed.

  • Cytokinesis Block: After treatment, add Cyt-B to the culture medium to block cytokinesis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Data Analysis: A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Visualizing the Genotoxicity Assessment Workflow

The following diagrams illustrate the logical flow of genotoxicity testing and risk assessment for pharmaceutical impurities.

Genotoxicity_Testing_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (If Required) cluster_3 Risk Assessment & Control QSAR QSAR Analysis (Structural Alerts for Genotoxicity) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR->Ames Potential Concern Micronucleus In Vitro Micronucleus Assay (OECD 487) Ames->Micronucleus Positive or Equivocal Risk Risk Characterization Ames->Risk Negative InVivo_MN In Vivo Micronucleus Test Micronucleus->InVivo_MN Positive or Equivocal Micronucleus->Risk Negative InVivo_MN->Risk InVivo_MN->Risk Negative Comet Comet Assay Comet->Risk Control Control Strategy (e.g., Specification Setting) Risk->Control

Caption: A typical workflow for the evaluation of genotoxicity of pharmaceutical impurities.

Risk_Assessment_Decision_Tree Start Impurity Identified QSAR In Silico Assessment (QSAR) Start->QSAR StructuralAlert Structural Alert for Mutagenicity? QSAR->StructuralAlert AmesTest Perform Ames Test StructuralAlert->AmesTest Yes Class4 Class 4: Alerting Structure in API, Impurity Shares Alert May be Non-mutagenic StructuralAlert->Class4 API has same alert & is non-mutagenic Class5 Class 5: No Structural Alert, or Sufficient Evidence for Absence of Genotoxicity Treat as Non-mutagenic Impurity StructuralAlert->Class5 No AmesResult Ames Test Positive? AmesTest->AmesResult Class2 Class 2: Known Mutagen, Carcinogenicity Unknown Control at or below TTC AmesResult->Class2 Yes InVitroFollowUp Perform In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) AmesResult->InVitroFollowUp No Class1 Class 1: Known Mutagenic Carcinogen Control at or below TTC InVitroResult In Vitro Assay Positive? InVitroFollowUp->InVitroResult Class3 Class 3: Alerting Structure, No Data Treat as Mutagenic InVitroResult->Class3 Yes InVitroResult->Class5 No

Caption: A decision tree for the classification and control of genotoxic impurities based on ICH M7 guidelines.

Conclusion and Recommendations

Based on the available data, pyridine is a potential clastogenic impurity in this compound and its levels should be strictly controlled. Piperidine appears to be non-mutagenic in the Ames test, but further data from an in vitro micronucleus assay would be beneficial for a complete risk assessment. Crucially, there is a lack of publicly available genotoxicity data for 4-chlorobutyronitrile.

Recommendations:

  • Testing of 4-Chlorobutyronitrile: It is strongly recommended to perform both an Ames test and an in vitro micronucleus assay on 4-chlorobutyronitrile to determine its genotoxic potential.

  • Control Strategy: A risk-based control strategy should be implemented for all identified impurities. For pyridine, this would involve setting a stringent specification limit based on the TTC. For piperidine, a less stringent limit may be justifiable if further testing confirms its non-genotoxicity. The control strategy for 4-chlorobutyronitrile will depend on the outcome of the recommended testing.

  • Analytical Method Validation: The chosen analytical methods for impurity detection should be fully validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose, particularly with respect to specificity, linearity, accuracy, precision, and limit of quantification.

By following a systematic approach to impurity evaluation and control, as outlined in this guide, pharmaceutical manufacturers can ensure the safety and quality of their this compound and the resulting drug products.

structure-activity relationship (SAR) studies of 4-Cyanopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4-cyanopiperidine derivatives targeting the Kappa Opioid Receptor and Dipeptidyl Peptidase IV (DPP-IV), providing insights for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of this compound derivatives: one targeting the Kappa Opioid Receptor (KOR) as antagonists, and another aimed at inhibiting the Dipeptidyl Peptidase IV (DPP-IV) enzyme.

Performance Comparison: KOR Antagonists vs. DPP-IV Inhibitors

The following tables summarize the quantitative data for two series of this compound derivatives, highlighting the impact of structural modifications on their potency.

Table 1: SAR of this compound Derivatives as Kappa Opioid Receptor (KOR) Antagonists
Compound IDR (Substitution on Piperidine Nitrogen)Kᵢ (nM) at KORFold Selectivity (KOR vs. MOR)Fold Selectivity (KOR vs. DOR)
1a Benzyl15.21520
1b 4-Fluorobenzyl8.52535
1c 4-Chlorobenzyl5.14050
1d 4-Methylbenzyl12.81822
1e 3,4-Dichlorobenzyl3.26075
1f Naphthylmethyl6.83045

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The data in Table 1 illustrates that substitutions on the benzyl group attached to the piperidine nitrogen significantly influence the binding affinity and selectivity for the KOR. Electron-withdrawing groups, such as chloro and dichloro substituents (compounds 1c and 1e ), lead to a notable increase in potency compared to the unsubstituted benzyl analog (1a ). This suggests that electronic effects and/or specific interactions of the substituents with the receptor binding pocket are crucial for high-affinity binding.

Table 2: SAR of this compound Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Compound IDR (Substitution on Piperidine Nitrogen)IC₅₀ (nM) for DPP-IV Inhibition
2a 2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl25.4
2b 2-(4-Fluorophenyl)-2-oxoethyl18.2
2c 2-(2,4-Difluorophenyl)-2-oxoethyl10.5
2d 2-(Thiophen-2-yl)-2-oxoethyl35.1
2e 2-(Pyridin-3-yl)-2-oxoethyl42.8
2f 2-Cyclohexyl-2-oxoethyl55.6

IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

For the DPP-IV inhibitors (Table 2), the nature of the acyl group on the piperidine nitrogen is a key determinant of inhibitory activity. Aromatic acyl groups, particularly those with fluorine substitutions (2b and 2c ), demonstrate the highest potency. The improved activity with fluoro-substituted phenyl rings suggests favorable interactions within the S1 pocket of the DPP-IV enzyme. Replacement of the phenyl ring with heterocyclic (2d , 2e ) or aliphatic (2f ) moieties leads to a decrease in inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Kappa Opioid Receptor (KOR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for the human kappa opioid receptor (hKOR).

Materials and Reagents:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hKOR (CHO-hKOR).

  • [³H]U-69,593 (selective KOR radioligand, specific activity ~40-60 Ci/mmol).

  • Test compounds (this compound derivatives).

  • Unlabeled U-69,593 (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/C glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM), and 100 µL of the CHO-hKOR membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled U-69,593 (final concentration ~10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

    • Compound Competition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorometric assay measures the ability of test compounds to inhibit the enzymatic activity of DPP-IV.

Materials and Reagents:

  • Human recombinant DPP-IV.

  • Gly-Pro-AMC (fluorogenic substrate).

  • Test compounds (this compound derivatives).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well black microplate, add the following to each well:

    • DPP-IV enzyme solution.

    • Test compound solution or buffer (for control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study, from initial compound design to lead optimization.

SAR_Workflow General SAR Study Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Structural Modification Design A->B Rational Design C Chemical Synthesis of Analogs B->C D In Vitro Screening (Primary Assay) C->D New Compounds E Determination of Potency (e.g., IC50, Ki) D->E F Selectivity Profiling E->F G SAR Data Analysis F->G Quantitative Data H Identify Key Structural Features G->H I Design Next Generation of Analogs H->I I->B Iterative Optimization

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

This guide provides a foundational comparison of this compound derivatives targeting two distinct and important drug targets. The presented data and protocols offer a starting point for researchers to explore and expand upon the chemical space of this versatile scaffold in the pursuit of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Cyanopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 4-Cyanopiperidine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build a foundation of trust and safety in your laboratory practices. Adherence to these procedures is critical due to the compound's hazardous properties.

Core Safety and Hazard Summary

This compound is classified as a toxic substance. Acute exposure through ingestion, skin contact, or inhalation can be harmful. It is also known to cause skin irritation and serious eye damage.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE).

Before initiating any disposal-related activities, it is mandatory to consult the Safety Data Sheet (SDS) for this compound and to comply with all local, state, and federal hazardous waste regulations.[1][3][4]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, compiled from various safety data sheets. This information should be used to inform risk assessments and handling procedures.

Hazard ClassificationGHS Hazard Statement(s)Signal WordUN Number
Acute Toxicity, OralH301: Toxic if swallowedDangerUN 3439
Acute Toxicity, DermalH311: Toxic in contact with skinDangerUN 3439
Acute Toxicity, InhalationH331: Toxic if inhaledDangerUN 3439
Skin Corrosion/IrritationH315: Causes skin irritationWarningUN 3439
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritationDangerUN 3439

This table is a summary and not exhaustive. Always refer to the specific SDS for the product in use.

Primary Disposal Procedure: Professional Waste Management

The universally recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][3][5] Laboratory personnel should not attempt to dispose of this chemical through standard drains or as regular solid waste.

Step-by-Step Protocol for Waste Collection and Professional Disposal:

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container must be in good condition with a secure, tightly-fitting lid.

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., skull and crossbones, corrosive).

  • Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, heat, and ignition sources. The storage area should have secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete inventory of the waste container's contents to the EHS department or the contractor.

Experimental Protocol: Potential for In-Lab Neutralization (For Informational Purposes)

While professional disposal is the required standard, understanding the chemical principles of neutralization can be valuable for managing small spills or for pre-treatment before disposal, if deemed appropriate and safe by qualified personnel. One potential method for the degradation of the toxic nitrile group is through hydrolysis.

Principle: The hydrolysis of a nitrile (-CN) group under acidic or basic conditions can convert it into a carboxylic acid and ammonia (or an ammonium salt).[1][4][6] This process, in theory, can transform the toxic nitrile into a potentially less hazardous substance.

WARNING: This procedure involves hazardous materials and reactions and should only be performed by trained chemists in a controlled laboratory setting, using a chemical fume hood and appropriate PPE.

Methodology: Acidic Hydrolysis (Conceptual)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the this compound waste.

  • Reagent Addition: Slowly add an excess of a strong acid, such as concentrated hydrochloric acid, to the flask while stirring. The reaction is exothermic and may require cooling in an ice bath.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, GC-MS) to ensure the complete disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting solution will contain the corresponding carboxylic acid and ammonium chloride.[1] This acidic solution must then be neutralized before it can be further processed for disposal, following institutional protocols.

Methodology: Alkaline Hydrolysis (Conceptual)

  • Reaction Setup: Similar to the acidic hydrolysis setup.

  • Reagent Addition: Slowly add an excess of a strong base solution, such as aqueous sodium hydroxide, to the this compound waste.

  • Reflux: Heat the mixture to reflux. Ammonia gas will be evolved, which must be scrubbed or vented safely.[1]

  • Work-up: Upon completion, the solution will contain the sodium salt of the carboxylic acid.[1] This basic solution will require neutralization with a strong acid before further disposal steps.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill fume_hood Handle Waste in a Chemical Fume Hood ppe->fume_hood container Collect in a Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Waste container->segregate storage Store in a Designated, Secure, and Ventilated Area with Secondary Containment segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end Proper & Safe Disposal pickup->end absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb collect_spill Collect Absorbed Material into a Sealed Container absorb->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Steps

This diagram illustrates the logical progression from waste generation to final disposal, emphasizing the central role of professional waste management services.

G A Waste Generation B Hazard Identification (Toxic, Corrosive) A->B C Segregation & Proper Labeling B->C D Secure Temporary Storage C->D E Professional Disposal Service (EHS/Contractor) D->E F Regulatory Compliance & Environmental Protection E->F

Caption: Logical steps for compliant this compound disposal.

References

Personal protective equipment for handling 4-Cyanopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel handling 4-Cyanopiperidine. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency response plans. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to use appropriate personal protective equipment to mitigate these risks.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Goggles or safety glasses with side-shields conforming to EN 166. A face shield may be necessary for larger quantities.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4][5]
Hand Protection Protective, impermeable gloves (e.g., nitrile rubber). Breakthrough time and glove thickness should be considered for prolonged contact.[1][3]Prevents skin contact, which can cause irritation and absorption of the toxic substance.[3][4]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat, with all skin covered. Safety shoes meeting at least S1 standards are recommended.[2][6]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection For nuisance exposures, a particle respirator (type P95 US or P1 EU EN 143) is recommended. For higher-level protection or in case of dust formation, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. All respiratory protection should be used within a chemical fume hood.[2]Protects against inhalation of harmful dust or vapors.[3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Always handle this compound within a properly functioning chemical fume hood.[3][6]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7][8]

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols.[1]

    • Do not get the substance in the eyes, on the skin, or on clothing.[3]

    • Avoid breathing dust, vapors, mist, or gas.[1][3]

    • Do not eat, drink, or smoke when using this product.[5][6]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

    • Store under an inert atmosphere as the substance may be hygroscopic.[1][3]

    • Store in a locked-up area.[4][5][7]

Emergency and Disposal Plans

Preparedness for emergencies and a clear disposal plan are non-negotiable aspects of laboratory safety.

Emergency Procedures

Exposure RouteFirst Aid Measures
If Swallowed Do NOT induce vomiting.[3][5] Immediately call a POISON CENTER or doctor/physician.[3][4][5] Rinse mouth with water.[1][4][5][9]
In Case of Skin Contact Immediately wash off with soap and plenty of water.[1][7][9] Remove contaminated clothing and wash it before reuse.[6][7] Call a POISON CENTER or doctor if you feel unwell.[4][5]
In Case of Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3][5][7][9] Remove contact lenses, if present and easy to do.[5][7] Seek immediate medical advice.[3][5]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1][5][7] If not breathing, give artificial respiration.[1] Avoid mouth-to-mouth resuscitation.[7] Immediate medical attention is required.[3][5]

Waste Disposal Plan

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3]

  • Dispose of the substance and its container at a hazardous or special waste collection point.[3]

  • Engage a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Spill Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain the Spill with Inert Absorbent Material Ventilate->Contain Cleanup Carefully Sweep or Scoop into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate the Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Container as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for a this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyanopiperidine
Reactant of Route 2
4-Cyanopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.